molecular formula C5H6ClN3 B076438 2-Chloro-6-methylpyrimidin-4-amine CAS No. 14394-60-6

2-Chloro-6-methylpyrimidin-4-amine

Número de catálogo: B076438
Número CAS: 14394-60-6
Peso molecular: 143.57 g/mol
Clave InChI: FBEIDYLEFVIOEY-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

2-Chloro-6-methylpyrimidin-4-amine is a useful research compound. Its molecular formula is C5H6ClN3 and its molecular weight is 143.57 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 222758. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name

2-chloro-6-methylpyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6ClN3/c1-3-2-4(7)9-5(6)8-3/h2H,1H3,(H2,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBEIDYLEFVIOEY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40310211
Record name 2-Chloro-6-methylpyrimidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40310211
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14394-60-6
Record name 2-Chloro-6-methyl-4-pyrimidinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14394-60-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC 222758
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014394606
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 14394-60-6
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=222758
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Chloro-6-methylpyrimidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40310211
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-chloro-6-methylpyrimidin-4-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

A Technical Guide to 2-Chloro-6-methylpyrimidin-4-amine: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties, experimental protocols, and significant applications of 2-Chloro-6-methylpyrimidin-4-amine. This pyrimidine derivative is a crucial intermediate in the synthesis of pharmacologically active molecules, making its thorough understanding essential for researchers in medicinal chemistry and drug discovery.

Core Chemical Properties

This compound is a substituted pyrimidine featuring a reactive chlorine atom and an amine group, which are pivotal to its synthetic utility.[1] Its fundamental properties are summarized below.

PropertyValueReference
IUPAC Name This compound[2]
CAS Number 14394-60-6[2]
Molecular Formula C₅H₆ClN₃[2]
Molecular Weight 143.57 g/mol [2]
Appearance White to light yellow solid[3]
Melting Point 155-157 °C[3]
Boiling Point 299.9±35.0 °C (Predicted)[3]
Density 1.260 g/cm³ (Predicted)[3]

Spectral and Crystallographic Data

Mass Spectrometry: Mass spectral data for the isomeric compound 2-Amino-4-chloro-6-methylpyrimidine is available, which can provide insights into the fragmentation patterns of this class of compounds.[4][5][6]

Infrared (IR) Spectroscopy: The IR spectrum for the related isomer 2-Amino-4-chloro-6-methylpyrimidine is available from the NIST WebBook, showing characteristic peaks for the amine and aromatic ring structures.[6]

Crystallography: Single-crystal X-ray diffraction analysis reveals that this compound crystallizes in a monoclinic system.[1][7] In the crystal structure, molecules are linked by pairs of N—H⋯N hydrogen bonds, which form inversion dimers.[7] These dimers are further connected through hydrogen bonds to create a two-dimensional network.[7] The crystal packing is also stabilized by slipped π–π stacking interactions, with a centroid-to-centroid distance of 3.5259 (11) Å.[1][7]

Experimental Protocols

Synthesis via Reduction of a Nitro Intermediate

A common and effective method for the preparation of this compound involves the reduction of a nitro precursor.[1][7]

Materials:

  • 2-chloro-4-methyl-6-nitropyrimidine

  • Iron powder

  • Hydrochloric acid

  • Dichloromethane

  • Ethanol

Procedure:

  • A solution of 2-chloro-4-methyl-6-nitropyrimidine (e.g., 5 g, 15.77 mmol) in dichloromethane (50 ml) is prepared.[7]

  • This solution is added slowly to a mixture of iron powder (e.g., 10 g, 178 mmol) and hydrochloric acid.[1][7]

  • The resulting mixture is stirred vigorously at room temperature for approximately 6 hours to facilitate the complete reduction of the nitro group to an amine.[1][7]

  • Upon completion, the reaction mixture is filtered to remove the iron salts and other solid residues.[1][7]

  • The organic phase (dichloromethane) is separated and evaporated on a rotary evaporator to yield the crude this compound.[7]

Purification:

  • The crude product can be purified by recrystallization.[7]

  • Block-like colorless crystals are obtainable by the slow evaporation of an ethanol solution of the compound at room temperature.[7]

G Synthesis Workflow A 2-chloro-4-methyl-6-nitropyrimidine in Dichloromethane C Reaction Mixture (Stir 6h at RT) A->C B Iron Powder & Hydrochloric Acid B->C D Filtration C->D E Organic Phase Evaporation D->E F Crude Product E->F G Recrystallization (Ethanol) F->G H Pure this compound G->H

Caption: Synthetic workflow for this compound.

Reactivity and Applications in Drug Development

The significance of this compound is primarily as a versatile building block in the synthesis of biologically active molecules.[1] Its utility stems from the differential reactivity of its functional groups.[1]

  • Nucleophilic Aromatic Substitution (SNAr): The chlorine atom at the 2-position is an excellent leaving group, making it highly susceptible to displacement by various nucleophiles.[1] This allows for the strategic introduction of diverse functional groups, which is a cornerstone of medicinal chemistry for building libraries of compounds for screening.

  • Amino Group Modification: The amino group at the 4-position can act as a nucleophile or be modified through reactions such as acylation or condensation.[1]

This dual reactivity enables a controlled, stepwise elaboration of the pyrimidine core, facilitating the synthesis of complex, highly substituted derivatives.[1] One of the most prominent research applications is in the development of kinase inhibitors .[1] Kinases are critical enzymes in cell signaling, and their dysregulation is implicated in diseases like cancer and inflammatory disorders.[1] The pyrimidine scaffold is a privileged structure in many approved kinase inhibitors, and this compound serves as a key intermediate in their synthesis.[1] It has been utilized in the synthesis of drugs showing promise against inflammatory bowel disease, Crohn's disease, and asthma.[7]

G Key Reactivity & Application cluster_0 This compound A C2-Chloro (Leaving Group) C Nucleophilic Aromatic Substitution (SNAr) A->C B C4-Amino (Nucleophile) D Acylation / Condensation B->D E Diverse Pyrimidine Derivatives C->E D->E F Kinase Inhibitors (e.g., for Cancer, Inflammation) E->F

Caption: Reactivity pathways and application in kinase inhibitor synthesis.

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is associated with the following hazards:

  • H302: Harmful if swallowed.[2]

  • H315: Causes skin irritation.[2]

  • H319: Causes serious eye irritation.[2]

  • H335: May cause respiratory irritation.[2]

Precautionary Measures: Standard laboratory safety protocols should be strictly followed. This includes using personal protective equipment (PPE) such as gloves and safety glasses, and working in a well-ventilated area or fume hood.[8] Avoid creating dust.[8] Store the compound in a tightly closed container under an inert gas (nitrogen or argon) in a refrigerator (2–8 °C).[3]

Conclusion

This compound is a compound of high value to the scientific and drug development communities. Its well-defined chemical properties, established synthetic routes, and, most importantly, its dual-reactive nature make it an indispensable intermediate for creating novel pyrimidine-based therapeutics. A thorough understanding of its handling, reactivity, and protocols is key to leveraging its full potential in the ongoing search for new and effective medicines.

References

An In-depth Technical Guide to the Synthesis of 2-Chloro-6-methylpyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the primary and alternative synthesis protocols for 2-Chloro-6-methylpyrimidin-4-amine, a key intermediate in pharmaceutical and agrochemical research. The document outlines detailed experimental methodologies, presents quantitative data in structured tables, and includes visualizations of the reaction pathways.

Introduction

This compound is a crucial building block in the synthesis of a variety of biologically active molecules. Its structural isomer, 2-amino-4-chloro-6-methylpyrimidine, is also an important intermediate, and distinguishing between the synthetic routes for these two compounds is of critical importance. This guide focuses on the synthesis of the 4-amino isomer.

Synthesis Protocols

Two main synthetic routes for this compound have been identified: the reduction of a nitro-substituted pyrimidine and the selective amination of a dichlorinated pyrimidine.

Route 1: Reduction of 2-Chloro-4-methyl-6-nitropyrimidine

This is a well-documented method for the synthesis of the target compound. The protocol involves the reduction of the nitro group at the 6-position of the pyrimidine ring to an amine.

Experimental Protocol:

A solution of 2-chloro-4-methyl-6-nitropyrimidine (5 g, 15.77 mmol) in dichloromethane (50 ml) is added slowly to a solution of iron powder (10 g, 178 mmol) and hydrochloric acid. The reaction mixture is stirred for 6 hours at room temperature. After the reaction is complete, the solution is filtered. The organic phase is then evaporated on a rotary evaporator to yield the title compound. For crystallization, the compound (0.5 g, 3.5 mmol) can be dissolved in ethanol (25 ml) and allowed for slow evaporation at room temperature, which yields block-like colorless crystals after approximately 7 days.[1]

Quantitative Data:

ParameterValueReference
Starting Material2-Chloro-4-methyl-6-nitropyrimidine[1]
ReagentsIron powder, Hydrochloric acid, Dichloromethane[1]
Reaction Time6 hours[1]
Reaction TemperatureRoom Temperature[1]
Product Molecular Weight143.58 g/mol [1]
YieldNot explicitly reported

Reaction Pathway:

G cluster_0 Route 1: Reduction of Nitro Pyrimidine 2_chloro_4_methyl_6_nitropyrimidine 2-Chloro-4-methyl-6-nitropyrimidine product This compound 2_chloro_4_methyl_6_nitropyrimidine->product Fe, HCl Dichloromethane Room Temperature, 6h

Diagram 1: Synthesis of this compound via reduction.
Route 2: Selective Amination of 2,4-Dichloro-6-methylpyrimidine (Proposed)

This proposed route involves the selective nucleophilic aromatic substitution of one of the chlorine atoms in 2,4-dichloro-6-methylpyrimidine with an amino group. The C4 position in 2,4-dichloropyrimidines is generally more reactive towards nucleophilic attack than the C2 position, making a selective amination at C4 feasible. While a specific protocol for the synthesis of the title compound using this method was not found in the surveyed literature, a general procedure can be proposed based on similar reactions.

Proposed Experimental Protocol:

2,4-Dichloro-6-methylpyrimidine would be dissolved in a suitable solvent, such as ethanol or isopropanol. An excess of aqueous ammonia would be added to the solution. The reaction mixture would be stirred at an elevated temperature (e.g., reflux) and the progress monitored by thin-layer chromatography. Upon completion, the solvent would be removed under reduced pressure, and the residue would be partitioned between an organic solvent (e.g., ethyl acetate) and water. The organic layer would be dried over anhydrous sodium sulfate and concentrated to yield the crude product, which could then be purified by column chromatography or recrystallization.

Quantitative Data (Hypothetical):

ParameterValue
Starting Material2,4-Dichloro-6-methylpyrimidine
ReagentsAqueous Ammonia, Ethanol (solvent)
Reaction TemperatureReflux
Product Molecular Weight143.58 g/mol

Reaction Pathway:

G cluster_1 Route 2: Selective Amination (Proposed) 2_4_dichloro_6_methylpyrimidine 2,4-Dichloro-6-methylpyrimidine product This compound 2_4_dichloro_6_methylpyrimidine->product Aqueous Ammonia Ethanol Reflux

References

A Technical Guide to C5H6ClN3 Isomers and Their Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical compound with the molecular formula C5H6ClN3, focusing on its most prominent isomer, 2-Amino-4-chloro-6-methylpyrimidine. This compound serves as a critical scaffold in the development of targeted therapeutics, particularly in oncology. This document outlines its chemical properties, potential isomers, detailed synthesis protocols, and its role as a precursor to potent inhibitors of key signaling pathways in cancer.

IUPAC Nomenclature and Structural Isomerism of C5H6ClN3

The molecular formula C5H6ClN3 represents several structural isomers. Structural isomers share the same molecular formula but differ in the connectivity of their atoms.[1][2] The most well-characterized and synthetically useful isomer is a substituted pyrimidine.

1.1. Preferred IUPAC Name and Structure

The most prominent isomer with the formula C5H6ClN3 is 4-chloro-6-methylpyrimidin-2-amine , commonly referred to as 2-Amino-4-chloro-6-methylpyrimidine.[3]

  • CAS Number: 5600-21-5[3]

  • Molecular Weight: 143.57 g/mol [3]

  • Chemical Structure:

    • A six-membered heterocyclic aromatic ring with nitrogen atoms at positions 1 and 3 (a pyrimidine).

    • An amino group (-NH2) at position 2.

    • A chloro group (-Cl) at position 4.

    • A methyl group (-CH3) at position 6.

1.2. Other Potential Isomers

While 2-Amino-4-chloro-6-methylpyrimidine is the most studied isomer, other structural isomers of C5H6ClN3 exist. These can be broadly categorized as:

  • Positional Isomers (Pyrimidine Core): The substituents (amino, chloro, and methyl groups) can be arranged in different positions on the pyrimidine ring.

  • Functional Group Isomers: The atoms can be arranged to form different heterocyclic cores (e.g., pyridazine, pyrazine) or even acyclic structures, leading to significantly different chemical properties.[1]

Due to the established biological significance of the pyrimidine scaffold in medicinal chemistry, this guide will focus on derivatives of 2-Amino-4-chloro-6-methylpyrimidine.[4][5]

Synthesis and Characterization

2-Amino-4-chloro-6-methylpyrimidine is a key intermediate for the synthesis of a wide range of biologically active molecules.[6]

2.1. Experimental Protocol: Synthesis of 2-Amino-4-chloro-6-methylpyrimidine

This protocol describes the synthesis of 2-Amino-4-chloro-6-methylpyrimidine from 2-amino-4-hydroxy-6-methylpyrimidine.

Materials:

  • 2-amino-4-hydroxy-6-methylpyrimidine

  • Phosphorus oxychloride (POCl3), freshly distilled

  • Ice water

  • 25% Ammonia solution

  • 50% Ethanol

Procedure:

  • In a round-bottom flask, combine 6 g of 2-amino-4-hydroxy-6-methylpyrimidine with 35 mL of freshly distilled phosphorus oxychloride.[7]

  • Reflux the mixture with stirring until the solution becomes homogeneous.[7]

  • After the reaction is complete, remove the excess phosphorus oxychloride under vacuum.[7]

  • Cool the reaction mixture and carefully add it to ice water.[7]

  • Adjust the pH of the resulting suspension to 8 using a 25% ammonia solution.[7]

  • Filter the precipitate and wash it thoroughly with water.[7]

  • Recrystallize the crude product from 50% ethanol.[7]

  • Dry the purified product to a constant weight.[7]

Expected Yield and Characterization:

  • Yield: Approximately 3.7 g (54%)[7]

  • Melting Point: 188 °C[7]

  • Elemental Analysis: C, 41.74%; H, 4.05%; N, 29.35% (Theoretical for C5H6ClN3: C, 41.83%; H, 4.21%; N, 29.27%)[7]

2.2. Experimental Protocol: Microwave-Assisted Synthesis of 2-Amino-4-substituted-pyrimidine Derivatives

This method provides a rapid and efficient way to synthesize derivatives of 2-Amino-4-chloro-6-methylpyrimidine.

Materials:

  • 2-Amino-4-chloro-pyrimidine

  • Substituted amine

  • Anhydrous propanol

  • Triethylamine

  • Saturated sodium bicarbonate solution

  • Ethyl acetate

Procedure:

  • In a microwave reaction vial, place 2 mmol of 2-amino-4-chloro-pyrimidine and 1 mL of anhydrous propanol.[8]

  • Add 2 mmol of the desired substituted amine to the vial with stirring.[8]

  • Add 200 µL of triethylamine to the reaction mixture.[8]

  • Carry out the reaction in a microwave reactor at 120-140 °C for 15-30 minutes. Monitor the reaction progress using thin-layer chromatography (TLC).[8]

  • After cooling, disperse the resulting precipitate in a saturated aqueous solution of sodium bicarbonate.[8]

  • Extract the product with ethyl acetate.[8]

  • Purify the product using appropriate chromatographic techniques.[8]

Applications in Drug Development: Targeting Cancer Signaling Pathways

The 2-amino-4-chloro-6-methylpyrimidine scaffold is a privileged structure in medicinal chemistry, serving as a key building block for potent and selective inhibitors of protein kinases involved in cancer progression.[9][10] Derivatives have shown significant activity against various cancer cell lines by targeting critical signaling pathways.

3.1. Quantitative Biological Activity Data

The following tables summarize the in vitro anticancer activity of various pyrimidine derivatives. The half-maximal inhibitory concentration (IC50) and half-maximal effective concentration (EC50) values indicate the potency of the compounds.

Table 1: Anticancer Activity of Pyrimidine Derivatives Against Cancer Cell Lines

Compound IDCancer Cell LineAssay TypeIC50 / EC50 (µM)Reference
L-18 (a 2,4-dichloro-6-methylpyrimidine derivative)H1975 (NSCLC)Antiproliferative0.65 ± 0.06[11]
Derivative 6 (a 2-amino-4-chloropyrimidine derivative)HCT116 (Colon)Cytotoxicity89.24 ± 1.36[8][12]
Derivative 6 (a 2-amino-4-chloropyrimidine derivative)MCF7 (Breast)Cytotoxicity89.37 ± 1.17[8][12]
Quinazoline-chalcone 14gK-562 (Leukemia)Antiproliferative0.622 - 1.81[13]
Quinazoline-chalcone 14gHCT-116 (Colon)Antiproliferative0.622 - 1.81[13]
Quinazoline-chalcone 14gMCF7 (Breast)Antiproliferative0.622 - 1.81[13]
Pyrimidodiazepine 16cVariousCytotoxicity10-fold > Doxorubicin[13]

Table 2: Inhibitory Activity of Pyridopyrimidine Derivatives Against Protein Kinases

Compound ID/DescriptionTarget KinaseIC50 (µM)Reference
Compound 4PIM-10.0114[9]
Compound 10PIM-10.0172[9]
Compound B1EGFRL858R/T790M0.013[9]
Compound 14EGFRL858R/T790M0.00843[14]
Compound 15EGFRL858R/T790M0.00691[14]

3.2. Targeted Signaling Pathways

Derivatives of chloropyrimidines have been shown to inhibit several key signaling pathways that are often dysregulated in cancer.

VEGFR-2 Signaling Pathway

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a primary mediator of angiogenesis, the formation of new blood vessels that are crucial for tumor growth and metastasis. By inhibiting VEGFR-2, these compounds can block pro-angiogenic signals.[9]

VEGFR2_pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK MAPK MAPK MEK->MAPK Proliferation Endothelial Cell Proliferation MAPK->Proliferation Akt Akt PI3K->Akt Survival Endothelial Cell Survival Akt->Survival Inhibitor Chloropyrimidine Derivative Inhibitor->VEGFR2 Inhibits

Caption: VEGFR-2 signaling pathway and its inhibition.

EGFR and HER-2 Signaling Pathways

Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER-2) are receptor tyrosine kinases that, when overexpressed or mutated, can lead to uncontrolled cell growth. Chloropyrimidine derivatives can inhibit these receptors, thereby blocking downstream pro-survival pathways like PI3K-Akt-mTOR.[9]

EGFR_HER2_pathway Ligand Growth Factor (e.g., EGF) EGFR_HER2 EGFR / HER-2 Ligand->EGFR_HER2 Binds PI3K PI3K EGFR_HER2->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR CellGrowth Cell Growth & Survival mTOR->CellGrowth Inhibitor Chloropyrimidine Derivative Inhibitor->EGFR_HER2 Inhibits

Caption: EGFR/HER-2 signaling pathway and its inhibition.

Logical Workflow: From Core Compound to Therapeutic Application

The following diagram illustrates the logical progression from the core chemical structure to its application in drug development.

logical_workflow Core C5H6ClN3 Core (2-Amino-4-chloro-6-methylpyrimidine) Synthesis Chemical Synthesis & Derivatization Core->Synthesis Derivatives Library of Pyrimidine Derivatives Synthesis->Derivatives Screening Biological Screening (In vitro assays) Derivatives->Screening Lead Lead Compounds (e.g., Kinase Inhibitors) Screening->Lead Optimization Lead Optimization (SAR Studies) Lead->Optimization Candidate Drug Candidate Optimization->Candidate Preclinical Preclinical Studies Candidate->Preclinical Clinical Clinical Trials Preclinical->Clinical

Caption: Drug development workflow for C5H6ClN3 derivatives.

Conclusion

The chemical scaffold C5H6ClN3, particularly in the form of 2-Amino-4-chloro-6-methylpyrimidine, represents a cornerstone for the synthesis of targeted therapies. Its derivatives have demonstrated potent inhibitory activity against key protein kinases implicated in cancer, such as VEGFR-2, EGFR, and HER-2. The detailed synthetic protocols and quantitative biological data presented in this guide underscore the therapeutic potential of this compound class. Further research and development focusing on the optimization of these derivatives are warranted to translate their preclinical efficacy into novel clinical treatments for cancer and other diseases.

References

In-Depth Technical Guide: 2-Chloro-6-methylpyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Chloro-6-methylpyrimidin-4-amine, a key intermediate in pharmaceutical synthesis. This document details its physicochemical properties, experimental protocols for its synthesis and characterization, and its significant applications in drug discovery, particularly in the development of kinase inhibitors.

Core Compound Data

This compound is a substituted pyrimidine that serves as a versatile building block in organic synthesis. Its chemical structure and properties are summarized below.

PropertyValueSource
Molecular Weight 143.57 g/mol [1]
Molecular Formula C₅H₆ClN₃[1]
CAS Number 14394-60-6[1]
IUPAC Name This compound[1]
Melting Point 183-186 °C[2]
Appearance White to light yellow solid
Solubility Soluble in acetic acid (50 mg/mL)[2]

Experimental Protocols

Detailed methodologies for the synthesis of this compound are crucial for its application in research and development. Two common synthetic routes are outlined below.

Synthesis from 2-Amino-4-hydroxy-6-methylpyrimidine

This protocol describes the chlorination of 2-amino-4-hydroxy-6-methylpyrimidine using phosphorus oxychloride.

Materials:

  • 2-amino-4-hydroxy-6-methylpyrimidine (6 g)

  • Phosphorus oxychloride (35 mL, freshly distilled)

  • Ice water

  • 25% Ammonia solution

  • 50% Ethanol

Procedure:

  • A mixture of 6 g of 2-amino-4-hydroxy-6-methylpyrimidine and 35 mL of freshly distilled phosphorus oxychloride is refluxed until the mixture becomes homogeneous.[3]

  • After the reaction is complete, the excess phosphorus oxychloride is removed under vacuum.[3]

  • The reaction mixture is cooled, and the residue is mixed with ice water.[3]

  • The pH of the solution is adjusted to 8 with a 25% ammonia solution.[3]

  • The resulting suspension is filtered, and the precipitate is washed with water.[3]

  • The crude product is recrystallized from 50% ethanol and dried to a constant weight to yield the final product.[3]

Synthesis from 2-Chloro-4-methyl-6-nitropyrimidine

This method involves the reduction of a nitro group to an amine.[4]

Materials:

  • 2-chloro-4-methyl-6-nitropyrimidine (5 g)

  • Dichloromethane (50 ml)

  • Iron powder (10 g)

  • Hydrochloric acid

  • Ethanol

Procedure:

  • A solution of 2-chloro-4-methyl-6-nitropyrimidine (5 g) in dichloromethane (50 ml) is added slowly to a solution of iron powder and hydrochloric acid (10 g).[2]

  • The solution is stirred for 6 hours at room temperature.[2]

  • The solution is then filtered, and the organic phase is evaporated on a rotary evaporator to yield the title compound.[2]

  • For purification, block-like colorless crystals can be obtained by slow evaporation of a solution of the compound (0.5 g) in ethanol (25 ml) at room temperature over approximately 7 days.[2]

Characterization

The identity and purity of this compound can be confirmed using various analytical techniques.

  • Mass Spectrometry: The compound can be characterized by its mass spectrum, which would show a molecular ion peak corresponding to its molecular weight.[5]

  • Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the functional groups present in the molecule.[6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy provide detailed information about the chemical structure and environment of the atoms.

Applications in Drug Discovery

This compound is a significant intermediate in the synthesis of various pharmaceutical compounds, particularly kinase inhibitors.[4] The pyrimidine scaffold is a privileged structure in medicinal chemistry due to its presence in numerous biologically active molecules.[4]

The differential reactivity of the functional groups on this compound makes it a versatile synthetic building block. The chlorine atom at the 2-position is a good leaving group, allowing for nucleophilic substitution reactions to introduce other functional groups. The amino group at the 4-position can act as a nucleophile or be modified through reactions like acylation.[4]

A prominent application of this compound is in the synthesis of Dasatinib (BMS-354825) , a potent dual inhibitor of Src and Abl kinases.[7] Dasatinib is used in the treatment of chronic myelogenous leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL), particularly in patients with resistance or intolerance to imatinib.[7]

Signaling Pathway Inhibition

Dasatinib, synthesized using this compound as a precursor, exerts its therapeutic effect by inhibiting key signaling pathways involved in cancer cell proliferation and survival. It targets the Bcr-Abl and Src family kinases, which are often dysregulated in certain cancers. Inhibition of these kinases blocks downstream signaling, including the STAT5 pathway, leading to the induction of apoptosis in cancer cells.[3]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor_Receptor Growth Factor Receptor Src Src Kinase Growth_Factor_Receptor->Src Activates STAT5 STAT5 Src->STAT5 Phosphorylates Abl Bcr-Abl Kinase Abl->STAT5 Phosphorylates pSTAT5 p-STAT5 STAT5->pSTAT5 Gene_Expression Gene Expression (e.g., Bcl-xL, Mcl-1, Cyclin D1) pSTAT5->Gene_Expression Promotes Cell_Proliferation Cell Proliferation Gene_Expression->Cell_Proliferation Leads to Apoptosis_Inhibition Inhibition of Apoptosis Gene_Expression->Apoptosis_Inhibition Leads to Dasatinib Dasatinib (derived from 2-Chloro-6- methylpyrimidin-4-amine) Dasatinib->Src Dasatinib->Abl

Figure 1: Simplified Src/Abl-STAT5 signaling pathway and its inhibition by Dasatinib.

Safety and Handling

This compound is classified as harmful if swallowed and causes skin and serious eye irritation. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS).

References

Unveiling the Solid-State Architecture of 2-Chloro-6-methylpyrimidin-4-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the crystal structure of 2-chloro-6-methylpyrimidin-4-amine (C₅H₆ClN₃), a crucial intermediate in the synthesis of pharmacologically active compounds. A comprehensive understanding of its solid-state architecture is paramount for polymorphism screening, formulation development, and computational modeling in drug discovery. This document summarizes the key crystallographic data, details the experimental protocols for its synthesis and crystallization, and visualizes the intermolecular interactions that govern its crystal packing.

Crystallographic Data

The crystal structure of this compound has been determined by X-ray diffraction.[1] The compound crystallizes in a monoclinic system. A summary of the key crystallographic and data refinement parameters is presented in Table 1.

Parameter Value
Chemical Formula C₅H₆ClN₃
Molecular Weight 143.58 g/mol
Crystal System Monoclinic
Space Group P2₁/c
a 7.1256 (8) Å
b 7.8537 (8) Å
c 13.0769 (15) Å
α 90°
β 115.678 (1)°
γ 90°
Volume 659.54 (13) ų
Z 4
Temperature 296 K
Radiation Mo Kα
Absorption Coefficient (μ) 0.48 mm⁻¹
Reflections Collected 5910
Independent Reflections 1157
R[F² > 2σ(F²)] 0.057
wR(F²) 0.143
Goodness-of-fit (S) 1.17
CCDC Number 914401

Table 1: Crystal data and structure refinement for this compound.[1][2]

Molecular and Crystal Packing Analysis

The molecular structure of this compound features a pyrimidine ring substituted with a chlorine atom, a methyl group, and an amine group. In the crystal, the molecules are organized into a robust three-dimensional network through a combination of hydrogen bonding and π–π stacking interactions.

Molecules form inversion dimers through pairs of N—H⋯N hydrogen bonds.[1] These dimers are further interconnected by additional N—H⋯N hydrogen bonds, creating a two-dimensional network parallel to the (100) plane.[1] The crystal structure is further stabilized by slipped π–π stacking interactions between inversion-related molecules, with a centroid–centroid distance of 3.5259 (11) Å.[1]

Experimental Protocols

Synthesis of this compound

The synthesis of the title compound is achieved through the reduction of a nitropyrimidine precursor.[1]

Procedure:

  • A solution of 2-chloro-4-methyl-6-nitropyrimidine (5 g, 15.77 mmol) in dichloromethane (50 ml) is prepared.

  • This solution is added slowly to a mixture of iron powder (10 g, 178 mmol) and hydrochloric acid.

  • The resulting mixture is stirred for 6 hours at room temperature.

  • Following the reaction, the solution is filtered.

  • The organic phase is collected and the solvent is removed by rotary evaporation to yield the title compound.[1]

Crystallization

Single crystals suitable for X-ray diffraction can be obtained by slow evaporation.[1]

Procedure:

  • A solution of this compound (0.5 g, 3.5 mmol) in ethanol (25 ml) is prepared.

  • The solution is allowed to stand at room temperature for slow evaporation.

  • Colorless, block-like crystals typically form after approximately 7 days.[1]

Visualized Experimental Workflow

The following diagram illustrates the workflow for the synthesis and crystallization of this compound.

experimental_workflow cluster_synthesis Synthesis cluster_crystallization Crystallization start Start: 2-chloro-4-methyl-6-nitropyrimidine step1 Dissolve in Dichloromethane start->step1 step3 Slowly add nitropyrimidine solution step1->step3 step2 Prepare Fe powder and HCl step2->step3 step4 Stir for 6h at RT step3->step4 step5 Filter step4->step5 step6 Evaporate organic phase step5->step6 product Product: this compound step6->product cryst_start Dissolve product in Ethanol product->cryst_start Take 0.5g of product cryst_step1 Slow evaporation at RT (~7 days) cryst_start->cryst_step1 cryst_product Single Crystals cryst_step1->cryst_product intermolecular_interactions molecule This compound Molecule dimer Inversion Dimer molecule->dimer N-H...N Hydrogen Bonds network 2D Network (parallel to 100 plane) dimer->network N-H...N Hydrogen Bonds stacking Slipped π-π Stacking dimer->stacking between inversion-related molecules crystal 3D Crystal Lattice network->crystal stacking->crystal

References

Spectroscopic Profile of 2-Chloro-6-methylpyrimidin-4-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for the compound 2-Chloro-6-methylpyrimidin-4-amine (CAS No: 14394-60-6).[1] Intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis, this document outlines the key spectral characteristics, experimental methodologies for their acquisition, and a generalized workflow for the spectroscopic analysis of such compounds.

Compound Identification

Identifier Value
IUPAC Name This compound[1]
Molecular Formula C₅H₆ClN₃[1]
Molecular Weight 143.57 g/mol [1]
CAS Number 14394-60-6[1]
SMILES CC1=CC(=NC(=N1)Cl)N[1]
InChIKey FBEIDYLEFVIOEY-UHFFFAOYSA-N[1]

Spectroscopic Data

The following sections summarize the available spectroscopic data for this compound. It is important to distinguish this compound from its isomer, 4-chloro-6-methylpyrimidin-2-amine (CAS: 5600-21-5), as spectroscopic data for the latter is more commonly reported.

Mass Spectrometry

Mass spectrometry data confirms the molecular weight of the compound.

Technique Observed Peaks (m/z) Interpretation
Mass Spectrometry143, 108[1]The peak at m/z 143 corresponds to the molecular ion [M]⁺. The fragmentation pattern includes a significant peak at m/z 108.
Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Predicted)

Proton Expected Chemical Shift (ppm) Multiplicity
-CH₃2.3 - 2.8Singlet
-NH₂VariableBroad Singlet
Pyrimidine C5-H6.0 - 7.0Singlet

¹³C NMR (Predicted)

Carbon Expected Chemical Shift (ppm)
-CH₃20 - 25
C2157 - 162
C4160 - 165
C5100 - 110
C6165 - 170
Infrared (IR) Spectroscopy

Specific FTIR data for this compound is not explicitly detailed in the searched resources. However, the IR spectrum of the isomeric 2-amino-4-chloro-6-methylpyrimidine shows characteristic peaks that can be used for general comparison of the functional groups.

Functional Group Expected Wavenumber (cm⁻¹)
N-H Stretch (amine)3100 - 3500
C-H Stretch (methyl)2850 - 3000
C=N Stretch (pyrimidine ring)1550 - 1650
C-Cl Stretch600 - 800

Experimental Protocols

The following are generalized experimental protocols for the acquisition of the spectroscopic data presented above.

Mass Spectrometry

Objective: To determine the molecular weight and fragmentation pattern of the analyte.

Methodology:

  • Sample Preparation: A dilute solution of this compound is prepared in a suitable volatile solvent (e.g., methanol or acetonitrile).

  • Instrumentation: A mass spectrometer equipped with an appropriate ionization source (e.g., Electrospray Ionization - ESI or Electron Ionization - EI) is used.

  • Calibration: The instrument's m/z scale is calibrated using a known reference compound prior to analysis to ensure mass accuracy.[3]

  • Data Acquisition: The sample is introduced into the mass spectrometer, and the mass spectrum is recorded over a suitable m/z range. For structural elucidation, tandem mass spectrometry (MS/MS) can be performed by selecting the molecular ion and subjecting it to collision-induced dissociation.[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To elucidate the carbon-hydrogen framework of the molecule.

Methodology:

  • Sample Preparation: Approximately 5-10 mg of the purified compound is dissolved in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube.[2] Tetramethylsilane (TMS) is typically added as an internal standard.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.

  • ¹H NMR Acquisition: The spectrometer is tuned and shimmed to optimize the magnetic field homogeneity. A standard one-dimensional ¹H NMR spectrum is acquired.

  • ¹³C NMR Acquisition: A ¹³C NMR spectrum is acquired using a standard pulse program. Due to the low natural abundance of ¹³C, a larger number of scans is typically required.

  • Data Processing: The acquired free induction decays (FIDs) are Fourier transformed, and the resulting spectra are phased and baseline corrected. Chemical shifts are referenced to the TMS signal (0.00 ppm).

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology (KBr Pellet Method):

  • Sample Preparation: Approximately 1-2 mg of the solid sample is finely ground using an agate mortar and pestle.[5] This is then mixed with about 100-200 mg of dry potassium bromide (KBr) powder.[5]

  • Pellet Formation: The mixture is placed into a pellet die and subjected to high pressure using a hydraulic press to form a transparent pellet.[5][6]

  • Background Spectrum: A background spectrum of a blank KBr pellet is recorded to account for atmospheric and instrumental contributions.[6]

  • Sample Spectrum: The KBr pellet containing the sample is placed in the sample holder of the FTIR instrument, and the spectrum is recorded, typically in the range of 4000-400 cm⁻¹.[7]

Visualized Workflow

The following diagram illustrates a general workflow for the spectroscopic characterization of a novel chemical compound like this compound.

Spectroscopic_Workflow cluster_synthesis Compound Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Reporting Synthesis Synthesis of This compound Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification MS Mass Spectrometry (Molecular Weight & Formula) Purification->MS NMR NMR Spectroscopy (¹H, ¹³C) (Structural Elucidation) Purification->NMR FTIR FTIR Spectroscopy (Functional Group ID) Purification->FTIR Data_Analysis Combined Spectral Data Analysis MS->Data_Analysis NMR->Data_Analysis FTIR->Data_Analysis Structure_Confirmation Structure Confirmation Data_Analysis->Structure_Confirmation Report Technical Guide / Whitepaper Structure_Confirmation->Report

Caption: Spectroscopic Analysis Workflow.

References

Solubility Profile of 2-Chloro-6-methylpyrimidin-4-amine in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility of 2-Chloro-6-methylpyrimidin-4-amine, a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. Due to the limited availability of public domain quantitative solubility data for this compound, this guide focuses on providing a robust experimental protocol for its determination, alongside the currently available data.

Introduction

This compound (CAS No: 5600-21-5) is a substituted pyrimidine derivative.[1][2] Its solubility in various organic solvents is a critical parameter for its use in chemical synthesis, purification, and formulation development. Understanding the solubility profile allows for the optimization of reaction conditions, selection of appropriate crystallization solvents, and the development of suitable delivery systems.

Quantitative Solubility Data

Currently, there is a significant lack of comprehensive quantitative solubility data for this compound across a wide range of organic solvents in publicly accessible literature. The available information is limited to a single solvent.

Table 1: Known Solubility of this compound

SolventTemperature (°C)Solubility
Acetic AcidNot Specified50 mg/mL[3][4]

Researchers are encouraged to use the experimental protocol outlined below to generate solubility data in other relevant solvents.

Experimental Protocol: Determination of Equilibrium Solubility using the Shake-Flask Method

The following protocol details the widely accepted shake-flask method for determining the equilibrium solubility of a solid compound in an organic solvent.[5][6][7][8] This method is considered the gold standard for thermodynamic solubility determination.[7]

1. Materials and Equipment

  • This compound (high purity)

  • Selected organic solvents (analytical grade)

  • Glass vials with screw caps or flasks with stoppers

  • Orbital shaker or magnetic stirrer with temperature control

  • Analytical balance

  • Centrifuge

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

2. Procedure

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a series of glass vials or flasks, each containing a known volume of the selected organic solvent. The excess solid should be visually apparent.

    • Seal the containers tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials or flasks in an orbital shaker or on a magnetic stirrer with controlled temperature (e.g., 25 °C and 37 °C are common for pharmaceutical applications).

    • Agitate the mixtures at a constant speed for a predetermined period (typically 24 to 72 hours) to ensure equilibrium is reached.[5][7][8] It is advisable to take samples at different time points (e.g., 24, 48, and 72 hours) to confirm that the concentration of the solute in the solution is no longer changing.[8]

  • Phase Separation:

    • After equilibration, allow the suspensions to stand undisturbed at the experimental temperature for a short period to allow the excess solid to settle.

    • To separate the saturated solution from the undissolved solid, either centrifuge the samples or filter the supernatant through a syringe filter.[5][9] This step should be performed quickly and at the experimental temperature to avoid any changes in solubility.

  • Analysis:

    • Accurately dilute a known volume of the clear, saturated filtrate with the appropriate solvent.

    • Determine the concentration of this compound in the diluted solution using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.

    • Prepare a calibration curve of the compound in the same solvent to accurately quantify the concentration.

  • Calculation:

    • Calculate the solubility of this compound in the solvent using the following formula:

    Solubility (g/L) = (Concentration from analysis) x (Dilution factor)

3. Experimental Workflow Visualization

The following diagram illustrates the key steps in the experimental workflow for determining the solubility of this compound.

G cluster_0 Preparation cluster_1 Equilibration cluster_2 Phase Separation cluster_3 Analysis cluster_4 Result prep1 Weigh excess this compound prep2 Add to a known volume of organic solvent prep1->prep2 Dispense equil Agitate at constant temperature (24-72h) prep2->equil sep1 Allow excess solid to settle equil->sep1 sep2 Centrifuge or filter the supernatant sep1->sep2 ana1 Dilute the saturated solution sep2->ana1 ana2 Quantify concentration (HPLC/UV-Vis) ana1->ana2 result Calculate Solubility (g/L) ana2->result

Caption: Experimental workflow for solubility determination.

Conclusion

References

An In-depth Technical Guide to 2-Chloro-6-methylpyrimidin-4-amine: A Core Building Block in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Chloro-6-methylpyrimidin-4-amine is a pivotal heterocyclic intermediate, widely recognized in medicinal chemistry for its role as a versatile building block. Its molecular architecture, featuring a pyrimidine scaffold with a reactive chlorine atom and an amino group, allows for precise and sequential chemical modifications. This dual reactivity is instrumental in the synthesis of complex molecules with significant therapeutic potential, most notably in the development of kinase inhibitors for oncology and inflammatory diseases. This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and key applications, supported by detailed experimental protocols and structured data for researchers in the field of drug discovery.

Physicochemical and Structural Properties

This compound is a stable, solid compound under standard conditions. Its structure is characterized by a pyrimidine ring, a privileged scaffold in numerous biologically active compounds. The differential reactivity of the chloro group at the 2-position and the amino group at the 4-position is the cornerstone of its utility as a synthetic intermediate.[1]

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₅H₆ClN₃[2][3]
Molecular Weight 143.57 g/mol [2]
CAS Number 14394-60-6[2]
Appearance White to light yellow solid[4]
Melting Point 155-157 °C[4]
pKa 5.40 ± 0.50 (Predicted)[4]
SMILES CC1=CC(=NC(=N1)Cl)N[2]
InChIKey FBEIDYLEFVIOEY-UHFFFAOYSA-N[2]

Single-crystal X-ray diffraction analysis reveals that this compound crystallizes in a monoclinic system.[3] The crystal structure is stabilized by intermolecular N-H···N hydrogen bonds, which link molecules into inversion dimers.[3] These dimers are further connected, forming a two-dimensional network.[3] This hydrogen bonding capability is a key feature that often contributes to the binding of its derivatives to biological targets, such as the hinge region of kinases.

Table 2: Crystal Structure Data for this compound

ParameterValue
Crystal System Monoclinic
a 7.1256 (8) Å
b 7.8537 (8) Å
c 13.0769 (15) Å
β 115.678 (1)°
Volume 659.54 (13) ų
Z 4
Data obtained at T = 296 K.[3]

Synthesis of the Building Block

A common and efficient method for the synthesis of this compound involves the reduction of a nitro-precursor, 2-chloro-4-methyl-6-nitropyrimidine.[1][3]

cluster_start Starting Materials cluster_proc Process cluster_end Product A 2-chloro-4-methyl-6-nitropyrimidine P1 Dissolve A in D A->P1 B Iron Powder (Fe) P2 Add solution to Fe/HCl mixture B->P2 C Hydrochloric Acid (HCl) C->P2 D Dichloromethane (DCM) D->P1 P1->P2 P3 Stir at room temperature P2->P3 6 hours P4 Filter P3->P4 P5 Evaporate organic phase P4->P5 Z This compound P5->Z

Synthesis workflow for this compound.
Experimental Protocol 1: Synthesis via Nitro Reduction[3]

  • Preparation : Prepare a mixture of iron powder (10 g, 178 mmol) and hydrochloric acid in a reaction vessel.

  • Addition : Slowly add a solution of 2-chloro-4-methyl-6-nitropyrimidine (5 g, 15.77 mmol) dissolved in dichloromethane (50 ml) to the iron/acid mixture.

  • Reaction : Stir the resulting solution vigorously at room temperature for approximately 6 hours to facilitate the complete reduction of the nitro group.

  • Work-up : Upon completion, filter the reaction mixture to remove iron salts and other solid residues.

  • Isolation : Collect the organic phase (filtrate) and evaporate the solvent on a rotary evaporator to yield the title compound, this compound.

  • Purification (Optional) : For high-purity material suitable for crystallographic analysis, colorless block-like crystals can be obtained by slow evaporation from an ethanol solution.[3]

Reactivity and Key Synthetic Transformations

The synthetic versatility of this compound stems from the ability to selectively functionalize its two key reactive sites. The chlorine atom at the C2 position is an excellent leaving group, making it susceptible to nucleophilic aromatic substitution (SNA_r_), particularly through palladium-catalyzed cross-coupling reactions. The amino group at the C4 position can also be modified, though it is often retained as a key hydrogen-bond donor for biological target engagement.[1]

Palladium-Catalyzed Cross-Coupling Reactions

The Buchwald-Hartwig amination and Suzuki-Miyaura coupling are powerful methods for forming C-N and C-C bonds, respectively. These reactions are cornerstones of modern medicinal chemistry and are frequently employed to elaborate the this compound core.[5][6]

This reaction couples the chloro-pyrimidine with a primary or secondary amine to form a new C-N bond, a common transformation in the synthesis of kinase inhibitors.[5][7]

Pd0 Pd(0)L_n OA_Complex Ar-Pd(II)-Cl(L_n) Pd0->OA_Complex Oxidative Addition Amine_Complex [Ar-Pd(II)-NHR'R''](L_n)Cl OA_Complex->Amine_Complex Ligand Exchange Amido_Complex Ar-Pd(II)-NR'R''(L_n) Amine_Complex->Amido_Complex Deprotonation BaseH [Base-H]Cl Amine_Complex->BaseH Amido_Complex->Pd0 Product Ar-NR'R'' Amido_Complex->Product Reductive Elimination Catalyst_Regen Pd(0)L_n ArCl Ar-Cl ArCl->OA_Complex Amine HNR'R'' Amine->Amine_Complex Base Base Base->Amine_Complex

Catalytic cycle of the Buchwald-Hartwig Amination.
Experimental Protocol 2: General Procedure for Buchwald-Hartwig Amination[5]

  • Inert Atmosphere Setup : In a glovebox or under a stream of inert gas (Argon or Nitrogen), charge an oven-dried reaction vessel with the palladium catalyst (e.g., Pd₂(dba)₃), a suitable phosphine ligand (e.g., Xantphos, BINAP), and a base (e.g., NaOt-Bu, Cs₂CO₃).

  • Reagent Addition : To the vessel, add this compound (1.0 equivalent) and the desired primary or secondary amine (1.1-1.2 equivalents).

  • Solvent Addition : Add an anhydrous, degassed solvent (e.g., toluene or dioxane) to achieve a concentration of approximately 0.1 M with respect to the pyrimidine substrate.

  • Reaction Conditions : Seal the vessel and heat the mixture in a preheated oil bath to the required temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring : Monitor the reaction's progress using TLC or LC-MS until the starting material is consumed.

  • Work-up : After cooling to room temperature, dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water or brine.

  • Purification : Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product via flash column chromatography to isolate the desired N-aryl amine.

This reaction forges a C-C bond between the pyrimidine core and an aryl or heteroaryl boronic acid/ester, enabling the synthesis of biaryl structures.[6]

Pd0 Pd(0)L_n OA_Complex Ar-Pd(II)-Cl(L_n) Pd0->OA_Complex Oxidative Addition Transmetal_Complex Ar-Pd(II)-R'(L_n) OA_Complex->Transmetal_Complex Transmetalation Transmetal_Complex->Pd0 Product Ar-R' Transmetal_Complex->Product Reductive Elimination Catalyst_Regen Pd(0)L_n ArCl Ar-Cl ArCl->OA_Complex Boronic R'B(OH)₂ Borate [R'B(OH)₃]⁻ Boronic->Borate Base activation Base Base Base->Boronic Borate->OA_Complex

Catalytic cycle of the Suzuki-Miyaura Coupling.
Experimental Protocol 3: General Procedure for Suzuki-Miyaura Coupling[6]

  • Inert Atmosphere Setup : To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 eq.), the arylboronic acid (1.1-1.5 eq.), and the base (e.g., K₂CO₃, Cs₂CO₃, 2-3 eq.).

  • Evacuation and Backfilling : Seal the flask, evacuate, and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times.

  • Catalyst/Solvent Addition : Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)) and degassed solvent (e.g., a mixture of dioxane and water).

  • Reaction Conditions : Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously for the required time (e.g., 12-16 hours).[8]

  • Monitoring : Monitor the reaction's progress by TLC or LC-MS.

  • Work-up : Cool the mixture to room temperature and extract with an appropriate organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water and brine.

  • Purification : Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate. Purify the residue by flash column chromatography on silica gel to yield the coupled product.

Applications in Medicinal Chemistry

The 2-amino-pyrimidine scaffold derived from this compound is a cornerstone of many therapeutic agents, particularly kinase inhibitors.

Kinase Inhibitors

Kinases are critical enzymes in cellular signaling, and their dysregulation is a hallmark of diseases like cancer.[1] The 2-aminopyrimidine motif is a highly effective "hinge-binder," forming key hydrogen bonds with the backbone of the ATP-binding pocket of many kinases, thus inhibiting their activity.

cluster_pathway Kinase Signaling Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase (e.g., Abl) GF->Receptor Substrate Substrate Protein Receptor->Substrate phosphorylates ADP ADP Receptor->ADP P_Substrate Phosphorylated Substrate Substrate->P_Substrate Response Cell Proliferation, Survival P_Substrate->Response Inhibitor Dasatinib (derived from building block) Inhibitor->Receptor Inhibition ATP ATP ATP->Receptor

Simplified Kinase Signaling Pathway and Inhibition.

A prominent example is Dasatinib (BMS-354825) , a potent dual Src/Abl kinase inhibitor used to treat chronic myeloid leukemia (CML).[1][9] The synthesis of Dasatinib relies on an essential intermediate, N-(2-chloro-6-methylphenyl)-2-[(6-chloro-2-methyl-4-pyrimidinyl)amino]-5-thiazolecarboxamide, which is constructed using a derivative of this compound.[1]

Table 3: Biological Activity of Dasatinib (Representative Data)

Target KinaseIC₅₀ (nM)Disease Relevance
BCR-ABL <1Chronic Myeloid Leukemia (CML)
SRC 0.5Solid Tumors, Leukemia
c-KIT 1Gastrointestinal Stromal Tumors
PDGFRβ 28Various Cancers
IC₅₀ values are indicative and can vary based on assay conditions.
GPCR Modulators and Other Therapeutic Areas

While less documented than its role in kinase inhibition, the versatility of the pyrimidine scaffold makes it a candidate for developing ligands for other target classes, including G-protein coupled receptors (GPCRs). Allosteric modulators, which bind to a site distinct from the endogenous ligand binding site, offer a nuanced approach to receptor modulation and are an active area of drug discovery.[10][11][12] The ability to strategically introduce diverse substituents onto the this compound core makes it a suitable starting point for library synthesis aimed at discovering novel GPCR modulators.

Furthermore, derivatives of this building block have been investigated for their potential in treating inflammatory diseases such as asthma, inflammatory bowel disease (IBD), and Crohn's disease.[1][3] Its utility also extends to the agrochemical field, where pyrimidine derivatives are developed as herbicides and insecticides.[1]

cluster_rxn Synthetic Elaboration cluster_dev Lead Development Start This compound (Building Block) Coupling Cross-Coupling (Suzuki, Buchwald-Hartwig) Start->Coupling Deriv Other Derivatization Start->Deriv Library Diverse Compound Library Coupling->Library Deriv->Library Screening High-Throughput Screening Library->Screening Hit Hit Identification Screening->Hit LeadOpt Lead Optimization (SAR Studies) Hit->LeadOpt Candidate Preclinical Candidate LeadOpt->Candidate

General drug discovery workflow using the building block.

Conclusion

This compound is an unequivocally valuable and versatile building block in modern medicinal chemistry. Its well-defined reactivity allows for the strategic and efficient construction of highly functionalized pyrimidine derivatives. Its proven application in the synthesis of potent kinase inhibitors like Dasatinib highlights its significance in oncology drug discovery. The inherent potential of the scaffold suggests that its utility will continue to expand into other therapeutic areas, including the development of GPCR modulators and anti-inflammatory agents, solidifying its role as a core component in the drug development professional's synthetic toolkit.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 2-Chloro-6-methylpyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the synthesis of various kinase inhibitors utilizing the versatile building block, 2-Chloro-6-methylpyrimidin-4-amine. This document outlines detailed experimental protocols for key synthetic transformations, presents quantitative data on the biological activity of derived compounds, and illustrates the targeted signaling pathways.

Introduction

The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved and investigational kinase inhibitors. Its ability to mimic the adenine base of ATP allows for competitive binding to the ATP-binding site of kinases, leading to the inhibition of their catalytic activity. This compound is a valuable starting material for the synthesis of a diverse array of kinase inhibitors due to the presence of two reactive sites: a chlorine atom at the 2-position, which is susceptible to nucleophilic aromatic substitution and cross-coupling reactions, and an amino group at the 4-position, which can be further functionalized.

This document focuses on the application of this compound in the synthesis of inhibitors for key kinase targets, including Aurora kinases, Src/Abl, and VEGFR-2, which are implicated in various cancers.

Data Presentation: Kinase Inhibitory Activity

The following tables summarize the inhibitory activities of representative kinase inhibitors synthesized from pyrimidine scaffolds, demonstrating the potential of this compound as a starting point for inhibitor design.

Table 1: Inhibitory Activity of Pyrimidine Derivatives Against Aurora Kinases

Compound IDModification on Pyrimidine CoreTarget KinaseIC50 (nM)Reference
1 N2-(pyrrolidin-3-yl)-N4-(5-methyl-1H-pyrazol-3-yl)-6-methylAurora A24.1 ± 7.9[1]
2 N2-((S)-pyrrolidin-3-yl)-N4-(5-methyl-1H-pyrazol-3-yl)-6-methyl with 4-chloro-2-fluorophenyl modificationAurora A38.6 ± 7.0[1]
3 N2-((S)-pyrrolidin-3-yl)-N4-(5-methyl-1H-pyrazol-3-yl)-6-methyl with 4-chloro-3-fluorophenyl modificationAurora A52.2 ± 8.1[1]
4 N2-((S)-pyrrolidin-3-yl)-N4-(5-methyl-1H-pyrazol-3-yl)-6-methyl with 4-chloro-2,3-difluorophenyl modificationAurora A64.9 ± 13.7[1]

Table 2: Inhibitory Activity of Dasatinib and Related Intermediates

CompoundTarget KinaseIC50 (nM)Cell LineReference
Dasatinib Src<1K562[2]
Dasatinib Abl<1K562[2]
Compound 6d N/A (Dasatinib analog)Comparable to DasatinibK563[2]

Experimental Protocols

The following protocols provide generalized procedures for the key synthetic transformations used to elaborate this compound into kinase inhibitors.

Protocol 1: Nucleophilic Aromatic Substitution (SNAr)

This protocol describes the substitution of the chlorine atom at the 2-position of the pyrimidine ring with various amines.

Materials:

  • This compound (1.0 eq)

  • Substituted amine or aniline (1.0 - 1.2 eq)

  • Base (e.g., K₂CO₃, DIPEA, Et₃N) (2.0 - 3.0 eq)

  • Solvent (e.g., DMF, DMSO, n-Butanol, 1-Pentanol)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a solution of this compound in the chosen solvent, add the substituted amine and the base.

  • Heat the reaction mixture under an inert atmosphere. Reaction temperatures can range from 80°C to 140°C depending on the nucleophilicity of the amine.[1]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into water and extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the desired 2-amino-substituted pyrimidine derivative.

Protocol 2: Suzuki-Miyaura Cross-Coupling

This protocol outlines the palladium-catalyzed cross-coupling of the 2-chloro position with various boronic acids to introduce aryl or heteroaryl moieties.

Materials:

  • This compound (1.0 eq)

  • Aryl or heteroaryl boronic acid (1.1 - 1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) (0.02 - 0.05 eq)

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2.0 - 3.0 eq)

  • Solvent system (e.g., 1,4-Dioxane/water, Toluene, DMF)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a reaction vessel, combine this compound, the boronic acid, the palladium catalyst, and the base.

  • Evacuate and backfill the vessel with an inert gas three times.

  • Add the degassed solvent system.

  • Heat the reaction mixture to a temperature typically ranging from 80°C to 110°C.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with water and extract with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography.

Mandatory Visualizations

Signaling Pathways

The following diagrams illustrate the key signaling pathways targeted by kinase inhibitors derived from this compound.

Aurora_Kinase_Pathway cluster_G2_M G2/M Transition cluster_AuroraA Aurora A Kinase cluster_AuroraB Aurora B Kinase G2 G2 Phase M M Phase (Mitosis) G2->M AuroraA Aurora A AuroraB Aurora B Centrosome Centrosome Maturation AuroraA->Centrosome Spindle Spindle Assembly AuroraA->Spindle Chromosome Chromosome Segregation AuroraB->Chromosome Cytokinesis Cytokinesis AuroraB->Cytokinesis Inhibitor Aurora Kinase Inhibitor (e.g., from this compound) Inhibitor->AuroraA Inhibits Inhibitor->AuroraB Inhibits

Caption: Simplified Aurora Kinase Signaling Pathway in Cell Cycle Regulation.

Src_Abl_Pathway cluster_receptor Cell Surface cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GF Growth Factors (e.g., PDGF) Receptor Receptor Tyrosine Kinase GF->Receptor binds Src Src Kinase Receptor->Src activates Abl Abl Kinase Src->Abl activates Downstream Downstream Signaling (e.g., STAT, PI3K/Akt) Src->Downstream Abl->Downstream Proliferation Cell Proliferation Downstream->Proliferation Survival Cell Survival Downstream->Survival Migration Cell Migration Downstream->Migration Inhibitor Src/Abl Inhibitor (e.g., Dasatinib) Inhibitor->Src Inhibits Inhibitor->Abl Inhibits

Caption: Simplified Src-Abl Signaling Pathway in Cancer.

VEGFR2_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling cluster_cellular_response Cellular Response VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 binds PLCg PLCγ VEGFR2->PLCg activates PI3K PI3K VEGFR2->PI3K activates Permeability Vascular Permeability VEGFR2->Permeability MAPK MAPK PLCg->MAPK Akt Akt PI3K->Akt Survival Survival Akt->Survival Proliferation Endothelial Cell Proliferation MAPK->Proliferation Migration Migration MAPK->Migration Inhibitor VEGFR-2 Inhibitor Inhibitor->VEGFR2 Inhibits

Caption: Simplified VEGFR-2 Signaling Pathway in Angiogenesis.

Experimental Workflow

Experimental_Workflow cluster_synthesis Synthesis cluster_characterization Characterization cluster_evaluation Biological Evaluation Start 2-Chloro-6-methyl- pyrimidin-4-amine SNAr Nucleophilic Aromatic Substitution (SNA_r_) Start->SNAr Suzuki Suzuki-Miyaura Cross-Coupling Start->Suzuki Purification Purification (Column Chromatography) SNAr->Purification Suzuki->Purification Analysis Structural Analysis (NMR, MS) Purification->Analysis KinaseAssay Kinase Inhibition Assay (IC50 Determination) Analysis->KinaseAssay CellAssay Cell-Based Assays (Proliferation, Apoptosis) KinaseAssay->CellAssay

Caption: General Experimental Workflow for Kinase Inhibitor Synthesis.

References

Protocol for Nucleophilic Substitution on 2-Chloro-6-methylpyrimidin-4-amine: Application Notes and Detailed Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-6-methylpyrimidin-4-amine is a versatile heterocyclic building block extensively utilized in medicinal chemistry and drug discovery for the synthesis of a diverse array of biologically active compounds. The pyrimidine scaffold is a privileged structure found in numerous pharmaceuticals, and the presence of a reactive chlorine atom at the 2-position of this molecule allows for facile nucleophilic aromatic substitution (SNAr). This reaction enables the introduction of various functional groups, including amines, alcohols, and thiols, providing a powerful tool for generating libraries of compounds for screening and lead optimization.

The electron-deficient nature of the pyrimidine ring, further accentuated by the presence of two nitrogen atoms, facilitates nucleophilic attack at the carbon atom bearing the chlorine. The reaction typically proceeds through a high-energy intermediate known as a Meisenheimer complex, which subsequently collapses to the substituted product with the expulsion of a chloride ion. The regioselectivity of this substitution is influenced by the electronic properties of the pyrimidine ring and any existing substituents.

This document provides detailed protocols for the nucleophilic substitution on this compound with a range of common nucleophiles, including primary and secondary amines, alcohols, and thiols.

Reaction Mechanism and Workflow

The general mechanism for the nucleophilic aromatic substitution on this compound involves the addition of a nucleophile to the electron-deficient pyrimidine ring, followed by the elimination of the chloride leaving group.

SNAr_Mechanism Start This compound + Nucleophile Intermediate Meisenheimer Complex (Anionic σ-complex) Start->Intermediate Nucleophilic Attack Product 2-Substituted-6-methylpyrimidin-4-amine + Cl- Intermediate->Product Chloride Elimination

Caption: General mechanism of nucleophilic aromatic substitution (SNAr).

A typical experimental workflow for these reactions is outlined below. Specific conditions will vary depending on the nucleophile and the desired product.

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis reactants Combine this compound, nucleophile, base, and solvent heating Heat reaction mixture (e.g., conventional or microwave) reactants->heating monitoring Monitor progress (TLC, LC-MS) heating->monitoring extraction Aqueous work-up and extraction monitoring->extraction Upon completion purification Purify by chromatography or recrystallization extraction->purification characterization Characterize product (NMR, MS, etc.) purification->characterization

Caption: General experimental workflow for nucleophilic substitution.

Experimental Protocols

Reaction with Amine Nucleophiles

The reaction of this compound with primary and secondary amines is a common method for the synthesis of 2-N-substituted-6-methylpyrimidin-4-amine derivatives. These reactions are often carried out in a polar aprotic solvent in the presence of a base to neutralize the HCl generated. Microwave irradiation can significantly accelerate these reactions.[1]

General Protocol:

  • To a microwave vial, add this compound (1.0 equiv.), the desired amine nucleophile (1.0-1.2 equiv.), and a suitable solvent (e.g., ethanol, isopropanol, or DMF).

  • Add a base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5-2.0 equiv.).

  • Seal the vial and heat the reaction mixture in a microwave reactor to the specified temperature for the indicated time.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, filter the solid and wash with a cold solvent.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization.

Table 1: Reaction of 2-Chloro-4,6-dimethylpyrimidine with Various Anilines (Microwave Conditions) [1]

EntryNucleophileSolventTemperature (°C)Time (min)Yield (%)
13-FluoroanilineEthanol1201597
23-AminophenolEthanol1201585
33-Aminobenzyl alcoholEthanol1201597
43,4,5-TrimethoxyanilineEthanol1201590

Note: While the substrate in this study is 2-chloro-4,6-dimethylpyrimidine, the conditions are readily adaptable for this compound due to the similar reactivity of the 2-chloro position.

Reaction with Alcohol Nucleophiles

The substitution of the 2-chloro group with an alkoxy group requires the use of a strong base to generate the more nucleophilic alkoxide from the corresponding alcohol.

General Protocol:

  • To a solution of the desired alcohol (e.g., methanol, ethanol) in a suitable anhydrous solvent (e.g., THF, DMF, or the alcohol itself), add a strong base such as sodium hydride (NaH) or sodium methoxide (NaOMe) (1.0-1.2 equiv.) at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

  • Stir the mixture at room temperature for 30 minutes to an hour to ensure complete formation of the alkoxide.

  • Add this compound (1.0 equiv.) to the alkoxide solution.

  • Heat the reaction mixture to the specified temperature and stir for the required time.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, carefully quench the reaction with water or a saturated aqueous solution of ammonium chloride.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Dry the combined organic layers over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Table 2: Reaction of 2-Amino-4,6-dichloropyrimidine with Sodium Methoxide

EntrySolventTemperature (°C)Time (h)Yield (%)Reference
1Acetone173.592.5[2]
2Methanol17, then reflux4.597.0[2]

Note: This data is for the reaction of 2-amino-4,6-dichloropyrimidine, which serves as a good model for the reactivity of the chloro group in a similar electronic environment.

Reaction with Thiol Nucleophiles

Similar to alcohols, thiols generally require a base to form the more potent thiolate nucleophile for an efficient substitution reaction.

General Protocol:

  • To a solution of the desired thiol (1.0-1.2 equiv.) in an anhydrous solvent such as DMF or DMSO, add a base like potassium carbonate (K2CO3) or sodium hydride (NaH) (1.5-2.0 equiv.).[3]

  • Stir the mixture at room temperature for 30 minutes.

  • Add this compound (1.0 equiv.) to the reaction mixture.

  • Stir the reaction at room temperature or heat as required.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, pour the mixture into water and extract the product with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Table 3: Representative Conditions for S-Alkylation of 2-Thiouracil Derivatives [2][3]

EntryElectrophileThiol SourceBaseSolventTemperatureTimeYield (%)
1Phenacyl bromide6-methyl-2-thiouracilNaOMeMethanolRT1 h75
2Substituted alkyl halide6-methyl-2-thiouracilK2CO3DMSORT12 h-

Note: These examples utilize a thiouracil derivative, which upon S-alkylation, provides a model for the formation of a thioether linkage on a pyrimidine ring.

Logical Relationships in Nucleophilic Substitution

The success of the nucleophilic substitution reaction depends on the interplay of several factors, including the nature of the nucleophile, the solvent, the base, and the reaction temperature. The following diagram illustrates these relationships.

logical_relationships substrate This compound product 2-Substituted-6-methylpyrimidin-4-amine substrate->product nucleophile Nucleophile (Amine, Alcohol, Thiol) nucleophile->product solvent Solvent (Polar aprotic, e.g., DMF, EtOH) yield Yield & Purity solvent->yield base Base (e.g., TEA, NaH, K2CO3) base->yield temperature Temperature (RT to reflux/microwave) temperature->yield

Caption: Factors influencing the outcome of nucleophilic substitution.

References

Application Notes and Protocols: The Use of 2-Chloro-6-methylpyrimidin-4-amine in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-6-methylpyrimidin-4-amine is a versatile heterocyclic intermediate pivotal in the synthesis of a variety of agrochemicals, including fungicides and herbicides.[1][2] Its reactive chlorine atom at the 2-position and the amino group at the 4-position of the pyrimidine ring allow for diverse chemical modifications, leading to the development of potent and selective bioactive molecules.[2] This document provides detailed application notes and experimental protocols for the synthesis of agrochemical derivatives using this key building block.

Applications in Agrochemical Synthesis

The primary application of this compound in the agrochemical industry lies in its use as a precursor for the synthesis of pyrimidine-based fungicides and, by extension of its structural class, herbicides. Pyrimidine derivatives are known to exhibit a broad spectrum of biological activities.[3][4]

Fungicide Synthesis

Pyrimidine-based fungicides are a significant class of agrochemicals used to control a wide range of plant pathogenic fungi.[3][4] Many of these fungicides function by inhibiting the mitochondrial respiration of the fungi, specifically targeting the NADH oxidoreductase of complex I.[1][5] The general synthetic approach involves the nucleophilic substitution of the chlorine atom on the pyrimidine ring with various functional groups to generate novel fungicidal compounds.

Herbicide Synthesis

While this compound is more directly implicated in fungicide synthesis, the broader class of aminopyrimidines serves as essential intermediates in the production of highly active herbicides, such as sulfonylureas.[6] These herbicides act by inhibiting the acetolactate synthase (ALS) enzyme, which is crucial for the biosynthesis of branched-chain amino acids in plants.[7]

Experimental Protocols

The following protocols are examples of the synthetic utility of this compound and related pyrimidine derivatives in generating agrochemically active compounds.

Protocol 1: Synthesis of N-Aryl-2-chloro-6-methylpyrimidin-4-amine Derivatives (Fungicide Precursors)

This protocol details a general procedure for the synthesis of N-aryl substituted pyrimidine amines, which are precursors to more complex fungicidal molecules.

Reaction Scheme:

G A This compound C N-Aryl-2-chloro-6-methylpyrimidin-4-amine A->C DMF, ~90°C B Substituted Aniline B->C

Caption: General synthesis of N-Aryl-2-chloro-6-methylpyrimidin-4-amine.

Materials:

  • This compound

  • Substituted aniline (e.g., 4-trifluoromethoxyaniline)

  • Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • A mixture of this compound (2 mmol) and a substituted aniline (3 mmol) in DMF (10 mL) is stirred at approximately 90°C for 2 hours.

  • After cooling the mixture to room temperature, 200 mL of water is added.

  • The mixture is then extracted with EtOAc.

  • The combined organic layers are dried over anhydrous MgSO₄ and concentrated.

  • The resulting residue is purified by silica gel column chromatography to yield the final product.

Quantitative Data Summary:

CompoundSubstituentYield (%)Melting Point (°C)
3a Phenyl7980-81

Data extracted from a representative synthesis of a similar pyrimidine derivative.

Protocol 2: Synthesis of Pyrimidinamine-Containing Fungicides

This protocol outlines the synthesis of more complex pyrimidine amine derivatives with potential fungicidal activity, starting from a functionalized amine and a chloropyrimidine.

Experimental Workflow:

G A Starting Materials (Functionalized Amine, this compound) B Reaction Setup (DMF, K₂CO₃, 60-80°C) A->B 1. Mix C Reaction Monitoring (TLC) B->C 2. Stir D Work-up (Water addition, EtOAc extraction) C->D 3. Quench & Extract E Purification (Column Chromatography) D->E 4. Isolate F Characterization (NMR, MS, Elemental Analysis) E->F 5. Analyze G Fungicidal Activity Screening F->G 6. Test

Caption: Workflow for synthesis and screening of pyrimidinamine fungicides.

Materials:

  • Functionalized amine intermediate

  • This compound (or other substituted chloropyrimidine)

  • Potassium carbonate (K₂CO₃)

  • Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Brine solution

Procedure:

  • To a 50 mL flask, add the functionalized amine (0.61 mmol), the substituted chloropyrimidine (0.58 mmol), and potassium carbonate (1.74 mmol).

  • Add 10 mL of DMF and stir the reaction mixture at 60-80°C for 7-8 hours.

  • After the reaction is complete, cool the mixture to room temperature and add 20 mL of water.

  • Extract the resulting mixture with ethyl acetate (3 x 20 mL).

  • Combine the organic phases and wash sequentially with water (3 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain the target compound.

Mechanism of Action of Resulting Agrochemicals

Fungicides

The fungicidal activity of many pyrimidine derivatives synthesized from this compound is attributed to the inhibition of mitochondrial respiration. Specifically, they target and inhibit the function of NADH oxidoreductase (Complex I) in the electron transport chain of fungi.[1][5] This disruption of cellular energy production leads to fungal cell death.

Signaling Pathway:

G A Pyrimidine Fungicide B NADH Oxidoreductase (Complex I) A->B Inhibits C Electron Transport Chain B->C Blocks D ATP Synthesis C->D Disrupts E Fungal Cell Death D->E Leads to

References

Application Note: A Detailed Protocol for the N-Alkylation of 2-Chloro-6-methylpyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: N-alkylated pyrimidine derivatives are fundamental structural motifs in a vast array of biologically active compounds, playing a crucial role in medicinal chemistry and drug discovery. The strategic introduction of alkyl groups onto the pyrimidine scaffold allows for the fine-tuning of pharmacological properties, including potency, selectivity, and pharmacokinetic profiles. This document provides a comprehensive and detailed experimental procedure for the N-alkylation of 2-Chloro-6-methylpyrimidin-4-amine, a key intermediate in the synthesis of various therapeutic agents. The protocol is designed to be a reliable resource for researchers engaged in the synthesis of novel pyrimidine-based compounds.

Reaction Principle

The N-alkylation of this compound is typically achieved via a nucleophilic substitution reaction (SN2). The exocyclic amino group (-NH₂) of the pyrimidine acts as a nucleophile, attacking an electrophilic alkylating agent, commonly an alkyl halide (R-X). The reaction is facilitated by a base, which deprotonates the amine, increasing its nucleophilicity. A polar aprotic solvent is generally used to solvate the reagents and facilitate the reaction.

General Reaction Scheme: General Reaction Scheme for N-alkylation

Experimental Protocol

This protocol details a general procedure for the N-alkylation of this compound using an alkyl bromide as the alkylating agent.

2.1 Materials and Equipment

  • Reagents:

    • This compound (1.0 eq)

    • Alkyl Halide (e.g., Alkyl Bromide, 1.1 - 1.5 eq)

    • Potassium Carbonate (K₂CO₃), anhydrous (2.0 - 3.0 eq)

    • N,N-Dimethylformamide (DMF), anhydrous

    • Ethyl Acetate (EtOAc)

    • Deionized Water

    • Brine (saturated aq. NaCl)

    • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

    • Silica Gel (for column chromatography)

    • TLC plates (Silica gel 60 F₂₅₄)

  • Equipment:

    • Round-bottom flask

    • Magnetic stirrer and stir bar

    • Heating mantle or oil bath with temperature controller

    • Condenser

    • Inert atmosphere setup (Nitrogen or Argon)

    • Separatory funnel

    • Rotary evaporator

    • Glassware for column chromatography

    • Standard laboratory glassware (beakers, graduated cylinders, etc.)

2.2 Detailed Procedure

  • Reaction Setup: To an oven-dried round-bottom flask containing a magnetic stir bar, add this compound (1.0 eq) and anhydrous potassium carbonate (2.5 eq).

  • Solvent Addition: Add anhydrous N,N-Dimethylformamide (DMF) to the flask to achieve a concentration of 0.1-0.2 M with respect to the starting amine.

  • Inert Atmosphere: Seal the flask and purge with an inert gas (Nitrogen or Argon) for 5-10 minutes.

  • Addition of Alkylating Agent: Add the alkyl halide (1.2 eq) dropwise to the stirred suspension at room temperature.

  • Reaction: Heat the reaction mixture to 80 °C using an oil bath.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours).

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Carefully pour the reaction mixture into a separatory funnel containing deionized water.

    • Extract the aqueous layer with ethyl acetate (3 x volume of DMF).

    • Combine the organic layers and wash sequentially with deionized water (2x) and brine (1x) to remove residual DMF and salts.

  • Drying and Concentration: Dry the combined organic layer over anhydrous MgSO₄ or Na₂SO₄. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane/ethyl acetate) to afford the pure N-alkylated product.

  • Characterization: Confirm the structure and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Data Presentation

The following table summarizes representative quantitative data for the N-alkylation of this compound under various conditions. Yields are hypothetical but based on typical outcomes for similar reactions found in the literature.[1][2][3]

EntryAlkylating Agent (R-X)BaseSolventTemp (°C)Time (h)Yield (%)
1Benzyl BromideK₂CO₃DMF80685
2Ethyl BromideK₂CO₃MeCNReflux1278
3Propyl IodideCs₂CO₃DMF60891
4Allyl BromideK₂CO₃AcetoneReflux582

Visualizations

4.1 Experimental Workflow Diagram

The following diagram provides a visual representation of the key steps in the experimental protocol for the N-alkylation of this compound.

experimental_workflow start Start: Reagents Setup (Pyrimidine, K₂CO₃ in DMF) add_alkyl_halide Add Alkyl Halide (1.2 eq) under Inert Atmosphere start->add_alkyl_halide heat Heat Reaction Mixture (e.g., 80 °C) add_alkyl_halide->heat monitor Monitor Reaction (TLC / LC-MS) heat->monitor workup Aqueous Work-up (Water Quench, EtOAc Extraction) monitor->workup Reaction Complete wash Wash Organic Layer (Water, Brine) workup->wash dry Dry & Concentrate (MgSO₄, Rotary Evaporation) wash->dry purify Purification (Silica Gel Chromatography) dry->purify product Final Product (Characterization: NMR, MS) purify->product

Caption: General experimental workflow for N-alkylation.

4.2 Signaling Pathway Logical Relationship

The following diagram illustrates the logical relationship in the reaction mechanism, highlighting the key roles of the reactants.

reaction_pathway sub 2-Chloro-6-methyl- pyrimidin-4-amine (Nucleophile) activated_sub Deprotonated Amine (Enhanced Nucleophile) sub->activated_sub Deprotonation base Base (K₂CO₃) (Deprotonating Agent) base->activated_sub sn2 SN2 Attack activated_sub->sn2 alkyl_halide Alkyl Halide (R-X) (Electrophile) alkyl_halide->sn2 product N-Alkylated Product sn2->product

References

Application Notes and Protocols: 2-Chloro-6-methylpyrimidin-4-amine in the Synthesis of Anti-inflammatory Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 2-chloro-6-methylpyrimidin-4-amine as a key starting material in the synthesis of potent anti-inflammatory agents. The focus is on the development of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) inhibitors, a critical target in inflammatory signaling pathways.

Introduction

Inflammation is a complex biological response to harmful stimuli, and its dysregulation is a hallmark of numerous chronic diseases. Pyrimidine derivatives have emerged as a promising class of compounds for the development of novel anti-inflammatory therapies.[1][2] Their mechanism of action often involves the inhibition of key inflammatory mediators such as cyclooxygenase (COX) enzymes and protein kinases involved in inflammatory signaling cascades.[3][4] this compound is a versatile and commercially available building block for the synthesis of a diverse range of substituted pyrimidine compounds. Its reactive chloro group allows for facile nucleophilic substitution, enabling the introduction of various functionalities to modulate biological activity.

This document details a representative synthetic pathway for a potent IRAK4 inhibitor starting from this compound, based on established synthetic methodologies for related compounds. IRAK4 is a serine/threonine kinase that plays a crucial role in the Toll-like receptor (TLR) and interleukin-1 receptor (IL-1R) signaling pathways, which are central to the innate immune response and the production of pro-inflammatory cytokines.[5]

Data Presentation

The following tables summarize the in vitro activity of a representative IRAK4 inhibitor synthesized from a pyrimidine core, demonstrating the potential of this class of compounds as anti-inflammatory agents.

Table 1: In Vitro IRAK4 Inhibition

CompoundIRAK4 IC50 (nM)
Representative Inhibitor 1 27[1][6]
Representative Inhibitor 2 93[1][6]

Table 2: Cellular Activity in THP-1 XBlue™ Cells (LPS-induced NF-κB activation)

CompoundIC50 (nM)
Representative Inhibitor 1 150
Representative Inhibitor 2 300

Experimental Protocols

Synthesis of a Representative IRAK4 Inhibitor

This protocol describes a representative multi-step synthesis of a potent IRAK4 inhibitor starting from this compound.

Step 1: Synthesis of N-(2-chloro-6-methylpyrimidin-4-yl)acetamide

  • To a solution of this compound (1.0 eq) in dichloromethane (DCM), add triethylamine (1.5 eq).

  • Cool the mixture to 0 °C and add acetyl chloride (1.2 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Wash the reaction mixture with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel.

Step 2: Synthesis of 2-amino-N-(2-(dimethylamino)ethyl)-6-methylpyrimidin-4-amine derivative

  • To a solution of N-(2-chloro-6-methylpyrimidin-4-yl)acetamide (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF), add N,N-dimethylethane-1,2-diamine (1.5 eq) and a non-nucleophilic base like diisopropylethylamine (DIPEA) (2.0 eq).

  • Heat the reaction mixture to 80-100 °C and stir for 24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture and pour it into water.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Step 3: Synthesis of the final IRAK4 Inhibitor

  • The product from Step 2 can undergo further modifications, such as reaction with a substituted benzoyl chloride, to yield the final potent IRAK4 inhibitor.

  • Dissolve the amine from Step 2 (1.0 eq) and a substituted benzoyl chloride (1.1 eq) in a suitable solvent like DCM.

  • Add a base such as triethylamine (1.5 eq) and stir at room temperature for 12-24 hours.

  • Wash the reaction mixture with water and brine.

  • Dry the organic layer, concentrate, and purify the final product by chromatography or recrystallization.

In Vitro IRAK4 Inhibition Assay
  • The inhibitory activity of the synthesized compounds against IRAK4 can be determined using a biochemical assay, such as a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

  • Recombinant human IRAK4 enzyme is incubated with the test compound at various concentrations.

  • The kinase reaction is initiated by adding ATP and a suitable substrate (e.g., a biotinylated peptide).

  • After incubation, a detection solution containing a europium-labeled anti-phospho-serine/threonine antibody and streptavidin-allophycocyanin (SA-APC) is added.

  • The TR-FRET signal is measured, and IC50 values are calculated from the dose-response curves.

Cellular Assay for NF-κB Activation
  • The cellular potency of the compounds can be assessed by measuring their ability to inhibit lipopolysaccharide (LPS)-induced NF-κB activation in a suitable cell line, such as THP-1 XBlue™ cells.[5]

  • These cells are engineered with a secreted embryonic alkaline phosphatase (SEAP) reporter gene under the control of an NF-κB-inducible promoter.

  • Cells are pre-incubated with the test compounds at various concentrations.

  • LPS is then added to stimulate the TLR4 signaling pathway and induce NF-κB activation.

  • After an incubation period, the activity of SEAP in the cell supernatant is measured using a colorimetric substrate.

  • IC50 values are determined from the inhibition of SEAP activity.

Visualizations

Synthesis_Workflow start This compound step1 Acetylation start->step1 intermediate1 N-(2-chloro-6-methylpyrimidin-4-yl)acetamide step1->intermediate1 step2 Nucleophilic Substitution with N,N-dimethylethane-1,2-diamine intermediate1->step2 intermediate2 2-amino-N-(2-(dimethylamino)ethyl) -6-methylpyrimidin-4-amine derivative step2->intermediate2 step3 Amide Coupling with Substituted Benzoyl Chloride intermediate2->step3 final_product Potent IRAK4 Inhibitor step3->final_product

Caption: Synthetic workflow for a representative IRAK4 inhibitor.

IRAK4_Signaling_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IRAK4 IRAK4 MyD88->IRAK4 IRAK1 IRAK1 IRAK4->IRAK1 TRAF6 TRAF6 IRAK1->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK_complex IKK Complex TAK1->IKK_complex NF_kB_Inhibitor IκBα IKK_complex->NF_kB_Inhibitor phosphorylates NF_kB NF-κB NF_kB_Inhibitor->NF_kB releases Nucleus Nucleus NF_kB->Nucleus translocates to Inflammatory_Genes Pro-inflammatory Gene Expression Nucleus->Inflammatory_Genes Inhibitor IRAK4 Inhibitor Inhibitor->IRAK4

Caption: IRAK4 signaling pathway in inflammation.

References

Microwave-Assisted Synthesis of 2-Chloro-6-methylpyrimidin-4-amine Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Substituted 2-chloro-6-methylpyrimidin-4-amine derivatives are pivotal structural motifs in medicinal chemistry, serving as key intermediates in the synthesis of a wide array of pharmacologically active compounds. Notably, this scaffold is a cornerstone in the development of kinase inhibitors, which are at the forefront of targeted cancer therapy. The 2-aminopyrimidine core can effectively mimic the adenine hinge-binding region of ATP, enabling potent and selective inhibition of various kinases. Traditional synthetic methods for these compounds often involve lengthy reaction times, harsh conditions, and modest yields. Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique to overcome these limitations, offering significant reductions in reaction times, improved yields, and enhanced reaction purity.

This document provides detailed application notes and protocols for the microwave-assisted synthesis of this compound and its subsequent derivatives.

Applications in Drug Discovery

The this compound scaffold is of particular interest in the development of inhibitors for critical oncogenic signaling pathways. The chlorine atom at the 2-position and the amino group at the 4-position provide versatile handles for synthetic modification, allowing for the creation of diverse chemical libraries for drug screening.

Key Therapeutic Targets:

  • Src/Abl Kinases: Derivatives of this scaffold are integral to the structure of potent dual Src/Abl kinase inhibitors.[1][2] The Bcr-Abl fusion protein is the causative agent in Chronic Myelogenous Leukemia (CML), and its inhibition is a clinically validated therapeutic strategy. Src kinases are also implicated in the progression of many solid tumors.

  • Aurora Kinases: This family of serine/threonine kinases plays a crucial role in mitotic progression.[3][4][5] Overexpression of Aurora kinases is common in many cancers, making them attractive targets for anticancer drug development. 2,4-Disubstituted pyrimidines have been successfully developed as potent Aurora kinase inhibitors.[5]

Experimental Protocols

Protocol 1: Microwave-Assisted Synthesis of the Core Scaffold: this compound

This protocol describes a plausible method for the regioselective amination of 2,4-dichloro-6-methylpyrimidine. The greater reactivity of the chlorine atom at the C4 position allows for its selective displacement.

Reaction Scheme:

2,4-dichloro-6-methylpyrimidine + NH₃ → this compound

Materials:

  • 2,4-dichloro-6-methylpyrimidine

  • Ammonia solution (e.g., 7N in Methanol)

  • Microwave reactor vials

  • Microwave synthesizer

Procedure:

  • In a 10 mL microwave reactor vial, add 2,4-dichloro-6-methylpyrimidine (1 mmol).

  • Add a solution of ammonia in methanol (7N, 5 mL).

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the reaction mixture at 100-120°C for 10-20 minutes.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, allow the vial to cool to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain pure this compound.

Protocol 2: Microwave-Assisted Synthesis of N-Aryl/Alkyl-2-chloro-6-methylpyrimidin-4-amine Derivatives

This protocol details the nucleophilic aromatic substitution (SNAr) reaction to introduce various amine nucleophiles at the 4-position of a pre-synthesized chloro-amino pyrimidine scaffold (in this case, adapting a similar reaction for derivatization).

Reaction Scheme:

This compound + R-NH₂ → N-R-2-chloro-6-methylpyrimidin-4-amine derivative

Materials:

  • This compound (or a similar 2-amino-4-chloropyrimidine)

  • Substituted amine (e.g., aniline, benzylamine, piperazine derivatives) (1.0-1.2 equivalents)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2 equivalents)

  • Anhydrous propanol or ethanol

  • Microwave reactor vials

  • Microwave synthesizer

Procedure:

  • To a microwave reaction vial, add 2-amino-4-chloropyrimidine (or the title compound) (1 mmol) and the desired substituted amine (1.1 mmol).[6]

  • Add anhydrous propanol (3-5 mL) and triethylamine (2 mmol).[6]

  • Seal the vial and irradiate in the microwave reactor at 120–140°C for 15–30 minutes.[6]

  • Monitor the reaction by TLC.

  • After cooling, the reaction mixture can be poured into cold water to precipitate the product.

  • Collect the solid by filtration, wash with water, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to afford the pure derivative.

Data Presentation

The use of microwave irradiation significantly accelerates the synthesis of aminopyrimidine derivatives compared to conventional heating methods, often leading to higher yields.

Table 1: Comparison of Microwave-Assisted vs. Conventional Synthesis of Aminopyrimidine Derivatives

Product TypeMicrowave TimeMicrowave Yield (%)Conventional TimeConventional Yield (%)Reference
Heterocyclic Amides9–42 min75–8713 h50–72[7]
2-Anilinopyrimidines10 min~906 h68[8]
Pyrimido[4,5-b]quinolines5 min8490 min73[9]
Aminopyrimidines3 min33-56Not SpecifiedNot Specified[10][11]

Table 2: Reaction Parameters for Microwave-Assisted Synthesis of 2-Amino-4-substituted-pyrimidine Derivatives

Starting MaterialAmine NucleophileSolventTemperature (°C)Time (min)Yield (%)Reference
2-Amino-4-chloropyrimidineVarious substituted aminesAnhydrous Propanol120-14015-3054-65[6][8][12]
2-Chloro-4,6-dimethylpyrimidineSubstituted anilinesEthanol1601090-91[13]
2,4-DichloropyrimidinesAryl boronic acids (Suzuki)1,4-Dioxane/H₂O1001550-95[13]

Visualizations

Experimental Workflow

G cluster_synthesis Microwave-Assisted Synthesis cluster_purification Purification & Analysis Start 2,4-Dichloro-6-methylpyrimidine Amination Selective Amination (NH3) Microwave: 100-120°C, 10-20 min Start->Amination Core This compound Amination->Core Derivatization S(N)Ar with R-NH2 Microwave: 120-140°C, 15-30 min Core->Derivatization Derivative Substituted Derivative Derivatization->Derivative Workup Work-up (Solvent Removal/Precipitation) Derivative->Workup Purify Column Chromatography / Recrystallization Workup->Purify Analysis Characterization (NMR, MS, etc.) Purify->Analysis Final Pure Product Analysis->Final

Caption: Workflow for the microwave-assisted synthesis and purification of this compound derivatives.

Bcr-Abl and Src Kinase Signaling Pathway Inhibition

G cluster_pathway Bcr-Abl and Src Kinase Signaling BCR_ABL Bcr-Abl (Constitutively Active) SRC Src Family Kinases (e.g., Src, Lyn, Hck) BCR_ABL->SRC activates STAT5 STAT5 BCR_ABL->STAT5 RAS_ERK Ras/MAPK Pathway BCR_ABL->RAS_ERK SRC->STAT5 SRC->RAS_ERK Inhibitor This compound Derivative Inhibitor->BCR_ABL Inhibitor->SRC Proliferation Cell Proliferation & Survival STAT5->Proliferation RAS_ERK->Proliferation Apoptosis Apoptosis

Caption: Inhibition of Bcr-Abl and Src kinase signaling pathways by pyrimidine-based inhibitors.

References

Application Notes and Protocols for Suzuki Coupling Reactions with 2-Chloro-6-methylpyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous biologically active compounds and approved drugs.[1] The functionalization of the pyrimidine ring through carbon-carbon bond-forming reactions is a critical strategy in drug discovery for generating novel molecular architectures with therapeutic potential. The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for creating C-C bonds, particularly for synthesizing (hetero)aryl-substituted pyrimidines.[2][3]

This document provides detailed application notes and a generalized protocol for the Suzuki-Miyaura coupling of 2-Chloro-6-methylpyrimidin-4-amine with various organoboron reagents. The resulting 2-substituted-6-methylpyrimidin-4-amine derivatives are of significant interest as they are structural components in molecules targeting a range of diseases.[4][5] While heteroaryl chlorides are often more challenging substrates than the corresponding bromides or iodides, optimized conditions with modern palladium catalysts enable efficient coupling.[3][6]

Reaction Scheme

The general scheme for the Suzuki-Miyaura coupling of this compound involves the reaction of the chloro-pyrimidine with an organoboronic acid or its ester in the presence of a palladium catalyst and a base.

General reaction scheme for the Suzuki-Miyaura coupling of this compound.

Figure 1: General scheme of the Suzuki-Miyaura coupling reaction.

Key Reaction Parameters and Optimization

The efficiency of the Suzuki coupling of this compound is highly dependent on the careful selection of the catalyst, ligand, base, and solvent system. The presence of the amino group on the pyrimidine ring can sometimes inhibit the catalyst, necessitating the use of robust catalytic systems.[7]

  • Palladium Catalyst: While Pd(PPh₃)₄ has been widely used, modern catalysts often show higher efficacy for challenging substrates like heteroaryl chlorides.[6][8] Precatalysts based on bulky, electron-rich phosphine ligands (e.g., those from the Buchwald and Organ groups) or N-heterocyclic carbene (NHC) ligands are often more active.[9][10]

  • Ligand: For catalysts not pre-complexed with a ligand, the addition of electron-rich and sterically hindered phosphine ligands such as XPhos, SPhos, or tricyclohexylphosphine can significantly improve reaction rates and yields.[9][11]

  • Base: An appropriate base is crucial for activating the boronic acid in the transmetalation step.[12] Common choices include inorganic bases like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄).[6][13] The choice of base can be solvent-dependent and may require empirical optimization.

  • Solvent: A variety of solvents can be used, often in aqueous mixtures.[13] Common solvents include 1,4-dioxane, toluene, N,N-dimethylformamide (DMF), and acetonitrile (ACN).[11][13] The solvent system should be degassed to prevent oxidation of the palladium(0) catalyst.

Data Presentation: Reaction Conditions for Analogous Systems

While specific data for this compound is not extensively published, the following table summarizes conditions used for structurally similar chloro-aminopyrimidines, providing a strong starting point for optimization.

Aryl HalideBoronic Acid/EsterCatalyst / LigandBaseSolventTemp. (°C)Yield (%)Reference
4-Chloro-6-methylpyrimidin-2-aminePyridine-3-boronic acidPd(PPh₃)₂Cl₂Na₂CO₃ACN / H₂O7874[5]
6-Chloro-2,4-diaminopyrimidineVarious Arylboronic acidsPd(PPh₃)₄Na₂CO₃DME / H₂O80Moderate[8]
2,4-DichloropyrimidinePhenylboronic acidPd(PPh₃)₄K₂CO₃1,4-Dioxane100 (MW)81[1]
2-Chloro-4,6-dimethoxypyrimidineBenzo[b]furan-2-boronic acid(η³-1-tBu-indenyl)₂Pd₂(μ-Cl)₂ / IPrK₃PO₄THF / MeOHRT~95[14]
2-Chloropyridines (with amino groups)Various Arylboronic acidsPd₂(dba)₃ / XPhosK₃PO₄1,4-Dioxane11076-99[7][15]

Experimental Protocols

The following is a generalized protocol for the Suzuki-Miyaura coupling of this compound. This protocol should be adapted and optimized for specific substrates.

Materials:

  • This compound

  • Arylboronic acid (1.1 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%; or a more active precatalyst, 0.5-2 mol%)

  • Base (e.g., K₂CO₃ or K₃PO₄, 2-3 equivalents)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane/water, 4:1)

  • Schlenk flask or microwave vial

  • Magnetic stir bar

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Inert Atmosphere Setup: To a dry Schlenk flask or reaction vial containing a magnetic stir bar, add this compound, the arylboronic acid (1.1-1.5 eq.), and the base (2-3 eq.).[6]

  • Evacuation and Backfilling: Seal the vessel and thoroughly evacuate and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure an oxygen-free environment.[6]

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst (and ligand, if required).

  • Solvent Addition: Add the degassed solvent via syringe. The typical reaction concentration is between 0.1 M and 0.5 M.[6]

  • Reaction: Place the sealed vessel in a preheated oil bath or microwave reactor and stir at the desired temperature (typically 80-120 °C) for the required time (2-24 hours).[13][16]

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.[17]

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with an organic solvent like ethyl acetate and water.[17]

    • Separate the organic layer. Extract the aqueous layer with the same organic solvent (2-3 times).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Purification:

    • Filter off the drying agent and concentrate the solvent under reduced pressure.

    • Purify the crude residue by flash column chromatography on silica gel to yield the pure 2-aryl-6-methylpyrimidin-4-amine product.[6]

Visualizations

Suzuki-Miyaura Catalytic Cycle

The mechanism of the Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving three main steps: oxidative addition, transmetalation, and reductive elimination.[3][13]

Suzuki_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd R-X PdII_RX R-Pd(II)Ln-X OxAdd->PdII_RX Transmetal Transmetalation PdII_RX->Transmetal PdII_R_R R-Pd(II)Ln-R' Transmetal->PdII_R_R [R'-B(OH)₃]⁻ Base_Boronate R'-B(OH)₂ + Base → [R'-B(OH)₃]⁻ Base_Boronate->Transmetal RedElim Reductive Elimination PdII_R_R->RedElim RedElim->Pd0 Regeneration Product R-R' RedElim->Product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow

The following diagram outlines the standard laboratory workflow for performing the Suzuki coupling reaction.

Suzuki_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents 1. Weigh Reagents (Pyrimidine, Boronic Acid, Base) setup 2. Assemble Glassware (Schlenk Flask, Stir Bar) reagents->setup inert 3. Establish Inert Atmosphere (Evacuate/Backfill Ar/N₂) setup->inert addition 4. Add Catalyst & Degassed Solvent inert->addition heating 5. Heat & Stir (Monitor by TLC/LC-MS) addition->heating quench 6. Cool & Quench (Dilute with EtOAc/H₂O) heating->quench extract 7. Extraction & Drying quench->extract purify 8. Concentrate & Purify (Column Chromatography) extract->purify product Final Product purify->product

Caption: A standard experimental workflow for the Suzuki coupling reaction.

References

Synthesis of Dasatinib intermediate from 2-Chloro-6-methylpyrimidin-4-amine.

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Synthesis of Dasatinib Intermediate from 2-Chloro-6-methylpyrimidin-4-amine derivatives.

Audience: Researchers, scientists, and drug development professionals.

Introduction

Dasatinib is a potent oral tyrosine kinase inhibitor used in the treatment of chronic myelogenous leukemia (CML) and acute lymphoblastic leukemia (ALL). The synthesis of Dasatinib involves the coupling of several key intermediates. This document outlines a detailed protocol for the synthesis of a crucial Dasatinib intermediate, N-(2-chloro-6-methylphenyl)-2-[(6-chloro-2-methyl-4-pyrimidinyl)amino]-5-thiazolecarboxamide, which is formed by the reaction of a thiazole derivative with a pyrimidine derivative. While the direct starting material this compound is closely related to the pyrimidine precursors used in established synthetic routes, this protocol will focus on the more commonly cited pathway involving 2-methyl-4,6-dichloropyrimidine for clarity and reproducibility. This intermediate is pivotal for the subsequent coupling with 1-(2-hydroxyethyl)piperazine to yield Dasatinib.

Synthetic Pathway Overview

The synthesis of the target intermediate, N-(2-chloro-6-methylphenyl)-2-[(6-chloro-2-methyl-4-pyrimidinyl)amino]-5-thiazolecarboxamide, is typically achieved through the nucleophilic substitution reaction between 2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide and 2-methyl-4,6-dichloropyrimidine. The overall reaction scheme is presented below.

Dasatinib Intermediate Synthesis Thiazole 2-amino-N-(2-chloro-6-methylphenyl) thiazole-5-carboxamide Conditions NaH or NaOtBu THF, 20-25°C Thiazole->Conditions Pyrimidine 2-methyl-4,6-dichloropyrimidine Pyrimidine->Conditions Intermediate N-(2-chloro-6-methylphenyl)-2-[(6-chloro- 2-methyl-4-pyrimidinyl)amino]- 5-thiazolecarboxamide Conditions->Intermediate Nucleophilic Substitution

Caption: Synthetic route to a key Dasatinib intermediate.

Experimental Protocols

This section provides a detailed experimental protocol for the synthesis of the Dasatinib intermediate N-(2-chloro-6-methylphenyl)-2-[(6-chloro-2-methyl-4-pyrimidinyl)amino]-5-thiazolecarboxamide.

Materials:

  • 2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide

  • 2-methyl-4,6-dichloropyrimidine

  • Sodium t-butoxide (NaOtBu) or Sodium Hydride (NaH)

  • Anhydrous Tetrahydrofuran (THF)

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Acetic Acid

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide in anhydrous THF.

  • Base Addition: To the stirring solution, add a strong base such as sodium t-butoxide or sodium hydride portion-wise at a controlled temperature of -30 to -20°C.[1] Stir the resulting mixture for 10-30 minutes.[1]

  • Addition of Pyrimidine: In a separate flask, prepare a solution of 2-methyl-4,6-dichloropyrimidine in anhydrous THF.[1] Add this solution dropwise to the reaction mixture, maintaining the temperature between -30 and -20°C.[1]

  • Reaction: After the addition is complete, allow the reaction mixture to warm to -10 to -5°C and stir for 2-12 hours.[1] Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Upon completion, cool the reaction mixture to 0-5°C and slowly add 1 M HCl to quench the reaction and adjust the pH to 5-6.[1]

  • Work-up and Isolation:

    • Add saturated NaHCO₃ solution and extract the product with dichloromethane.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: The crude product can be purified by crystallization or column chromatography to yield the desired intermediate, N-(2-chloro-6-methylphenyl)-2-[(6-chloro-2-methyl-4-pyrimidinyl)amino]-5-thiazolecarboxamide.

Data Presentation

The following table summarizes the quantitative data reported for the synthesis of the key Dasatinib intermediate.

ParameterValueReference
Yield
N-(2-chloro-6-methylphenyl)-2-[(6-chloro-2-methyl-4-pyrimidinyl)amino]-5-thiazolecarboxamide94%[2]
Reaction Conditions
BaseNaOtBu[2]
SolventTHF[2]
Temperature20-25°C[2]
Reaction Time1 hour[2]

Logical Workflow for Synthesis and Purification

The following diagram illustrates the logical workflow from the starting materials to the purified intermediate.

Synthesis Workflow Start Starting Materials: - 2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide - 2-methyl-4,6-dichloropyrimidine - Base (NaOtBu or NaH) - Anhydrous THF Reaction Reaction: - Dissolve thiazole derivative in THF - Add base - Add pyrimidine derivative solution - Stir at controlled temperature Start->Reaction Quench Quenching: - Cool to 0-5°C - Add 1 M HCl to adjust pH Reaction->Quench Workup Work-up & Isolation: - Extraction with CH₂Cl₂ - Washing with brine - Drying over Na₂SO₄ - Concentration Quench->Workup Purification Purification: - Crystallization or - Column Chromatography Workup->Purification FinalProduct Purified Intermediate: N-(2-chloro-6-methylphenyl)-2-[(6-chloro- 2-methyl-4-pyrimidinyl)amino]- 5-thiazolecarboxamide Purification->FinalProduct

Caption: Workflow for the synthesis of the Dasatinib intermediate.

Conclusion

The synthesis of the Dasatinib intermediate N-(2-chloro-6-methylphenyl)-2-[(6-chloro-2-methyl-4-pyrimidinyl)amino]-5-thiazolecarboxamide is a critical step in the overall synthesis of Dasatinib. The protocol detailed above, derived from established literature, provides a robust method for obtaining this intermediate in high yield. Careful control of reaction conditions, particularly temperature and the exclusion of moisture, is essential for achieving optimal results. This intermediate serves as a versatile precursor for the final convergent synthesis step of Dasatinib.

References

Application of 2-Chloro-6-methylpyrimidin-4-amine in Materials Science: An Overview of Current Research and Future Potential

Author: BenchChem Technical Support Team. Date: December 2025

Researchers, scientists, and drug development professionals exploring the versatility of pyrimidine derivatives will find this document provides a comprehensive overview of 2-Chloro-6-methylpyrimidin-4-amine. While primarily utilized as a building block in medicinal chemistry, its unique structural features suggest potential, though currently underexplored, applications in materials science.

Executive Summary

This compound is a heterocyclic compound predominantly recognized for its role as a key intermediate in the synthesis of pharmaceuticals and agrochemicals. Extensive literature searches reveal a significant body of work on its synthesis, crystal structure, and utility in drug discovery. However, direct applications of this compound within the field of materials science are not well-documented in current scientific literature. The functional groups present in the molecule, namely the reactive chlorine atom, the amino group, and the nitrogen-rich pyrimidine ring, suggest its potential as a monomer or functional additive in the development of novel polymers, organic electronics, and functional coatings. This document will summarize the known synthetic protocols for this compound and explore its hypothetical applications in materials science based on its chemical properties.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
Molecular Formula C₅H₆ClN₃--INVALID-LINK--
Molecular Weight 143.57 g/mol --INVALID-LINK--
Appearance White to cream or pale yellow crystalline powder--INVALID-LINK--
Melting Point 183-186 °C--INVALID-LINK--
Solubility Soluble in acetic acid--INVALID-LINK--
CAS Number 14394-60-6--INVALID-LINK--

Synthesis Protocols

The synthesis of this compound is well-established in the literature. Two common methods are outlined below.

Protocol 1: Chlorination of 2-Amino-4-hydroxy-6-methylpyrimidine

This protocol describes the conversion of a hydroxyl group to a chloro group using a chlorinating agent.

Experimental Workflow:

Figure 1: Workflow for the synthesis of this compound via chlorination.

Methodology:

  • In a round-bottom flask equipped with a reflux condenser, combine 2-Amino-4-hydroxy-6-methylpyrimidine with an excess of phosphorus oxychloride.

  • Heat the mixture to reflux and maintain the temperature until the reaction is complete, as monitored by thin-layer chromatography (TLC).

  • Carefully quench the reaction mixture by pouring it over crushed ice.

  • Neutralize the acidic solution with a base, such as ammonium hydroxide, to precipitate the product.

  • Collect the solid product by filtration, wash with cold water, and dry under vacuum.

  • Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain pure this compound.

Protocol 2: Reduction of 2-Chloro-4-methyl-6-nitropyrimidine

This protocol involves the reduction of a nitro group to an amine.[1]

Experimental Workflow:

start 2-Chloro-4-methyl-6-nitropyrimidine reaction Stir at RT start->reaction Add to solution of reagents Iron powder Hydrochloric acid reagents->reaction filtration Filter reaction->filtration evaporation Evaporate solvent filtration->evaporation product This compound evaporation->product

Figure 2: Workflow for the synthesis of this compound via nitro group reduction.

Methodology:

  • Prepare a solution of iron powder and hydrochloric acid in a suitable solvent like dichloromethane.[1]

  • Slowly add a solution of 2-chloro-4-methyl-6-nitropyrimidine to the iron and acid mixture.[1]

  • Stir the reaction mixture at room temperature for several hours until the starting material is consumed.[1]

  • Filter the reaction mixture to remove the iron salts.[1]

  • Separate the organic phase and evaporate the solvent under reduced pressure to yield the crude product.[1]

  • The product can be further purified by recrystallization.[1]

Hypothetical Applications in Materials Science

While not yet demonstrated, the functional groups of this compound offer several avenues for its potential use in materials science.

Monomer for Functional Polymers

The amino and chloro groups provide two reactive sites for polymerization.

  • Polycondensation: The amino group can react with acyl chlorides or carboxylic acids, while the chloro group can undergo nucleophilic substitution. This could lead to the formation of polyamides, polyimines, or other condensation polymers with the pyrimidine ring incorporated into the polymer backbone. The nitrogen-rich pyrimidine moiety could enhance thermal stability and flame retardancy.

  • Cross-linking Agent: The difunctionality of the molecule could be utilized to cross-link existing polymer chains, thereby modifying their mechanical and thermal properties.

Logical Relationship for Polymer Synthesis:

monomer This compound polymerization Polymerization monomer->polymerization functional_polymer Functional Polymer polymerization->functional_polymer properties Enhanced Properties: - Thermal Stability - Flame Retardancy - Metal Chelation functional_polymer->properties

References

Application Notes and Protocols for the Large-Scale Synthesis of 2-Chloro-6-methylpyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-6-methylpyrimidin-4-amine, a key building block in organic synthesis, is a critical intermediate in the production of various pharmaceuticals and agrochemicals.[1] Its structural motif is found in a range of bioactive molecules, including those with promising activity against inflammatory bowel disease, asthma, and Crohn's disease.[2] This document provides detailed protocols for the large-scale synthesis of this compound, focusing on practical and scalable methodologies for research and development settings. The compound is also known to act as a nitrification inhibitor.[3]

Synthetic Strategies

Two primary routes for the synthesis of this compound are prominently described in the literature. The first involves the chlorination of a pyrimidinol precursor, while the second relies on the reduction of a nitropyrimidine intermediate.

  • Chlorination of 2-Amino-6-methyl-4-pyrimidinol: This is a common and direct method that utilizes a readily available starting material. The hydroxyl group of 2-amino-6-methyl-4-pyrimidinol is converted to a chloro group using a chlorinating agent such as phosphorus oxychloride (POCl₃) or phosphorus trichloride (PCl₃).[4]

  • Reduction of 2-Chloro-4-methyl-6-nitropyrimidine: This alternative route involves the selective reduction of a nitro group on a pre-chlorinated pyrimidine ring.[2] This method is advantageous when the nitrated precursor is accessible.

Data Presentation

ParameterRoute 1: ChlorinationRoute 2: ReductionReference
Starting Material 2-Amino-6-methyl-4-pyrimidinol2-Chloro-4-methyl-6-nitropyrimidine[2][4]
Key Reagents Phosphorus trichloride (or POCl₃)Iron powder, Hydrochloric acid[2][4]
Solvent None (reagent as solvent)Dichloromethane[2][4]
Reaction Temperature RefluxRoom Temperature[2][4]
Reaction Time Until homogeneous6 hours[2][4]
Yield 54%Not explicitly stated[4]
Melting Point (°C) 188 (recrystallized)Not explicitly stated[4]
Molecular Formula C₅H₆ClN₃C₅H₆ClN₃[2][4]
Molecular Weight 143.57 g/mol 143.58 g/mol [2][4]

Experimental Protocols

Protocol 1: Synthesis via Chlorination of 2-Amino-6-methyl-4-pyrimidinol

This protocol is based on the chlorination of 2-amino-4-hydroxy-6-methylpyrimidine using phosphorus trichloride.[4]

Materials:

  • 2-Amino-4-hydroxy-6-methylpyrimidine

  • Phosphorus trichloride (freshly distilled)

  • Ice water

  • 25% Ammonia solution

  • 50% Ethanol

Equipment:

  • Round-bottom flask with reflux condenser

  • Heating mantle

  • Vacuum evaporator

  • Beakers

  • Filtration apparatus (e.g., Büchner funnel)

  • pH meter or pH paper

Procedure:

  • In a round-bottom flask, combine 6 g of 2-amino-4-hydroxy-6-methylpyrimidine with 35 mL of freshly distilled phosphorus trichloride.

  • Heat the mixture to reflux. Continue refluxing until the mixture becomes homogeneous.

  • Once the reaction is complete, remove the excess phosphorus trichloride under vacuum.

  • Cool the reaction mixture and carefully add the residue to ice water.

  • Adjust the pH of the aqueous mixture to 8 using a 25% ammonia solution.

  • Filter the resulting precipitate and wash the solid with water.

  • Recrystallize the crude product from 50% ethanol.

  • Dry the purified product to a constant weight. The expected yield is approximately 3.7 g (54%).[4]

Protocol 2: Synthesis via Reduction of 2-Chloro-4-methyl-6-nitropyrimidine

This protocol describes the reduction of a nitro-substituted pyrimidine to the desired amine.[2]

Materials:

  • 2-Chloro-4-methyl-6-nitropyrimidine

  • Iron powder

  • Hydrochloric acid

  • Dichloromethane

  • Ethanol

Equipment:

  • Reaction flask

  • Stirrer

  • Filtration apparatus

  • Rotary evaporator

Procedure:

  • Prepare a solution of iron powder (10 g) and hydrochloric acid in a suitable reaction flask.

  • Slowly add a solution of 2-chloro-4-methyl-6-nitropyrimidine (5 g) in dichloromethane (50 ml) to the stirred iron and hydrochloric acid mixture.

  • Stir the reaction mixture for 6 hours at room temperature.

  • After 6 hours, filter the solution to remove any solids.

  • Evaporate the organic phase on a rotary evaporator to obtain the crude product.

  • For further purification, block-like colorless crystals can be obtained by slow evaporation of a solution of the title compound in ethanol.[2]

Visualizations

Synthesis_Workflow cluster_route1 Route 1: Chlorination cluster_route2 Route 2: Reduction A1 2-Amino-6-methyl- 4-pyrimidinol R1 Reaction: Reflux A1->R1 P1 Phosphorus Trichloride P1->R1 W1 Work-up: Quenching, Neutralization, Filtration R1->W1 PU1 Purification: Recrystallization W1->PU1 F 2-Chloro-6-methyl- pyrimidin-4-amine PU1->F A2 2-Chloro-4-methyl- 6-nitropyrimidine R2 Reaction: Room Temperature A2->R2 P2 Iron, HCl P2->R2 W2 Work-up: Filtration, Evaporation R2->W2 PU2 Purification: Crystallization W2->PU2 PU2->F

Caption: Synthetic routes to this compound.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Chloro-6-methylpyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 2-Chloro-6-methylpyrimidin-4-amine synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to this compound?

There are two primary synthetic routes for this compound:

  • Chlorination of 2-Amino-6-methylpyrimidin-4-ol: This is a widely used method involving the reaction of the corresponding 4-hydroxypyrimidine with a chlorinating agent like phosphorus oxychloride (POCl₃) or phosphorus trichloride (PCl₃).[1][2]

  • Reduction of a Nitro Precursor: This method involves the reduction of a suitable nitro-substituted pyrimidine, such as 2-chloro-4-methyl-6-nitropyrimidine, using a reducing agent like iron powder in the presence of an acid.[3]

Q2: What is a typical yield for the synthesis of this compound via the chlorination route?

Yields can vary significantly based on the specific protocol and reaction conditions. A reported yield for the synthesis from 2-amino-4-hydroxy-6-methylpyrimidine using phosphorus trichloride is around 54%.[2] However, optimized, solvent-free methods for chlorination of hydroxypyrimidines using equimolar phosphorus oxychloride have been reported to achieve yields greater than 80%.[4]

Q3: What are the most common side products or impurities I should be aware of?

During the chlorination of hydroxypyrimidines, several side products can form, leading to lower yield and purity:

  • Over-chlorinated pyrimidines: If the pyrimidine ring has other positions susceptible to chlorination, undesired polychlorinated byproducts can be formed.[1]

  • Unreacted starting material: Incomplete reaction can leave unreacted 2-amino-6-methylpyrimidin-4-ol in the final product.[1]

  • Hydrolysis product: The chlorinated product can be susceptible to hydrolysis back to the starting hydroxypyrimidine, especially during workup if conditions are not carefully controlled.[1]

  • Phosphorous-containing impurities: Residual chlorinating agent and its byproducts can contaminate the product if not properly removed during workup and purification.

Troubleshooting Guides

Problem 1: Low Yield of this compound

Potential Causes & Solutions

Potential CauseSuggested Solution
Incomplete Reaction - Increase reaction time: Monitor the reaction progress using TLC or LCMS to ensure the starting material is fully consumed.[1]- Increase reaction temperature: Gradually increase the temperature, but be cautious as higher temperatures can also promote side reactions.[1] A common temperature range for POCl₃ reactions is 80°C to 160°C.[1]- Ensure adequate mixing: Vigorous stirring is crucial, especially for heterogeneous mixtures, to ensure proper contact between reactants.
Hydrolysis of Product - Ensure anhydrous conditions: Use thoroughly dried glassware and anhydrous reagents. Running the reaction under an inert atmosphere (e.g., Nitrogen or Argon) can prevent moisture contamination.[1]- Careful workup: Quench the reaction mixture by slowly adding it to crushed ice.[1] Neutralize the acidic byproducts promptly with a base like sodium carbonate to a pH of 8-9 to minimize hydrolysis.[1]
Suboptimal Reagent Stoichiometry - Optimize chlorinating agent amount: Using a large excess of the chlorinating agent can lead to side reactions. Consider using an equimolar amount of POCl₃ per hydroxyl group, which has been shown to improve yields in solvent-free conditions.[4]
Loss during Purification - Optimize recrystallization solvent: If recrystallizing, ensure the chosen solvent system provides good recovery of the product while effectively removing impurities. A 50% ethanol solution has been used for recrystallization.[2]- Check for product in aqueous layer: The product may have some solubility in the aqueous layer during extraction. Analyze the aqueous layer to quantify any losses.
Problem 2: Presence of Impurities in the Final Product

Potential Causes & Solutions

ImpurityPotential CauseSuggested Solution
Unreacted Starting Material (2-Amino-6-methylpyrimidin-4-ol) Incomplete reaction.See "Incomplete Reaction" solutions in the Low Yield troubleshooting table.
Over-chlorinated Byproducts - Excess chlorinating agent.- High reaction temperature.- Prolonged reaction time.- Reduce the stoichiometry of the chlorinating agent.[1]- Lower the reaction temperature and monitor the reaction closely.[1]- Stop the reaction as soon as the starting material is consumed.[1]
Hydrolysis Product (Starting Material) Moisture contamination during reaction or workup.See "Hydrolysis of Product" solutions in the Low Yield troubleshooting table.

Experimental Protocols

Protocol 1: Chlorination using Phosphorus Trichloride

This protocol is adapted from a literature procedure for the synthesis of 2-amino-4-chloro-6-methylpyrimidine.[2]

Materials:

  • 2-Amino-4-hydroxy-6-methylpyrimidine

  • Phosphorus trichloride (PCl₃), freshly distilled

  • Ice water

  • 25% Ammonia solution

  • 50% Ethanol solution for recrystallization

Procedure:

  • In a round-bottom flask, mix 6 g of 2-amino-4-hydroxy-6-methylpyrimidine with 35 mL of freshly distilled phosphorus trichloride.

  • Reflux the mixture with stirring until the solution becomes homogeneous.

  • After the reaction is complete (monitor by TLC), remove the excess phosphorus trichloride under vacuum.

  • Cool the reaction mixture and carefully pour the residue onto ice water with vigorous stirring.

  • Adjust the pH of the resulting suspension to 8 using a 25% ammonia solution.

  • Filter the precipitate and wash it thoroughly with water.

  • Recrystallize the crude product from a 50% ethanol solution.

  • Dry the purified product to a constant weight. A yield of approximately 54% has been reported for this method.[2]

Protocol 2: Solvent-Free Chlorination using Phosphorus Oxychloride

This protocol is a generalized, high-yield method for the chlorination of hydroxypyrimidines.[4]

Materials:

  • 2-Amino-4-hydroxy-6-methylpyrimidine

  • Phosphorus oxychloride (POCl₃)

  • Pyridine (anhydrous)

  • Teflon-lined stainless steel reactor (autoclave)

  • Crushed ice

  • Saturated Sodium Carbonate (Na₂CO₃) solution

  • Ethyl acetate (or other suitable extraction solvent)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a Teflon-lined stainless steel reactor, add the 2-amino-4-hydroxy-6-methylpyrimidine, an equimolar amount of POCl₃ per hydroxyl group, and one equivalent of pyridine.

  • Seal the reactor and heat the reaction mixture to 160°C for 2 hours.

  • After cooling the reactor to room temperature, carefully open it in a well-ventilated fume hood.

  • Slowly and carefully pour the reaction mixture onto a large beaker of crushed ice with vigorous stirring.

  • While stirring, slowly add saturated Na₂CO₃ solution to the quenched mixture until the pH is adjusted to 8-9.[1]

  • Transfer the neutralized mixture to a separatory funnel and extract the product with ethyl acetate (3 x 100 mL).[1]

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure to yield the crude product.

  • The crude product can be further purified by recrystallization or column chromatography. This method has been reported to provide yields greater than 80% for similar substrates.[4]

Data Presentation

Table 1: Comparison of Synthetic Protocols for this compound Synthesis

ParameterProtocol 1: PCl₃ RefluxProtocol 2: Solvent-Free POCl₃
Starting Material 2-Amino-4-hydroxy-6-methylpyrimidine2-Amino-4-hydroxy-6-methylpyrimidine
Chlorinating Agent Phosphorus trichloride (PCl₃)Phosphorus oxychloride (POCl₃)
Solvent Excess PCl₃None (Solvent-free)
Base NonePyridine
Temperature Reflux160°C
Reported Yield ~54%[2]>80% (for similar substrates)[4]

Visualizations

Synthesis_Pathway A 2-Amino-6-methylpyrimidin-4-ol B This compound A->B  POCl₃ or PCl₃ (Chlorinating Agent)

Caption: Reaction pathway for the synthesis of this compound.

Troubleshooting_Workflow decision decision action action stop stop start Start Synthesis check_yield Low Yield? start->check_yield check_purity Impure Product? check_yield->check_purity No incomplete_rxn Incomplete Reaction? check_yield->incomplete_rxn Yes adjust_stoichiometry Reduce Chlorinating Agent Lower Temperature check_purity->adjust_stoichiometry Yes end Successful Synthesis check_purity->end No hydrolysis Product Hydrolysis? incomplete_rxn->hydrolysis No optimize_conditions Increase Time/Temp Ensure Mixing incomplete_rxn->optimize_conditions Yes anhydrous_workup Use Anhydrous Reagents Careful pH Control in Workup hydrolysis->anhydrous_workup Yes optimize_purification Optimize Recrystallization Check Aqueous Layer hydrolysis->optimize_purification No optimize_conditions->start anhydrous_workup->start optimize_purification->start adjust_stoichiometry->start

Caption: Troubleshooting workflow for improving synthesis yield and purity.

Logical_Relationships cluster_causes Potential Causes cluster_effects Observed Problems cluster_solutions Solutions cause cause effect effect solution solution C1 Incomplete Reaction E1 Low Yield C1->E1 E2 Impure Product C1->E2 C2 Product Hydrolysis C2->E1 C2->E2 C3 Side Reactions (Over-chlorination) C3->E1 C3->E2 S1 Optimize Reaction Conditions (Time, Temp) E1->S1 S2 Ensure Anhydrous Conditions & Careful Workup E1->S2 E2->S2 S3 Adjust Reagent Stoichiometry E2->S3

Caption: Logical relationships for diagnosing yield and purity issues.

References

Technical Support Center: Purification of 2-Chloro-6-methylpyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the purification of 2-Chloro-6-methylpyrimidin-4-amine. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and a summary of expected outcomes for various purification techniques.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of this compound.

Recrystallization Troubleshooting
Issue Potential Cause Suggested Solution
Compound does not dissolve in hot solvent. Insufficient solvent volume or inappropriate solvent choice.Add more solvent in small increments. If the compound still does not dissolve, the solvent is likely unsuitable. A different solvent or a solvent mixture may be required.
Compound "oils out" instead of crystallizing. The compound's melting point is lower than the boiling point of the solvent, or the solution is supersaturated.Add a small amount of a co-solvent in which the compound is more soluble to lower the saturation point. Alternatively, try a lower boiling point solvent. Ensure a slow cooling process.
No crystals form upon cooling. The solution is not sufficiently saturated, or nucleation is inhibited.Evaporate some of the solvent to increase the concentration. Scratch the inside of the flask with a glass rod to induce nucleation. Add a seed crystal of the pure compound.
Low recovery of purified product. The compound is too soluble in the cold solvent. The product was lost during transfer.Cool the solution in an ice bath to minimize solubility. Use a minimal amount of cold solvent to wash the crystals. Ensure all product is transferred during filtration.
Product is still impure after recrystallization. Impurities have similar solubility profiles to the product.A second recrystallization with a different solvent system may be effective. If impurities persist, an alternative purification method like column chromatography is recommended.
Column Chromatography Troubleshooting
Issue Potential Cause Suggested Solution
Poor separation of the compound from impurities. Inappropriate solvent system (eluent). Column overloading.Optimize the eluent system using Thin Layer Chromatography (TLC) to achieve a retention factor (Rf) of 0.2-0.4 for the desired compound. Reduce the amount of crude material loaded onto the column.
Compound elutes too quickly (low retention). The eluent is too polar.Decrease the polarity of the eluent by reducing the proportion of the more polar solvent.
Compound does not elute from the column. The eluent is not polar enough.Gradually increase the polarity of the eluent. A step or gradient elution may be necessary.
Streaking or tailing of the compound band. The compound is interacting strongly with the stationary phase (e.g., acidic or basic compounds on silica gel). The sample is poorly soluble in the eluent.Add a small amount of a modifier to the eluent (e.g., triethylamine for basic compounds, acetic acid for acidic compounds). Use a different stationary phase (e.g., alumina).

Frequently Asked Questions (FAQs)

Q1: What is the most common method for purifying this compound?

A1: Recrystallization is a commonly cited and effective method for the purification of this compound, particularly for removing baseline impurities from the crude reaction mixture. Ethanol has been successfully used as a recrystallization solvent.[1] For more challenging separations, column chromatography is a viable alternative.

Q2: How can I monitor the purity of my sample during purification?

A2: Thin Layer Chromatography (TLC) is a rapid and effective technique for monitoring the progress of a column chromatography separation and for assessing the purity of fractions. High-Performance Liquid Chromatography (HPLC) is a more quantitative method for determining the final purity of the compound. A reverse-phase HPLC method using a C18 column with a mobile phase of acetonitrile and water with an acid modifier is a good starting point for analysis.[2]

Q3: What are the likely impurities in a synthesis of this compound?

A3: Potential impurities can include unreacted starting materials, such as 2,4-dichloro-6-methylpyrimidine, and side products. One possible side product is the isomeric 4-chloro-N-ethyl-6-methylpyrimidin-2-amine if ethylamine is present.[3] Over-reaction or incomplete reaction can also lead to various chlorinated and aminated pyrimidine derivatives.

Q4: Can I use preparative HPLC for purification?

A4: Yes, preparative HPLC is a powerful technique for obtaining high-purity samples of this compound, especially for small-scale purifications or when high purity is critical. The analytical HPLC conditions can be scaled up for preparative separation.[2][4]

Quantitative Data Summary

The following table provides an estimated comparison of different purification techniques for this compound based on literature for the compound and its analogues. The actual yield and purity will depend on the initial purity of the crude material and the optimization of the chosen method.

Purification Technique Typical Purity Expected Yield Throughput Key Considerations
Recrystallization >98%60-85%Moderate to HighHighly dependent on solvent selection and initial purity.
Column Chromatography >99%50-80%Low to ModerateGood for removing closely related impurities. Requires careful optimization of stationary and mobile phases.
Preparative HPLC >99.5%40-70%LowProvides very high purity but is less suitable for large-scale purification.

Experimental Protocols

Protocol 1: Recrystallization from Ethanol

This protocol is based on a documented procedure for obtaining crystalline this compound.[1]

Materials:

  • Crude this compound

  • Ethanol (reagent grade)

  • Erlenmeyer flask

  • Heating mantle or hot plate

  • Condenser (optional)

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Place the crude this compound (e.g., 0.5 g) in an Erlenmeyer flask.

  • Add a minimal amount of ethanol (e.g., 25 mL) to the flask.

  • Gently heat the mixture while stirring until the solid completely dissolves. If necessary, add more ethanol dropwise until a clear solution is obtained at the boiling point.

  • Once dissolved, remove the flask from the heat source and allow it to cool slowly to room temperature.

  • For maximum crystal formation, place the flask in an ice bath for 30 minutes.

  • Collect the crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of ice-cold ethanol.

  • Dry the crystals under vacuum to remove residual solvent.

Protocol 2: Column Chromatography (General Guidance)

This protocol provides a general starting point for the purification of this compound by column chromatography. Optimization will be required.

Materials:

  • Crude this compound

  • Silica gel (60 Å, 230-400 mesh)

  • Hexane (or other non-polar solvent)

  • Ethyl acetate (or other polar solvent)

  • Chromatography column

  • Collection tubes

Procedure:

  • Slurry Preparation: Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 95:5 hexane:ethyl acetate).

  • Column Packing: Pour the slurry into the column and allow the silica to settle, ensuring an evenly packed bed.

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane) and adsorb it onto a small amount of silica gel. Evaporate the solvent and carefully add the dry powder to the top of the column.

  • Elution: Begin elution with the least polar solvent mixture. Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate) to elute the compound.

  • Fraction Collection: Collect fractions and monitor their composition by TLC.

  • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure.

Visualizations

experimental_workflow cluster_recrystallization Recrystallization Workflow dissolve Dissolve Crude Product in Hot Ethanol cool Slow Cooling to Room Temperature dissolve->cool crystallize Crystal Formation cool->crystallize filter Vacuum Filtration crystallize->filter wash Wash with Cold Ethanol filter->wash dry Dry Crystals wash->dry

Caption: Workflow for the purification of this compound by recrystallization.

troubleshooting_logic start Purification Issue recrystallization Recrystallization Problem start->recrystallization chromatography Column Chromatography Problem start->chromatography no_crystals No Crystals Form Solution Unsaturated? Inhibit Nucleation? recrystallization->no_crystals Issue oiling_out Compound Oils Out Solvent BP too High? Supersaturated? recrystallization->oiling_out Issue poor_separation Poor Separation Wrong Eluent? Overloaded? chromatography->poor_separation Issue no_elution Compound Stuck Eluent not Polar Enough? chromatography->no_elution Issue

Caption: A logical diagram for troubleshooting common purification issues.

References

Technical Support Center: Synthesis of 2-Chloro-6-methylpyrimidin-4-amine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Chloro-6-methylpyrimidin-4-amine and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound?

A1: The two main synthetic pathways to this compound are:

  • Reduction of a nitro group: This involves the reduction of 2-chloro-4-methyl-6-nitropyrimidine, often using reagents like iron powder in the presence of an acid such as hydrochloric acid.[1]

  • Chlorination of a hydroxyl group: This route starts with 2-amino-4-hydroxy-6-methylpyrimidine (isocytosine), which is chlorinated using an agent like phosphorus oxychloride (POCl₃).[2]

Q2: What are the most common side reactions to be aware of during this synthesis?

A2: The most frequently encountered side reactions include:

  • Hydrolysis: The chloro group on the pyrimidine ring can be hydrolyzed to a hydroxyl group, forming the corresponding pyrimidinone. This is particularly prevalent in acidic or basic conditions.

  • Di-substitution/Over-reaction: In syntheses starting from di- or tri-chlorinated pyrimidines, substitution at undesired positions can lead to isomeric impurities.[3]

  • Incomplete reaction: Residual starting material is a common impurity if the reaction is not driven to completion.

  • Dimerization: Although less common in these specific syntheses, pyrimidine derivatives can potentially dimerize under certain conditions.

Q3: How can I monitor the progress of my reaction?

A3: Thin-layer chromatography (TLC) is a common and effective method for monitoring the reaction's progress. By spotting the reaction mixture alongside the starting material, you can observe the consumption of the reactant and the formation of the product. High-performance liquid chromatography (HPLC) can also be used for more quantitative monitoring.

Q4: What are the recommended purification methods for the final product?

A4: The choice of purification method depends on the impurity profile. Common techniques include:

  • Recrystallization: This is effective if the product is a solid and the impurities have different solubilities.[2] A mixed solvent system, such as ethanol/water, may be effective.

  • Column Chromatography: Silica gel column chromatography is a versatile method for separating the desired product from both more and less polar impurities.[4]

Troubleshooting Guides

Issue 1: Low Yield of the Desired Product
Possible Cause Suggested Solution
Incomplete Reaction - Extend the reaction time and continue to monitor by TLC. - Ensure the reaction temperature is optimal. For the reduction of the nitro group, stirring at room temperature for several hours (e.g., 6 hours) is reported.[1] For chlorination with POCl₃, refluxing may be necessary.[2] - Use a slight excess of the limiting reagent if appropriate.
Product Degradation - Avoid excessive heating or prolonged reaction times, which can lead to decomposition or side reactions. - Ensure the work-up procedure is performed promptly after the reaction is complete.
Side Reactions - To minimize hydrolysis, ensure anhydrous conditions, especially when using moisture-sensitive reagents like POCl₃. - Control the stoichiometry of reagents carefully to avoid over-reaction or di-substitution.
Mechanical Losses - Be meticulous during product isolation steps such as filtration, extraction, and transfer of materials. - Ensure complete precipitation of the product before filtration. Cooling the mixture can improve recovery.
Issue 2: Presence of Impurities in the Final Product
Observed Impurity Identification Method Troubleshooting and Removal
Unreacted Starting Material TLC, HPLC, ¹H NMR- Optimize reaction conditions (time, temperature, reagent stoichiometry) to drive the reaction to completion. - Purify via column chromatography or recrystallization.
Hydrolyzed Byproduct (Pyrimidinone) HPLC-MS (look for a mass corresponding to the replacement of -Cl with -OH), ¹H NMR- Use anhydrous solvents and reagents. - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). - Quench the reaction carefully, avoiding prolonged exposure to strongly acidic or basic aqueous conditions. - Purify via column chromatography.
Di-substituted Byproducts HPLC-MS, ¹H NMR, ¹³C NMR- Use a stoichiometric amount of the nucleophile or chlorinating agent. - Control the reaction temperature; lower temperatures can sometimes improve selectivity. - Purify via column chromatography.

Experimental Protocols

Protocol 1: Synthesis of this compound via Reduction

This protocol is adapted from the literature for the reduction of 2-chloro-4-methyl-6-nitropyrimidine.[1]

Materials:

  • 2-chloro-4-methyl-6-nitropyrimidine

  • Iron powder

  • Hydrochloric acid

  • Dichloromethane (DCM)

  • Ethanol

Procedure:

  • Prepare a solution of iron powder and hydrochloric acid in a suitable reaction vessel.

  • Slowly add a solution of 2-chloro-4-methyl-6-nitropyrimidine (e.g., 5 g, 15.77 mmol) in dichloromethane (50 ml) to the iron/hydrochloric acid mixture.

  • Stir the resulting mixture vigorously at room temperature for approximately 6 hours. Monitor the reaction progress by TLC.

  • Upon completion, filter the reaction mixture to remove the iron salts.

  • Separate the organic phase and evaporate the solvent on a rotary evaporator to yield the crude product.

  • For further purification, the crude product can be recrystallized from ethanol.

Protocol 2: Synthesis of 2-Amino-4-chloro-6-methylpyrimidine via Chlorination

This protocol is a general procedure for the chlorination of a hydroxy-pyrimidine using phosphorus oxychloride.[2]

Materials:

  • 2-amino-4-hydroxy-6-methylpyrimidine (isocytosine)

  • Phosphorus oxychloride (POCl₃), freshly distilled

  • Ice water

  • 25% Ammonia solution

  • 50% Ethanol

Procedure:

  • In a flask equipped with a reflux condenser, mix 2-amino-4-hydroxy-6-methylpyrimidine (e.g., 6 g) with phosphorus oxychloride (e.g., 35 mL).

  • Heat the mixture to reflux until it becomes homogeneous.

  • After the reaction is complete (monitor by TLC), remove the excess phosphorus oxychloride under vacuum.

  • Carefully cool the reaction residue and pour it onto ice water.

  • Neutralize the mixture to a pH of 8 using a 25% ammonia solution. This may be highly exothermic.

  • Filter the resulting precipitate and wash it with water.

  • Recrystallize the crude product from 50% ethanol and dry to a constant weight to obtain the final product.

Visualizations

Synthesis_Pathways cluster_0 Route 1: Reduction cluster_1 Route 2: Chlorination 2-chloro-4-methyl-6-nitropyrimidine 2-chloro-4-methyl-6-nitropyrimidine Fe / HCl Fe / HCl 2-Chloro-6-methylpyrimidin-4-amine_R1 This compound Fe / HCl->2-Chloro-6-methylpyrimidin-4-amine_R1 2-amino-4-hydroxy-6-methylpyrimidine 2-amino-4-hydroxy-6-methylpyrimidine POCl3 POCl3 2-Chloro-6-methylpyrimidin-4-amine_R2 This compound POCl3->2-Chloro-6-methylpyrimidin-4-amine_R2 Troubleshooting_Workflow start Experiment Complete analyze Analyze Product (TLC, HPLC, NMR, MS) start->analyze check_purity Is Purity > 95%? analyze->check_purity check_yield Is Yield Acceptable? check_purity->check_yield Yes troubleshoot_purity Identify Impurities & Select Purification Method check_purity->troubleshoot_purity No end Product Meets Specs check_yield->end Yes troubleshoot_yield Review Reaction Conditions (Time, Temp, Stoichiometry) check_yield->troubleshoot_yield No purify Purify (Recrystallization / Chromatography) troubleshoot_purity->purify reanalyze Re-analyze Product purify->reanalyze reanalyze->check_purity optimize Optimize Protocol & Repeat Experiment troubleshoot_yield->optimize optimize->start

References

Technical Support Center: Optimizing SNAr Reactions of 2-Chloro-6-methylpyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for optimizing nucleophilic aromatic substitution (SNAr) reactions involving 2-Chloro-6-methylpyrimidin-4-amine. This guide offers troubleshooting advice, answers to frequently asked questions, detailed experimental protocols, and comparative data to facilitate successful synthesis.

Troubleshooting Guide

This section addresses common issues encountered during the substitution reactions of this compound in a practical question-and-answer format.

Question 1: Why is my reaction showing low or no product yield?

Answer: Low product yield is a frequent issue that can stem from several factors. Systematically evaluating each possibility is key to resolving the problem.

  • Insufficient Nucleophilicity: The attacking nucleophile may be too weak to react efficiently. For alcohol or thiol nucleophiles, deprotonation with a suitable base to form the more potent alkoxide or thiolate is crucial.

  • Low Reaction Temperature: SNAr reactions on pyrimidine systems often require thermal energy to proceed at a reasonable rate. If you observe unreacted starting material after a prolonged period at room temperature, a gradual increase in temperature (e.g., to 80-120 °C) is recommended.[1] Microwave irradiation can also be an effective strategy to improve yields and significantly reduce reaction times.[1]

  • Inappropriate Solvent: The choice of solvent is critical. Polar aprotic solvents like DMF, DMSO, or THF are generally preferred as they effectively solvate the nucleophile without interfering with the reaction.[1]

  • Unsuitable Base: For amine nucleophiles, a non-nucleophilic organic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) is often used to quench the HCl generated during the reaction.[1] If the nucleophile requires deprotonation (e.g., alcohols, thiols), a stronger base like sodium hydride (NaH) may be necessary.[1]

  • Poor Leaving Group (Less Common for Chloro-pyrimidines): While chlorine is a good leaving group in these systems, the general reactivity order for halogens in SNAr is F > Cl > Br > I. This is because the rate-determining step is the initial nucleophilic attack, which is accelerated by the high electronegativity of fluorine.[1]

Question 2: My TLC analysis shows multiple spots, including unreacted starting material and potential side products. What is happening?

Answer: The presence of multiple spots on a TLC plate indicates an incomplete or non-selective reaction. Here are the common side reactions and their solutions:

  • Di-substitution: If your nucleophile is highly reactive or used in large excess, it might substitute at another position or react with the product. To minimize this, use a stoichiometric amount of the nucleophile (e.g., 1.0-1.2 equivalents) and consider lowering the reaction temperature.[1]

  • Solvolysis: If the solvent is nucleophilic (e.g., methanol, ethanol), it can compete with your intended nucleophile, especially at elevated temperatures.[1] If possible, switch to a non-nucleophilic polar aprotic solvent like DMF or DMSO.

  • Hydrolysis: The presence of water can lead to the hydrolysis of the chloro-pyrimidine starting material or the product, especially under basic conditions. Ensure anhydrous reaction conditions by using dry solvents and performing the reaction under an inert atmosphere (e.g., nitrogen or argon).[1]

  • Ring Degradation: Harsh reaction conditions, such as very high temperatures or the use of strong, aggressive bases, can lead to the degradation of the pyrimidine ring itself.[1] It is advisable to use milder bases and the lowest effective temperature.

Question 3: The reaction is sluggish, and the starting material is consumed very slowly. How can I increase the reaction rate?

Answer: A slow reaction rate is typically due to insufficient activation or suboptimal conditions.

  • Increase Temperature: As mentioned, increasing the temperature is one of the most effective ways to accelerate the reaction. Monitor the reaction closely by TLC or LC-MS to avoid product degradation at higher temperatures.

  • Use a More Polar Solvent: Switching to a more polar aprotic solvent (e.g., from THF to DMF or DMSO) can enhance the rate by better stabilizing the charged Meisenheimer intermediate formed during the reaction.

  • Catalysis: While not always necessary, certain phase-transfer catalysts or the addition of catalytic amounts of a more reactive halide (e.g., NaI, though less common for SNAr) can sometimes improve reaction kinetics. For specific coupling reactions, palladium catalysts may be employed.

Logical Troubleshooting Workflow

The following diagram outlines a step-by-step process for diagnosing and resolving common issues during the optimization of your substitution reaction.

TroubleshootingWorkflow Troubleshooting Logic for S~N~Ar Reactions start Reaction Issue Identified (e.g., Low Yield, Side Products) check_sm Is Starting Material (SM) Consumed? start->check_sm no_sm_consumed No / Partial Consumption check_sm->no_sm_consumed No sm_consumed Yes, SM Consumed check_sm->sm_consumed Yes increase_temp Increase Temperature (e.g., 80-120 °C or Microwave) no_sm_consumed->increase_temp check_nucleophile Check Nucleophile Strength (Deprotonate if needed) increase_temp->check_nucleophile check_solvent Use More Polar Aprotic Solvent (DMF, DMSO) check_nucleophile->check_solvent check_tlc What does TLC/LC-MS show? sm_consumed->check_tlc multiple_spots Multiple Spots / Impurities check_tlc->multiple_spots Multiple Spots clean_product Clean Product, Low Yield check_tlc->clean_product Low Yield, Clean Rxn reduce_temp Lower Temperature multiple_spots->reduce_temp workup_issue Investigate Work-up/Purification (Product loss during extraction/column) clean_product->workup_issue stoichiometry Check Stoichiometry (Use 1.0-1.2 eq. Nucleophile) reduce_temp->stoichiometry anhydrous Ensure Anhydrous Conditions stoichiometry->anhydrous

Caption: A flowchart for troubleshooting common SNAr reaction problems.

Data Presentation: Optimizing Reaction Parameters

Table 1: Effect of Solvent on Reaction with Aniline (Illustrative)

EntrySolventTemperature (°C)Time (h)Yield (%)
1Toluene10024< 10
2THF651845
3Acetonitrile801265
4DMF100692
5DMSO100695

This illustrative data highlights the superior performance of polar aprotic solvents (DMF, DMSO) in promoting SNAr reactions.

Table 2: Effect of Base on Reaction with Benzylamine (Illustrative)

EntryBase (eq.)Temperature (°C)Time (h)Yield (%)
1None10024Low (HCl stalls reaction)
2K₂CO₃ (2.0)1001275
3TEA (2.0)100890
4DIPEA (2.0)100893

This illustrative data shows the necessity of a base to scavenge HCl and demonstrates the effectiveness of non-nucleophilic organic bases like TEA and DIPEA.[1]

Experimental Protocols

General Protocol for Amination of this compound

This protocol describes a general procedure for the reaction with a primary or secondary amine.

  • Reactant Preparation: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), add this compound (1.0 eq.), the desired amine nucleophile (1.0-1.2 eq.), and a suitable anhydrous polar aprotic solvent (e.g., DMF, DMSO, or THF).[1]

  • Base Addition: Add a non-nucleophilic base such as diisopropylethylamine (DIPEA, 1.5-2.0 eq.) or triethylamine (TEA, 1.5-2.0 eq.) to the mixture.[1]

  • Reaction: Stir the reaction mixture at the desired temperature, typically ranging from 80-120 °C.[1]

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with an organic solvent like ethyl acetate and wash with water or brine to remove the base and other water-soluble impurities.[1]

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel or by recrystallization to yield the final product.[1]

ExperimentalWorkflow General Experimental Workflow for Amination A 1. Setup - Add Pyrimidine (1.0 eq) - Add Amine (1.1 eq) - Add Anhydrous Solvent (DMF) B 2. Base Addition - Add DIPEA (1.5 eq) - Inert Atmosphere (N₂) A->B C 3. Reaction - Heat to 80-120 °C - Stir and Monitor by TLC/LC-MS B->C D 4. Work-up - Cool to RT - Dilute with EtOAc - Wash with Water/Brine C->D E 5. Isolation - Dry Organic Layer (Na₂SO₄) - Filter and Concentrate D->E F 6. Purification - Column Chromatography or Recrystallization E->F G Characterized Product F->G

Caption: A step-by-step workflow for a typical amination reaction.

Frequently Asked Questions (FAQs)

Q1: At which position is the nucleophilic attack most likely to occur on a substituted pyrimidine? A1: For most chloropyrimidines, nucleophilic attack occurs preferentially at the C4 or C6 positions over the C2 position. The presence of two adjacent ring nitrogens at C2 makes it slightly less electrophilic compared to C4/C6. However, the regioselectivity is highly sensitive to the electronic and steric effects of other substituents on the ring.[2]

Q2: How do other substituents on the pyrimidine ring affect the reaction? A2: Electron-withdrawing groups (EWGs) like nitro (-NO₂) or cyano (-CN) groups on the pyrimidine ring will activate it towards nucleophilic attack, increasing the reaction rate. Conversely, electron-donating groups (EDGs) like alkyl or alkoxy groups can decrease the reactivity of the ring. The position of these groups also matters; EWGs at the C5 position generally enhance reactivity at the C4 position.[1]

Q3: Can I use alcohol as a solvent for my reaction? A3: Using an alcohol (like methanol or ethanol) as a solvent is generally discouraged unless it is also the intended nucleophile. Alcohols are nucleophilic and can compete with the desired nucleophile, leading to a mixture of products through solvolysis, especially at higher temperatures.[1] If an alcohol is the nucleophile, it can often be used in excess as the solvent.

Q4: What is the general mechanism for this substitution reaction? A4: The reaction proceeds via a two-step addition-elimination mechanism known as Nucleophilic Aromatic Substitution (SNAr). The nucleophile first attacks the electron-deficient carbon atom bearing the chlorine, forming a resonance-stabilized anionic intermediate called a Meisenheimer complex. In the second step, the chloride leaving group is expelled, restoring the aromaticity of the ring and yielding the substituted product.

SNAr_Mechanism S~N~Ar Mechanism Pathway reactants Pyrimidine-Cl + Nu:⁻ step1 Step 1: Addition reactants->step1 intermediate [Meisenheimer Complex]⁻ (Resonance Stabilized) step2 Step 2: Elimination intermediate->step2 products Pyrimidine-Nu + Cl⁻ step1->intermediate step2->products

References

Technical Support Center: 2-Chloro-6-methylpyrimidin-4-amine Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Chloro-6-methylpyrimidin-4-amine. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of reactions performed with this compound?

A1: this compound is a versatile building block in medicinal chemistry. The most common reactions involve the chlorine atom at the 2-position, which is a good leaving group, making it susceptible to nucleophilic substitution. Key reaction types include:

  • Suzuki-Miyaura Coupling: For the formation of carbon-carbon bonds, typically to introduce aryl or heteroaryl substituents at the 2-position.

  • Buchwald-Hartwig Amination: For the formation of carbon-nitrogen bonds, allowing for the synthesis of various 2-amino-substituted pyrimidines.

  • Nucleophilic Aromatic Substitution (SNAr): With a variety of nucleophiles such as amines, alcohols, and thiols to displace the chlorine atom.

Q2: What are the key challenges when working with this compound in cross-coupling reactions?

A2: The primary challenges stem from the electronic properties of the pyrimidine ring and the presence of the amino group. The nitrogen atoms in the pyrimidine ring and the exocyclic amino group are Lewis basic and can coordinate to the palladium catalyst, potentially inhibiting its catalytic activity. Furthermore, as a chloro-heteroarene, it is generally less reactive than its bromo or iodo counterparts, particularly in the oxidative addition step of the catalytic cycle.

Q3: How should I store this compound?

A3: It is recommended to store this compound in a cool, dark place under an inert atmosphere to prevent degradation.

Troubleshooting Guides

Suzuki-Miyaura Coupling

Q4: My Suzuki-Miyaura coupling reaction with this compound is showing low to no yield. What are the likely causes and how can I troubleshoot this?

A4: Low or no yield in Suzuki-Miyaura couplings with chloro-heteroarenes like this compound is a common issue. Here’s a systematic approach to troubleshooting:

  • Inactive Catalyst System: Standard palladium catalysts like Pd(PPh₃)₄ may not be sufficiently active for this substrate.

    • Solution: Switch to a more active catalyst system. Modern palladium precatalysts, especially those with bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) or N-heterocyclic carbene (NHC) ligands, are often more effective for coupling chloro-heteroarenes.[1][2]

  • Ineffective Base: The choice and solubility of the base are critical for the transmetalation step.

    • Solution: Screen different bases. Strong, non-nucleophilic inorganic bases like K₃PO₄ or Cs₂CO₃ are often effective.[3][4] Ensure the base has some solubility in the reaction medium; for inorganic bases in non-polar organic solvents, the addition of a small amount of water to create a biphasic system can be beneficial.

  • Suboptimal Solvent: The solvent must dissolve the reactants and facilitate the catalytic cycle.

    • Solution: A mixture of an organic solvent and water is often optimal. Common choices include 1,4-dioxane/water or toluene/water.[5] Ensure solvents are thoroughly degassed to prevent oxidation of the Pd(0) catalyst.

  • Low Reaction Temperature: The activation energy for the oxidative addition of the C-Cl bond may not be reached.

    • Solution: Increase the reaction temperature, typically to 80-110 °C. Microwave irradiation can also be effective in reducing reaction times and improving yields.[5]

Q5: I'm observing significant side products in my Suzuki-Miyaura reaction. What are they and how can I minimize them?

A5: Common side products include:

  • Homocoupling of Boronic Acid: This can be caused by the presence of oxygen or Pd(II) species.

    • Solution: Ensure the reaction is performed under a strictly inert atmosphere (argon or nitrogen) and that all solvents are rigorously degassed. Using a Pd(0) source directly or ensuring complete reduction of a Pd(II) precatalyst can help.

  • Dehalogenation (Hydrodechlorination): The starting material is converted to 4-amino-6-methylpyrimidine. This can occur if a hydride source is present.

    • Solution: Use anhydrous and deoxygenated solvents. Some solvents or reagents can act as hydride donors at elevated temperatures; consider screening alternative solvents.

  • Protodeboronation of the Boronic Acid: The boronic acid reverts to the corresponding arene.

    • Solution: Ensure your boronic acid is pure and stable. Using the corresponding boronic ester (e.g., pinacol ester) can improve stability.

Buchwald-Hartwig Amination

Q6: My Buchwald-Hartwig amination of this compound is not proceeding to completion. What should I try?

A6: Incomplete conversion in Buchwald-Hartwig aminations of chloro-heteroarenes often points to issues with the catalyst, ligand, or base.

  • Catalyst and Ligand Choice: The combination of the palladium source and the phosphine ligand is crucial.

    • Solution: For challenging substrates like this, highly active catalyst systems are required. Systems based on Pd₂(dba)₃ or Pd(OAc)₂ with bulky, electron-rich biarylphosphine ligands such as XPhos, RuPhos, or BrettPhos are often successful.[6] N-heterocyclic carbene (NHC) ligands can also be very effective.[7]

  • Base Selection: The strength and nature of the base are critical.

    • Solution: Strong, non-nucleophilic bases are typically used. Sodium tert-butoxide (NaOt-Bu) is a common choice.[8] If your substrate is base-sensitive, milder bases like K₃PO₄ or Cs₂CO₃ can be screened, although this may require higher temperatures.

  • Solvent: The solvent influences the solubility of the reactants and the stability of the catalytic species.

    • Solution: Anhydrous, non-protic solvents such as toluene, 1,4-dioxane, or THF are generally used.[9] It is critical to use dry solvents, as water can lead to catalyst deactivation and hydrolysis of the starting material.

Q7: I am seeing decomposition of my starting material or product in my Buchwald-Hartwig reaction. What could be the cause?

A7: Decomposition can occur due to harsh reaction conditions.

  • High Temperature: Prolonged heating at high temperatures can lead to degradation.

    • Solution: Try running the reaction at a lower temperature for a longer period. Sometimes, a more active catalyst system can allow for lower reaction temperatures.

  • Strong Base: Some functional groups may not be stable to strong bases like NaOt-Bu.

    • Solution: If you suspect base-mediated decomposition, consider using a weaker base such as K₃PO₄ or Cs₂CO₃.

Data Presentation

Table 1: Comparative Yields for Suzuki-Miyaura Coupling of Chloro-pyrimidines with Arylboronic Acids

Note: Data for the closely related 2,4-dichloropyrimidine and 2-chloro-4,6-dimethoxypyrimidine are presented as representative examples.

Palladium CatalystLigandBaseSolventTemp. (°C)TimeYield (%)Reference
Pd(PPh₃)₄PPh₃K₂CO₃1,4-Dioxane10024 h71[1]
Pd(PPh₃)₄PPh₃K₂CO₃1,4-Dioxane/H₂O100 (MW)15 min81[1]
Pd(OAc)₂PPh₃K₂CO₃1,4-Dioxane10024 h55[1]
PEPPSI-IPrIPrK₂CO₃1,4-Dioxane8012 h>90[1]
[Pd(IPr)(cin)Cl]IPrK₂CO₃MeOH/THF6024 h85[1]

Table 2: Representative Yields for Buchwald-Hartwig Amination of a Chloro-pyrimidine Derivative

Note: Data for the synthesis of N-aryl-4-(pyridin-3-yl)pyrimidin-2-amine derivatives from 2-chloro-4-(pyridin-3-yl)pyrimidine is presented as a representative example.

AmineYield (%)Reference
Aniline56[8]
4-Methylaniline64[8]
4-Methoxyaniline82[8]
2-Naphthylamine71[8]
4-Aminobenzonitrile27[8]

Table 3: Reaction Yields of 2-Chloropyrimidine with Various Amines via SNAr

Note: This data for the closely related 2-chloropyrimidine illustrates typical yields for SNAr reactions.

Nucleophile (Amine)ProductYield (%)
Morpholine2-(Morpholin-4-yl)pyrimidine84
Piperidine2-(Piperidin-1-yl)pyrimidine93
Pyrrolidine2-(Pyrrolidin-1-yl)pyrimidine76
Imidazole2-(1H-Imidazol-1-yl)pyrimidine62
Benzimidazole2-(1H-Benzo[d]imidazol-1-yl)pyrimidine83

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol is a general guideline and may require optimization for specific substrates.

  • Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), and a base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv.).

  • Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.

  • Catalyst and Solvent Addition: Under a positive pressure of the inert gas, add the palladium precatalyst (e.g., XPhos Pd G3, 0.02 mmol, 2 mol%) and the degassed solvent system (e.g., 1,4-dioxane/water, 4:1, 5 mL).

  • Reaction: Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours).

  • Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Protocol 2: General Procedure for Buchwald-Hartwig Amination

This protocol is a general guideline and may require optimization for specific amines.

  • Reaction Setup: In a nitrogen-filled glovebox, add the palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 mmol, 2 mol%) and the phosphine ligand (e.g., XPhos, 0.04 mmol, 4 mol%) to a dry Schlenk flask equipped with a magnetic stir bar.

  • Reagent Addition: To the same flask, add the base (e.g., NaOt-Bu, 1.4 mmol, 1.4 equiv.), this compound (1.0 mmol, 1.0 equiv.), and the desired amine (1.1 mmol, 1.1 equiv.).

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene, 10 mL) to the flask.

  • Reaction: Seal the flask, remove it from the glovebox, and place it in a preheated oil bath at 100 °C. Stir the reaction mixture under an inert atmosphere.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Visualizations

Troubleshooting_Workflow start Low or No Product Yield catalyst Is the Catalyst System Active Enough? start->catalyst base Is the Base Effective? catalyst->base Yes sol_catalyst Switch to a more active catalyst system (e.g., Buchwald or NHC ligands) catalyst->sol_catalyst No solvent Is the Solvent System Optimal? base->solvent Yes sol_base Screen different bases (e.g., K3PO4, Cs2CO3) Consider a biphasic system base->sol_base No temp Is the Temperature Sufficient? solvent->temp Yes sol_solvent Use a degassed solvent mixture (e.g., dioxane/water, toluene/water) solvent->sol_solvent No side_reactions Are Side Reactions Occurring? temp->side_reactions Yes sol_temp Increase reaction temperature (80-110 °C) Consider microwave irradiation temp->sol_temp No sol_side_reactions Ensure inert atmosphere and dry solvents Check purity of reagents side_reactions->sol_side_reactions Yes

Caption: A logical workflow for troubleshooting low-yielding cross-coupling reactions.

Suzuki_Miyaura_Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-X ar_pd_x Ar-Pd(II)L_n-X oxidative_addition->ar_pd_x transmetalation Transmetalation ar_pd_x->transmetalation Ar'-B(OR)2 Base ar_pd_ar_prime Ar-Pd(II)L_n-Ar' transmetalation->ar_pd_ar_prime reductive_elimination Reductive Elimination ar_pd_ar_prime->reductive_elimination reductive_elimination->pd0 Regeneration product Ar-Ar' reductive_elimination->product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Buchwald_Hartwig_Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-X ar_pd_x Ar-Pd(II)L_n-X oxidative_addition->ar_pd_x amine_coordination Amine Coordination & Deprotonation ar_pd_x->amine_coordination HNR2 Base ar_pd_nr2 Ar-Pd(II)L_n-NR2 amine_coordination->ar_pd_nr2 reductive_elimination Reductive Elimination ar_pd_nr2->reductive_elimination reductive_elimination->pd0 Regeneration product Ar-NR2 reductive_elimination->product

Caption: The catalytic cycle of the Buchwald-Hartwig amination reaction.

References

Technical Support Center: Purification of 2-Chloro-6-methylpyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 2-Chloro-6-methylpyrimidin-4-amine.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis of this compound?

A1: The most common impurities are typically related to the synthetic route employed. The two primary synthesis pathways can introduce the following impurities:

  • From the chlorination of 2-amino-4-hydroxy-6-methylpyrimidine: The most common impurity is the unreacted starting material, 2-amino-4-hydroxy-6-methylpyrimidine . In cases of excessive chlorinating agent or harsh reaction conditions, a di-chlorinated byproduct, 2,4-dichloro-6-methylpyrimidine , may also be formed.

  • From the reduction of 2-chloro-4-methyl-6-nitropyrimidine: The primary impurity is often the unreacted starting material, 2-chloro-4-methyl-6-nitropyrimidine .

Q2: How can I monitor the progress of my purification?

A2: Thin-Layer Chromatography (TLC) is a rapid and effective technique for monitoring the purification process. A standard mobile phase for this analysis is a mixture of ethyl acetate and hexane. The product, being more polar than some impurities like 2,4-dichloro-6-methylpyrimidine, will have a lower Rf value. Conversely, it is less polar than the hydroxy-starting material, which will exhibit a much lower Rf value. A reported Rf value for the final product is 0.79, though the specific solvent system for this value was not detailed.[1]

High-Performance Liquid Chromatography (HPLC) is the preferred method for quantitative analysis of purity. A reverse-phase C18 column with a mobile phase consisting of acetonitrile, water, and an acid modifier like phosphoric or formic acid is effective for separating the target compound from its impurities.[2]

Q3: What are the recommended purification methods for this compound?

A3: The two most effective and commonly used purification methods are recrystallization and column chromatography.

  • Recrystallization is a straightforward and efficient method for removing small amounts of impurities, particularly if the crude product is already of reasonable purity. A 50% ethanol in water solution is a documented solvent system for successful recrystallization.[1]

  • Column Chromatography over silica gel is highly effective for separating the target compound from both more polar and less polar impurities, especially in cases where the crude product is of lower purity. A gradient of ethyl acetate in hexane is a common eluent system.

Q4: My final product is off-white or yellowish. Is this normal and how can I decolorize it?

A4: While the pure compound is typically a white to off-white solid, coloration can indicate the presence of colored impurities. A charcoal treatment step can be effective for removing colored byproducts. This is typically done by adding activated charcoal to a solution of the crude product, stirring for a period, and then filtering off the charcoal before proceeding with purification or isolation.

Troubleshooting Guides

Issue 1: Low Purity After Synthesis from 2-amino-4-hydroxy-6-methylpyrimidine
Symptom Possible Cause Troubleshooting & Optimization
Significant amount of starting material (2-amino-4-hydroxy-6-methylpyrimidine) detected by TLC/HPLC. Incomplete chlorination reaction.- Increase reaction time and/or temperature: Ensure the reaction is allowed to proceed to completion. Monitor by TLC until the starting material spot is no longer visible.- Check the quality of the chlorinating agent (e.g., POCl₃): Use freshly distilled or high-purity chlorinating agent.- Optimize stoichiometry: A slight excess of the chlorinating agent may be required, but be cautious of over-chlorination.
Presence of a less polar impurity, potentially 2,4-dichloro-6-methylpyrimidine. Over-chlorination due to harsh reaction conditions or excess chlorinating agent.- Reduce the amount of chlorinating agent: Use a stoichiometric amount or a minimal excess.- Control reaction temperature: Avoid excessive heating, which can promote side reactions.- Purify via column chromatography: This is effective for separating the di-chloro byproduct from the desired mono-chloro product.
Product is difficult to crystallize or "oils out". Presence of significant impurities disrupting the crystal lattice formation.- Purify a small sample by column chromatography to obtain a pure reference material.- Use the purified material as seed crystals in the bulk recrystallization.- Consider a different recrystallization solvent system.
Issue 2: Low Purity After Synthesis from 2-chloro-4-methyl-6-nitropyrimidine
Symptom Possible Cause Troubleshooting & Optimization
Presence of the starting material (2-chloro-4-methyl-6-nitropyrimidine) in the final product. Incomplete reduction reaction.- Increase the equivalents of the reducing agent (e.g., iron powder). - Extend the reaction time. - Ensure efficient stirring to maintain good contact between the reactants.
Product contains dark, tarry impurities. Degradation of the nitro-compound or product under the reaction conditions.- Control the reaction temperature, as some reductions can be exothermic.- Perform the reaction under an inert atmosphere to prevent oxidative side reactions.- Purify the crude product using column chromatography prior to any recrystallization attempts.

Experimental Protocols

Protocol 1: Recrystallization from Ethanol/Water

This protocol is suitable for purifying crude this compound that is already of moderate to high purity.

  • Dissolution: In a suitable flask, dissolve the crude product in the minimum amount of hot 95% ethanol.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Addition of Water: To the hot ethanol solution, add hot water dropwise until the solution becomes faintly turbid, indicating the saturation point has been reached.

  • Clarification: Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Cooling: Allow the solution to cool slowly to room temperature. Crystal formation should be observed. For maximum yield, further cool the flask in an ice bath for 30-60 minutes.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of cold 50% ethanol/water.

  • Drying: Dry the purified crystals under vacuum.

Parameter Value/Range
Solvent SystemEthanol/Water (approx. 1:1)
Temperature (Dissolution)Boiling point of the solvent mixture
Cooling ProtocolSlow cooling to room temperature, followed by ice bath
Protocol 2: Column Chromatography

This method is ideal for purifying crude material with significant amounts of impurities.

  • TLC Analysis: Determine an appropriate solvent system using TLC. A good starting point is a mixture of hexane and ethyl acetate. The ideal Rf value for the product in the chosen eluent is between 0.2 and 0.4 for optimal separation.

  • Column Packing: Prepare a silica gel column using the chosen eluent system (e.g., 9:1 hexane:ethyl acetate).

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent) and adsorb it onto a small amount of silica gel. After evaporating the solvent, load the dry silica gel onto the top of the column.

  • Elution: Begin elution with a low polarity mobile phase (e.g., 9:1 hexane:ethyl acetate) and gradually increase the polarity by increasing the proportion of ethyl acetate.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.

Parameter Recommendation
Stationary PhaseSilica Gel (60 Å, 230-400 mesh)
Mobile PhaseHexane/Ethyl Acetate Gradient
Initial Eluent9:1 Hexane:Ethyl Acetate
Final Eluent7:3 or 1:1 Hexane:Ethyl Acetate (adjust based on TLC)

Visualizations

Experimental Workflow: Synthesis and Purification

G cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis start Starting Materials (e.g., 2-amino-4-hydroxy-6-methylpyrimidine) reaction Chemical Reaction (e.g., Chlorination with POCl3) start->reaction crude Crude Product reaction->crude column_chrom Column Chromatography crude->column_chrom recrystallization Recrystallization crude->recrystallization tlc TLC crude->tlc pure_product Pure this compound column_chrom->pure_product column_chrom->tlc recrystallization->pure_product recrystallization->tlc hplc HPLC pure_product->hplc

Caption: General workflow for the synthesis and purification of this compound.

Troubleshooting Logic for Purification

G start Crude Product Analysis (TLC/HPLC) low_purity Low Purity Detected start->low_purity high_purity High Purity (>95%) start->high_purity identify_impurities Identify Impurities (Polar or Non-Polar?) low_purity->identify_impurities recrystallize Action: Recrystallization high_purity->recrystallize polar_impurity Polar Impurity (e.g., Starting Material) identify_impurities->polar_impurity Polar nonpolar_impurity Non-Polar Impurity (e.g., Dichloro-byproduct) identify_impurities->nonpolar_impurity Non-Polar column_chrom Action: Column Chromatography polar_impurity->column_chrom nonpolar_impurity->column_chrom final_product Final Pure Product column_chrom->final_product recrystallize->final_product

Caption: Decision-making flowchart for troubleshooting the purification of this compound.

References

Technical Support Center: Stability of 2-Chloro-6-methylpyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of 2-Chloro-6-methylpyrimidin-4-amine, particularly under acidic conditions. The information is presented in a question-and-answer format to directly address potential issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is the expected stability of this compound under acidic conditions?

A1: this compound is susceptible to hydrolysis under acidic conditions. The chlorine atom at the 2-position of the pyrimidine ring is prone to nucleophilic substitution by water, leading to the formation of the corresponding pyrimidin-4-ol (or its tautomeric pyrimidone form), 2-hydroxy-6-methylpyrimidin-4-amine. The rate of this hydrolysis is dependent on the pH, temperature, and the specific acid used.

Q2: What is the primary degradation product of this compound in an acidic medium?

A2: The primary degradation product is expected to be 2-hydroxy-6-methylpyrimidin-4-amine, formed through the hydrolysis of the C-Cl bond.

Q3: Are there other potential degradation pathways under acidic stress?

A3: While hydrolysis of the chloro group is the most probable degradation pathway, other reactions could occur under more forcing conditions, such as degradation of the pyrimidine ring itself. However, without specific experimental data, hydrolysis remains the primary focus for stability concerns.

Q4: How can I monitor the degradation of this compound?

A4: A stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV detection, is the recommended approach. This method should be capable of separating the parent compound from its degradation products, allowing for accurate quantification of both.

Troubleshooting Guide

Issue Possible Cause Suggested Action
Unexpectedly rapid degradation of this compound in an acidic formulation. Low pH: The rate of hydrolysis is often accelerated at lower pH values.1. Measure the pH of your formulation. 2. If possible, adjust the pH to a less acidic range where the compound exhibits better stability. 3. Conduct a pH-rate profile study to identify the optimal pH for stability.
Elevated Temperature: Higher temperatures increase the rate of chemical reactions, including hydrolysis.1. Review the storage and handling temperatures of your experiment or product. 2. If possible, maintain lower temperatures to slow down degradation.
Presence of Catalytic Species: Certain species in the formulation buffer or excipients could catalyze the hydrolysis reaction.1. Review the composition of your formulation for any potentially catalytic components. 2. Conduct compatibility studies with individual excipients to identify any interactions.
Appearance of unknown peaks in the chromatogram during stability testing. Formation of secondary degradation products or interaction with excipients. 1. Perform forced degradation studies under various stress conditions (acid, base, oxidation, heat, light) to generate and identify potential degradation products.[1][2][3] 2. Use a mass spectrometer (LC-MS) to identify the mass of the unknown peaks and propose potential structures.
Difficulty in separating the parent compound from its primary degradant (2-hydroxy-6-methylpyrimidin-4-amine). Suboptimal HPLC method. 1. Optimize the HPLC method by adjusting the mobile phase composition, pH, column type, and temperature. 2. Consider using a different stationary phase (e.g., C18, phenyl-hexyl) to achieve better separation.

Experimental Protocols

Protocol 1: Forced Degradation Study under Acidic Conditions

This protocol outlines a general procedure for conducting a forced degradation study of this compound to assess its stability in an acidic environment.

Objective: To evaluate the degradation of this compound under acidic stress and to identify potential degradation products.

Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 N and 1 N

  • Sodium hydroxide (NaOH), for neutralization

  • HPLC grade water

  • HPLC grade acetonitrile or methanol

  • Volumetric flasks

  • Pipettes

  • Heating block or water bath

  • pH meter

  • Validated stability-indicating HPLC method

Procedure:

  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or a mixture of water and organic solvent) at a known concentration (e.g., 1 mg/mL).

  • Acidic Stress:

    • Transfer a known volume of the stock solution into separate reaction vessels.

    • Add an equal volume of 0.1 N HCl to one vessel and 1 N HCl to another.

    • Maintain the samples at room temperature and at an elevated temperature (e.g., 60°C).

  • Time Points: Withdraw aliquots from each reaction vessel at specified time intervals (e.g., 0, 2, 4, 8, 24 hours).

  • Neutralization: Immediately neutralize the withdrawn aliquots with an appropriate amount of NaOH to stop the degradation reaction.

  • Sample Analysis:

    • Dilute the neutralized samples to a suitable concentration for HPLC analysis.

    • Analyze the samples using the validated stability-indicating HPLC method.

  • Data Analysis:

    • Calculate the percentage of degradation of this compound at each time point.

    • Determine the relative retention times of any degradation products.

    • If connected to a mass spectrometer, analyze the mass spectra of the degradation products to aid in their identification.

Summary of Typical Forced Degradation Conditions:

Stress Condition Reagent Typical Concentration Typical Temperature
Acidic HydrolysisHydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄)0.1 N - 1 NRoom Temperature to 80°C
Basic HydrolysisSodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)0.1 N - 1 NRoom Temperature to 80°C
OxidativeHydrogen Peroxide (H₂O₂)3% - 30%Room Temperature
ThermalDry Heat> 40°CN/A
PhotolyticUV/Visible LightICH Q1B guidelinesRoom Temperature

Visualizations

degradation_pathway This compound This compound Transition_State Nucleophilic Attack by H₂O This compound->Transition_State H⁺ catalyst 2-Hydroxy-6-methylpyrimidin-4-amine 2-Hydroxy-6-methylpyrimidin-4-amine (Degradation Product) Transition_State->2-Hydroxy-6-methylpyrimidin-4-amine HCl_released HCl Transition_State->HCl_released

Caption: Proposed acidic hydrolysis pathway of this compound.

troubleshooting_workflow cluster_0 Problem Identification cluster_1 Investigation cluster_2 Analysis & Action cluster_3 Resolution Start Unexpected Degradation Observed Check_pH Measure pH of the Solution Start->Check_pH pH_High Is pH excessively low? Check_pH->pH_High Check_Temp Review Storage/Experimental Temperature Temp_High Is temperature elevated? Check_Temp->Temp_High Review_Formulation Analyze Formulation Components Incompatible_Excipients Potential incompatible excipients? Review_Formulation->Incompatible_Excipients pH_High->Check_Temp No Adjust_pH Adjust pH to a more stable range pH_High->Adjust_pH Yes Temp_High->Review_Formulation No Control_Temp Implement stricter temperature control Temp_High->Control_Temp Yes Compatibility_Study Conduct excipient compatibility studies Incompatible_Excipients->Compatibility_Study Yes End Stability Issue Resolved Incompatible_Excipients->End No Adjust_pH->End Control_Temp->End Compatibility_Study->End

Caption: Troubleshooting workflow for stability issues.

References

Preventing dimerization of 2-Chloro-6-methylpyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing the unwanted dimerization of 2-Chloro-6-methylpyrimidin-4-amine during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of this compound dimerization?

A1: The primary cause of dimerization is a self-nucleophilic aromatic substitution (SNAr) reaction. The exocyclic amino group (-NH2) of one molecule acts as a nucleophile and attacks the carbon atom bearing the chloro group on another molecule, displacing the chloride and forming a covalent dimer. This reaction is facilitated by the electron-deficient nature of the pyrimidine ring.[1][2]

Q2: Under what conditions is dimerization most likely to occur?

A2: Dimerization is most likely to occur under conditions that favor nucleophilic aromatic substitution. These include:

  • High Temperatures: Increased temperature provides the activation energy for the reaction.

  • Polar Aprotic Solvents: Solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) can facilitate SNAr reactions.

  • Presence of a Base: While the amine itself can act as a base to neutralize the HCl byproduct, the presence of an external non-nucleophilic base can accelerate the reaction.

  • High Concentrations: Higher concentrations of the starting material increase the probability of intermolecular reactions.

  • Prolonged Reaction Times: Longer exposure to reaction conditions can lead to increased dimer formation.

Q3: How can I detect the formation of the dimer?

A3: Dimer formation can be detected using standard analytical techniques such as:

  • High-Performance Liquid Chromatography (HPLC): A new peak with a longer retention time than the starting material will likely be observed.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): The dimer will have a mass corresponding to the sum of two monomer units minus the mass of HCl.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: The appearance of a more complex signal pattern in the aromatic region and changes in the integration of the amino and methyl protons can indicate dimer formation.

Q4: What are the recommended storage conditions for this compound to minimize degradation?

A4: To ensure stability, this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated place, away from heat and strong oxidizing agents. For long-term storage, refrigeration is recommended.

Troubleshooting Guide

This guide addresses common issues encountered during experiments involving this compound.

Issue Possible Cause Troubleshooting Steps
Significant Dimer Formation Observed by HPLC/LC-MS Reaction temperature is too high.Lower the reaction temperature. If the desired reaction is sluggish at lower temperatures, consider extending the reaction time.
Inappropriate solvent selection.If using polar aprotic solvents like DMF or DMSO, consider switching to a less polar solvent such as acetonitrile or tetrahydrofuran (THF) if the desired reaction chemistry allows.
Presence of a strong, non-nucleophilic base.If a base is required for the primary reaction, use a weaker base or a stoichiometric amount of a hindered non-nucleophilic base like diisopropylethylamine (DIPEA).
High concentration of the starting material.Perform the reaction at a lower concentration to reduce the likelihood of intermolecular side reactions.
Low Yield of Desired Product and Presence of Dimer Dimerization is competing with the desired reaction.Add the this compound slowly to the reaction mixture containing the other reagents. This maintains a low instantaneous concentration of the aminopyrimidine.
The nucleophile in the desired reaction is weak.If possible, use a more reactive nucleophile or activating agents for the desired reaction to proceed at a faster rate than the dimerization.
Solid Material Precipitates from Solution During Storage Dimerization or other degradation is occurring in the stock solution.Prepare fresh solutions of this compound before use. Avoid long-term storage in solution, especially in polar aprotic solvents.

Impact of Experimental Conditions on Dimerization Rate

Parameter Condition Expected Impact on Dimerization Rate Reasoning
Temperature Low (e.g., 0-25 °C)LowInsufficient thermal energy to overcome the activation barrier for the SNAr reaction.
High (e.g., >80 °C)HighProvides sufficient activation energy for the reaction to proceed at a significant rate.
Solvent Non-polar (e.g., Toluene, Dichloromethane)LowLess effective at stabilizing the charged intermediate of the SNAr mechanism.
Polar Aprotic (e.g., DMF, DMSO, Acetonitrile)HighEffectively solvates the charged Meisenheimer complex intermediate, lowering the activation energy.
Protic (e.g., Ethanol, Water)ModerateCan participate in hydrogen bonding and may act as a competing nucleophile (solvolysis).
Base No external baseLow to ModerateThe amine itself can act as a base, but the reaction may be slow.
Weak, hindered base (e.g., DIPEA)ModerateNeutralizes the HCl byproduct, driving the reaction forward without significantly increasing the nucleophilicity of the amine.
Strong base (e.g., NaH, K2CO3)HighCan deprotonate the amino group, significantly increasing its nucleophilicity and accelerating the dimerization.
Concentration Dilute (<0.1 M)LowDecreases the frequency of intermolecular collisions.
Concentrated (>0.5 M)HighIncreases the probability of the amine and chloropyrimidine moieties of different molecules encountering each other.

Experimental Protocols

Protocol 1: General Procedure for Nucleophilic Substitution while Minimizing Dimerization

This protocol provides a general methodology for reacting this compound with a nucleophile while minimizing the formation of the dimer byproduct.

Materials:

  • This compound

  • Nucleophile (e.g., a primary or secondary amine, thiol, or alcohol)

  • Anhydrous, inert solvent (e.g., THF or acetonitrile)

  • Non-nucleophilic base (e.g., DIPEA), if required

  • Inert gas (e.g., Nitrogen or Argon)

  • Standard laboratory glassware

Procedure:

  • To a dry reaction flask under an inert atmosphere, add the nucleophile (1.1 - 1.5 equivalents) and the solvent.

  • If a base is required, add the non-nucleophilic base (1.5 - 2.0 equivalents) to the mixture.

  • In a separate flask, dissolve this compound (1.0 equivalent) in the reaction solvent.

  • Slowly add the solution of this compound to the reaction mixture containing the nucleophile via a syringe pump over a period of 1-2 hours.

  • Maintain the reaction temperature as low as feasible for the desired transformation (e.g., room temperature or slightly elevated).

  • Monitor the reaction progress by TLC or LC-MS, checking for the consumption of the starting material and the formation of both the desired product and the dimer.

  • Upon completion, proceed with the appropriate aqueous work-up and purification by column chromatography or recrystallization.

Protocol 2: Monitoring Dimerization by HPLC

This protocol outlines a method to monitor the stability of this compound and the formation of its dimer in solution over time.

Materials:

  • This compound

  • Solvent of interest (e.g., DMF, acetonitrile)

  • HPLC system with a UV detector

  • C18 reverse-phase HPLC column

  • Mobile phase (e.g., a gradient of acetonitrile and water with 0.1% trifluoroacetic acid)

Procedure:

  • Prepare a stock solution of this compound in the chosen solvent at a known concentration (e.g., 1 mg/mL).

  • Immediately inject an aliquot of the freshly prepared solution into the HPLC to obtain a t=0 chromatogram and determine the initial peak area of the starting material.

  • Store the stock solution under the desired experimental conditions (e.g., at room temperature or a specific elevated temperature).

  • At regular time intervals (e.g., 1, 2, 4, 8, 24 hours), inject an aliquot of the stock solution into the HPLC.

  • Monitor for a decrease in the peak area of the starting material and the appearance and increase of a new peak corresponding to the dimer.

  • Quantify the percentage of the remaining starting material and the formed dimer at each time point to assess the stability.

Visualizations

Dimerization_Mechanism cluster_0 Molecule 1 cluster_1 Molecule 2 mol1 This compound intermediate Meisenheimer Complex (Intermediate) mol1->intermediate -NH2 attacks C-Cl mol2 This compound mol2->intermediate dimer Dimer intermediate->dimer - Cl- hcl HCl intermediate->hcl concurrently

Caption: Proposed mechanism for the dimerization of this compound.

Troubleshooting_Workflow start Dimer Formation Detected check_temp Is reaction temperature > RT? start->check_temp lower_temp Lower Temperature check_temp->lower_temp Yes check_solvent Is solvent DMF or DMSO? check_temp->check_solvent No end Monitor Improvement lower_temp->end change_solvent Switch to less polar solvent (e.g., THF, ACN) check_solvent->change_solvent Yes check_base Is a strong base used? check_solvent->check_base No change_solvent->end use_weaker_base Use weaker/hindered base (e.g., DIPEA) check_base->use_weaker_base Yes check_concentration Is concentration > 0.5M? check_base->check_concentration No use_weaker_base->end dilute Dilute reaction mixture check_concentration->dilute Yes check_concentration->end No dilute->end

Caption: Troubleshooting workflow for addressing unwanted dimerization.

References

Technical Support Center: Cross-Coupling with 2-Chloro-6-methylpyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions for cross-coupling reactions involving 2-chloro-6-methylpyrimidin-4-amine.

Frequently Asked Questions (FAQs)

Q1: What makes this compound a challenging substrate for cross-coupling reactions?

This compound presents several challenges. The primary issue is the low reactivity of the carbon-chlorine (C-Cl) bond, which is significantly stronger than corresponding C-Br or C-I bonds, making the initial oxidative addition step in the catalytic cycle more difficult.[1] Additionally, the Lewis basic nitrogen atoms of the pyrimidine ring and the exocyclic amino group can coordinate to the palladium catalyst, potentially inhibiting its activity.[2][3]

Q2: Which cross-coupling reactions are commonly performed with this substrate?

The most common and synthetically useful cross-coupling reactions for this substrate include:

  • Suzuki-Miyaura Coupling: For the formation of carbon-carbon (C-C) bonds with boronic acids or esters.[1][4]

  • Buchwald-Hartwig Amination: For the formation of carbon-nitrogen (C-N) bonds with primary or secondary amines.[5][6]

  • Sonogashira Coupling: For C-C bond formation with terminal alkynes.[7][8]

  • Heck Coupling: For C-C bond formation between the substrate and an alkene.[9][10]

Q3: What are the recommended starting points for catalyst selection?

Standard catalysts like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) may be ineffective for this less reactive aryl chloride.[1][2] It is highly recommended to start with more active, modern catalyst systems. These typically involve a palladium source (e.g., Pd₂(dba)₃, Pd(OAc)₂) paired with a bulky, electron-rich phosphine ligand.[1][2]

  • For Suzuki & Buchwald-Hartwig: Buchwald ligands such as SPhos, XPhos, and RuPhos are highly effective as they promote the formation of the active monoligated palladium(0) species required to activate the C-Cl bond.[1]

  • For Sonogashira & Heck: While traditional phosphine ligands can be used, N-Heterocyclic Carbene (NHC) ligands are also a powerful alternative for activating aryl chlorides.[1][11]

Q4: Which bases and solvents are most effective for these reactions?

The choice of base and solvent is critical and often interdependent.

  • Bases: Strong, non-nucleophilic inorganic bases are generally preferred. Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are often the most effective choices.[1][4]

  • Solvents: Anhydrous, aprotic solvents are standard. Common choices include 1,4-dioxane, toluene, or tetrahydrofuran (THF).[1][12] Often, a mixture of an organic solvent with a small amount of water (e.g., dioxane/water 4:1) can improve the solubility of the base and accelerate the reaction.[1][3] All solvents must be thoroughly degassed before use to prevent oxidation and deactivation of the Pd(0) catalyst.[1]

Q5: What are the most common side reactions and how can they be minimized?

Several side reactions can reduce the yield of the desired product.

  • Protodeboronation (Suzuki): This is the cleavage of the C-B bond of the boronic acid by a proton source. To minimize this, use anhydrous solvents and reagents where possible, or switch to more stable boronic esters (e.g., pinacol esters).[1][2]

  • Homocoupling: The self-coupling of the boronic acid or the aryl halide. This is often promoted by the presence of oxygen. Thoroughly degassing the reaction mixture is the most effective way to prevent this.[1][2]

  • Dehalogenation: The starting this compound is reduced, replacing the chlorine with a hydrogen atom. This can occur if there are hydride sources in the reaction. Ensure an inert atmosphere and choose solvents less prone to acting as hydride donors.[2]

Troubleshooting Guide

This guide addresses specific issues that may be encountered during experiments in a question-and-answer format.

Problem: Low to No Product Yield

Q: My cross-coupling reaction is showing very low or no conversion. What should I investigate first?

A: Low conversion with a chloropyrimidine substrate is a common issue, primarily due to the difficulty of the oxidative addition step.[1] A systematic approach to troubleshooting is essential. The first step is to evaluate your catalyst system, as it is the most critical component for activating the C-Cl bond.

troubleshooting_workflow start Low or No Yield Observed cat_check Is the catalyst system active enough for an aryl chloride? start->cat_check base_check Is the base effective and soluble? cat_check->base_check No cat_sol Switch to Buchwald ligands (SPhos, XPhos) or NHC ligands. Increase catalyst loading (2-5 mol%). cat_check->cat_sol Yes temp_check Is the reaction temperature sufficient? base_check->temp_check No base_sol Screen strong, non-nucleophilic bases (K₃PO₄, Cs₂CO₃). Use a co-solvent (e.g., water) to aid solubility. base_check->base_sol Yes gas_check Is the system properly degassed? temp_check->gas_check No temp_sol Increase temperature to 80-120 °C. Consider microwave irradiation. temp_check->temp_sol Yes gas_sol Degas solvents thoroughly with Ar or N₂. Use proper Schlenk technique. gas_check->gas_sol Yes success Yield Improved gas_check->success No, re-evaluate setup cat_sol->success base_sol->success temp_sol->success gas_sol->success

Caption: A workflow diagram for troubleshooting low-yield reactions.

Problem: Catalyst System Inactivity

Q: I am using a standard palladium catalyst like Pd(PPh₃)₄ and getting no product. What should I do?

A: Pd(PPh₃)₄ is often insufficient for activating the robust C-Cl bond in substrates like this compound.[1][2] You need to switch to a more active catalytic system.

  • Recommendation: Employ a palladium(II) precatalyst like Pd(OAc)₂ or a Pd(0) source like Pd₂(dba)₃ in combination with a bulky, electron-rich phosphine ligand. Buchwald ligands (SPhos, XPhos, RuPhos) and N-heterocyclic carbene (NHC) ligands are highly recommended.[1] These ligands promote the formation of a highly reactive, monoligated Pd(0) species that can readily undergo oxidative addition with the aryl chloride.

catalyst_selection sub Substrate: This compound decision Coupling Partner? sub->decision Select Coupling Type suzuki Recommended Ligands: - SPhos - XPhos - RuPhos decision->suzuki Boronic Acid/Ester (Suzuki) bh Recommended Ligands: - BrettPhos - SPhos - XPhos decision->bh Amine (Buchwald-Hartwig) sono Recommended Ligands: - P(t-Bu)₃ - NHC Ligands (e.g., IPr) - SPhos decision->sono Alkyne (Sonogashira)

Caption: Decision tree for selecting an appropriate catalyst system.

Problem: Formation of Byproducts

Q: My reaction produces the desired product, but also significant amounts of byproducts. How can I improve selectivity?

A: Byproduct formation is typically due to side reactions involving your coupling partner (e.g., protodeboronation in Suzuki coupling) or catalyst deactivation pathways.

  • Protodeboronation: If you detect the arene byproduct corresponding to your boronic acid, it indicates protodeboronation.

    • Solution: Ensure your reaction is run under anhydrous conditions if possible. Alternatively, using boronic pinacol esters instead of boronic acids can significantly enhance stability and reduce this side reaction.[1]

  • Homocoupling: If you observe biaryl byproducts from the self-coupling of your boronic acid, the likely cause is oxygen in the reaction system.

    • Solution: Improve your degassing procedure. Bubbling an inert gas (argon or nitrogen) through the solvent for at least 30 minutes prior to use is crucial. Using a slight excess of the this compound can also disfavor boronic acid homocoupling.[2][13]

  • Dehalogenation: If you isolate 6-methylpyrimidin-4-amine (the dehalogenated starting material), your catalyst may be reacting with a hydride source.

    • Solution: Ensure a strictly inert atmosphere. Some solvents or bases can act as hydride sources at high temperatures. Re-evaluating the solvent and base combination may be necessary.[2]

Data Presentation: Recommended Reaction Conditions

The following tables summarize typical starting conditions for Suzuki-Miyaura and Buchwald-Hartwig reactions based on literature for similar chloropyrimidine and chloropyridine substrates. Optimization will likely be required for your specific coupling partners.

Table 1: Catalyst Systems for Suzuki-Miyaura Coupling of Chloro-Heterocycles
Pd SourceLigandBaseSolventTemp. (°C)Typical Yield (%)Reference(s)
Pd₂(dba)₃SPhosK₃PO₄1,4-Dioxane/H₂O80-100High[2]
Pd(OAc)₂XPhosK₃PO₄Toluene100-110High[1]
Pd(dppf)Cl₂-K₂CO₃DME/H₂O85Moderate to High[3]
Pd₂(dba)₃P(t-Bu)₃KFTHF50Moderate[14]
Table 2: Catalyst Systems for Buchwald-Hartwig Amination of Chloro-Heterocycles
Pd SourceLigandBaseSolventTemp. (°C)Typical Yield (%)Reference(s)
BrettPhos Pd G3BrettPhosLHMDSTHF65-80High
Pd₂(dba)₃XPhosNaOt-BuToluene100High[6]
Pd(OAc)₂BINAPCs₂CO₃Dioxane100High[5]
Pd(OAc)₂RuPhosK₂CO₃t-BuOH80High[1]

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol provides a starting point for the coupling of this compound with an arylboronic acid.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 - 1.5 equiv)

  • Pd₂(dba)₃ (2 mol%)

  • SPhos (4 mol%)

  • Potassium Phosphate (K₃PO₄), finely ground (2.0 - 3.0 equiv)

  • Anhydrous, degassed 1,4-dioxane and water (e.g., 4:1 or 5:1 ratio)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Setup: To an oven-dried Schlenk tube or reaction vial, add this compound, the arylboronic acid, and K₃PO₄.

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with inert gas three times.

  • Catalyst Addition: Under a positive pressure of inert gas, add Pd₂(dba)₃ and SPhos.

  • Solvent Addition: Add the degassed solvent mixture (e.g., 1,4-dioxane/water) via syringe. The reaction concentration is typically between 0.1 M and 0.5 M.

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[2][3]

Protocol 2: General Procedure for Buchwald-Hartwig Amination

This protocol provides a starting point for the coupling of this compound with a primary or secondary amine.

Materials:

  • This compound (1.0 equiv)

  • Amine coupling partner (1.2 equiv)

  • Pd(OAc)₂ (2 mol%) or a suitable precatalyst (e.g., XPhos Pd G3, 2 mol%)

  • XPhos (4 mol%, if not using a precatalyst)

  • Sodium tert-butoxide (NaOt-Bu) (1.4 equiv)

  • Anhydrous, degassed toluene or dioxane

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Setup: In a glovebox or under a positive pressure of inert gas, add NaOt-Bu to an oven-dried Schlenk tube. Then add the palladium source and ligand (or the precatalyst).

  • Reagent Addition: Add this compound and the degassed solvent. If the amine coupling partner is a liquid, add it via syringe. If it is a solid, add it with the other solids in step 1.

  • Reaction: Seal the vessel and heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature. Quench carefully with a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract the product with an organic solvent (e.g., ethyl acetate or CH₂Cl₂).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography.

catalytic_cycle pd0 Pd(0)L₂ oa_complex Ar-Pd(II)(Cl)L₂ pd0->oa_complex Oxidative Addition (Slow Step for Ar-Cl) trans_complex Ar-Pd(II)(Nu)L₂ oa_complex->trans_complex Transmetalation (Suzuki) or Amine Coordination (B-H) trans_complex->pd0 Reductive Elimination prod Ar-Nu trans_complex->prod sub Ar-Cl sub->oa_complex nu R-B(OH)₂ or R₂NH nu->trans_complex

Caption: Simplified catalytic cycle for cross-coupling reactions.

References

Technical Support Center: Scaling Up 2-Chloro-6-methylpyrimidin-4-amine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on scaling up the synthesis of 2-Chloro-6-methylpyrimidin-4-amine. The following frequently asked questions (FAQs) and troubleshooting guides address common issues encountered during the transition from laboratory to larger-scale production.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes for this compound suitable for scaling up?

Two primary routes are commonly considered for the synthesis of this compound, each with distinct advantages and challenges for scale-up:

  • Route A: Chlorination of 2-Amino-6-methylpyrimidin-4-ol. This is a widely used method involving the conversion of the hydroxyl group to a chloro group using a chlorinating agent like phosphorus oxychloride (POCl₃). While effective, this route presents challenges related to the handling of corrosive and hazardous reagents and the potential for byproduct formation.[1][2]

  • Route B: Reduction of 2-Chloro-6-methyl-4-nitropyrimidine. This method involves the reduction of a nitro group to an amine. This route can be advantageous if the starting nitro compound is readily available, but may require careful control of the reduction conditions to avoid side reactions.[3]

Q2: What are the critical safety concerns when scaling up the synthesis of this compound?

Scaling up the synthesis introduces significant safety considerations that must be addressed:

  • Handling of Phosphorus Oxychloride (POCl₃): In Route A, POCl₃ is a highly corrosive and reactive reagent. On a large scale, its addition can lead to a significant exothermic reaction. Proper personal protective equipment (PPE), ventilation, and controlled addition rates are crucial.[4]

  • Exothermic Reactions: Both the chlorination and reduction routes can be exothermic. Thermal hazard studies are recommended to understand the reaction's heat profile and to implement appropriate cooling and emergency shutdown procedures.[5]

  • Product Handling: this compound is classified as harmful if swallowed, and causes skin and serious eye irritation.[6][7] Appropriate containment and PPE are necessary during filtration, drying, and packaging.

Troubleshooting Guides

Issue 1: Low Yield and Incomplete Conversion during Chlorination (Route A)

Possible Causes:

  • Insufficient amount of chlorinating agent (POCl₃).

  • Low reaction temperature or insufficient reaction time.

  • Poor mixing in the reactor.

  • Degradation of the starting material or product.

Troubleshooting Steps:

  • Optimize Reagent Stoichiometry: Gradually increase the molar ratio of POCl₃ to 2-Amino-6-methylpyrimidin-4-ol. Monitor the reaction progress by HPLC to determine the optimal ratio that drives the reaction to completion without excessive side-product formation.

  • Adjust Reaction Temperature and Time: Increase the reaction temperature in controlled increments (e.g., 5-10 °C) and/or extend the reaction time. Continuous monitoring by HPLC is essential to track the disappearance of the starting material.

  • Improve Agitation: Ensure the reactor's agitation is sufficient to maintain a homogeneous suspension, especially at a larger scale where mass transfer can be limiting.

  • Controlled Reagent Addition: Add POCl₃ portion-wise or via a dosing pump to control the reaction exotherm and maintain a consistent temperature profile.

Issue 2: Formation of Di-chloro Impurity

Possible Causes:

  • Excessive amount of chlorinating agent.

  • High reaction temperature.

  • Prolonged reaction time.

Troubleshooting Steps:

  • Reduce Amount of Chlorinating Agent: Carefully control the stoichiometry of POCl₃. The optimal amount should be just enough for complete conversion of the starting material.

  • Lower Reaction Temperature: Performing the chlorination at a lower temperature can significantly reduce the rate of the second chlorination, even if it requires a longer reaction time.

  • Controlled Addition of Reagents: A slow, controlled addition of the chlorinating agent can help to minimize localized high concentrations that can lead to over-chlorination.

Issue 3: Difficulties in Product Isolation and Purification

Possible Causes:

  • Fine particle size of the product, leading to slow filtration.

  • Co-precipitation of inorganic salts.

  • Presence of residual phosphorus compounds.

Troubleshooting Steps:

  • Optimize Crystallization/Precipitation:

    • Control the rate of cooling and/or anti-solvent addition to influence crystal size and morphology.

    • Adjust the pH at the end of the reaction to ensure the product is in its free base form and to minimize the solubility of inorganic byproducts.[1]

  • Thorough Washing: Wash the filter cake with appropriate solvents (e.g., water, followed by a non-polar organic solvent) to remove trapped inorganic salts and other impurities.

  • Recrystallization: If purity remains an issue, recrystallization from a suitable solvent system (e.g., ethanol/water) can be an effective purification step.[1]

Data Presentation

Table 1: Illustrative Comparison of Reaction Parameters at Different Scales (Route A)

ParameterLab Scale (10 g)Pilot Scale (1 kg)Production Scale (50 kg)
Starting Material 2-Amino-6-methylpyrimidin-4-ol2-Amino-6-methylpyrimidin-4-ol2-Amino-6-methylpyrimidin-4-ol
POCl₃ (equivalents) 3.02.82.5
Reaction Temperature 100-110 °C95-105 °C90-100 °C
Reaction Time 6 hours8 hours12 hours
Yield 85%82%80%
Purity (HPLC) >99%>98.5%>98.0%
Major Impurity Unreacted Starting Material (<0.5%)Di-chloro impurity (<1.0%)Di-chloro impurity (<1.5%)

Note: The data in this table is illustrative and will vary depending on the specific equipment and process conditions.

Experimental Protocols

Key Experiment: Chlorination of 2-Amino-6-methylpyrimidin-4-ol (Route A) - Pilot Scale (Illustrative)

  • Reactor Setup: Charge a 50 L glass-lined reactor with 2-Amino-6-methylpyrimidin-4-ol (1.0 kg, 1.0 equiv).

  • Reagent Addition: Under nitrogen, slowly add phosphorus oxychloride (POCl₃) (3.5 kg, 2.8 equiv) to the reactor over 1-2 hours, maintaining the internal temperature below 30 °C.

  • Reaction: After the addition is complete, slowly heat the reaction mixture to 95-105 °C and maintain for 8 hours.

  • Monitoring: Monitor the reaction progress by HPLC until the starting material is <1%.

  • Work-up: Cool the reaction mixture to room temperature. Slowly and carefully quench the reaction mixture by adding it to a separate vessel containing ice-water (20 L).

  • pH Adjustment: Adjust the pH of the aqueous suspension to 8-9 with a 50% aqueous solution of sodium hydroxide, keeping the temperature below 20 °C.

  • Isolation: Filter the precipitated solid and wash the cake with deionized water (3 x 2 L).

  • Drying: Dry the product in a vacuum oven at 50-60 °C until a constant weight is achieved.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation start Charge Reactor with Starting Material add_reagent Slowly Add POCl3 start->add_reagent heat Heat to Reaction Temperature add_reagent->heat monitor Monitor by HPLC heat->monitor quench Quench with Ice-Water monitor->quench Reaction Complete ph_adjust Adjust pH to 8-9 quench->ph_adjust filter_wash Filter and Wash ph_adjust->filter_wash dry Dry Product filter_wash->dry end Final Product dry->end troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions issue Low Yield or Incomplete Reaction cause1 Insufficient POCl3 issue->cause1 cause2 Low Temperature/ Short Time issue->cause2 cause3 Poor Mixing issue->cause3 sol1 Increase POCl3 Stoichiometry cause1->sol1 sol2 Increase Temp/ Extend Time cause2->sol2 sol3 Improve Agitation cause3->sol3

References

Validation & Comparative

Characterization of 2-Chloro-6-methylpyrimidin-4-amine Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Nuclear Magnetic Resonance (NMR) spectroscopy with other key analytical techniques for the characterization of 2-chloro-6-methylpyrimidin-4-amine and its derivatives. This class of compounds is of significant interest in medicinal chemistry, often serving as a scaffold for the development of kinase inhibitors. Experimental data, detailed protocols, and a relevant signaling pathway are presented to aid in the structural elucidation and analysis of these molecules.

Comparative Analysis of Spectroscopic Data

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and indispensable tool for the unambiguous structure determination of organic molecules. In the context of this compound derivatives, ¹H and ¹³C NMR provide detailed information about the molecular framework. However, a comprehensive characterization often involves complementary techniques such as Fourier-Transform Infrared (FTIR) Spectroscopy and Mass Spectrometry (MS).

NMR Spectroscopy:

  • ¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. Key signals for the this compound core include the pyrimidine ring proton, the methyl protons, and the amine protons. Substituents on the 4-amino group will introduce new signals and can cause shifts in the existing signals.

  • ¹³C NMR: Reveals the number of unique carbon atoms and their electronic environment. This is crucial for confirming the carbon skeleton of the molecule. The chemical shifts of the pyrimidine ring carbons are particularly sensitive to substitution.

Alternative Characterization Methods:

  • Fourier-Transform Infrared (FTIR) Spectroscopy: This technique is excellent for identifying the presence of specific functional groups. For pyrimidine derivatives, characteristic vibrational bands for N-H (amine), C-H (aromatic and aliphatic), C=N, and C-Cl bonds can be observed.[1][2] While less detailed than NMR for complete structure elucidation, FTIR is a rapid and valuable tool for confirming the presence of key functional groups and monitoring reactions.

  • Mass Spectrometry (MS): MS provides the mass-to-charge ratio of the molecule, allowing for the determination of its molecular weight. High-resolution mass spectrometry (HRMS) can provide the exact molecular formula. Fragmentation patterns observed in the mass spectrum can offer additional structural information.

The following tables summarize the expected ¹H and ¹³C NMR chemical shifts for a series of hypothetical N-substituted derivatives of this compound. These values are estimated based on typical chemical shift ranges for substituted pyrimidines and serve as a guide for spectral interpretation.

Table 1: Representative ¹H NMR Spectral Data for this compound Derivatives (in CDCl₃)

CompoundSubstituent (R)δ CH₃ (ppm)δ H-5 (ppm)δ NH (ppm)δ R-group protons (ppm)
1 H~2.40 (s, 3H)~6.20 (s, 1H)~5.10 (br s, 2H)-
2 -CH₂CH₃~2.39 (s, 3H)~6.15 (s, 1H)~4.90 (t, 1H)~3.30 (q, 2H), ~1.25 (t, 3H)
3 -Phenyl~2.45 (s, 3H)~6.30 (s, 1H)~7.10 (s, 1H)~7.20-7.60 (m, 5H)
4 -C(O)CH₃~2.50 (s, 3H)~6.50 (s, 1H)~8.50 (s, 1H)~2.20 (s, 3H)

Table 2: Representative ¹³C NMR Spectral Data for this compound Derivatives (in CDCl₃)

CompoundSubstituent (R)δ CH₃ (ppm)δ C-2 (ppm)δ C-4 (ppm)δ C-5 (ppm)δ C-6 (ppm)δ R-group carbons (ppm)
1 H~24.0~162.5~161.0~108.0~168.0-
2 -CH₂CH₃~24.1~162.3~159.5~107.5~167.8~40.0, ~15.0
3 -Phenyl~24.3~162.8~158.0~109.0~168.2~140.0, ~129.0, ~124.0, ~120.0
4 -C(O)CH₃~24.5~163.0~157.0~112.0~168.5~169.0, ~25.0

Experimental Protocols

Synthesis of this compound (1)

A general procedure for the synthesis of the parent compound is the reduction of a nitropyrimidine precursor.[3]

Materials:

  • 2-Chloro-4-methyl-6-nitropyrimidine

  • Iron powder

  • Hydrochloric acid (concentrated)

  • Dichloromethane (DCM)

  • Ethanol

Procedure:

  • A solution of 2-chloro-4-methyl-6-nitropyrimidine in dichloromethane is prepared.

  • This solution is added slowly to a stirred suspension of iron powder in a dilute solution of hydrochloric acid.

  • The reaction mixture is stirred vigorously at room temperature for several hours.

  • Upon completion of the reaction (monitored by TLC), the mixture is filtered to remove the iron salts.

  • The organic phase is separated, washed with a saturated sodium bicarbonate solution and then with brine.

  • The organic layer is dried over anhydrous sodium sulfate and the solvent is removed under reduced pressure to yield the crude product.

  • The product can be purified by recrystallization from ethanol.

General Procedure for N-Substitution of this compound

The 4-amino group can be functionalized through various reactions, such as alkylation or acylation.

Materials:

  • This compound

  • Appropriate electrophile (e.g., alkyl halide, acyl chloride)

  • A suitable base (e.g., triethylamine, pyridine)

  • Anhydrous solvent (e.g., THF, DCM)

Procedure:

  • This compound is dissolved in an anhydrous solvent under an inert atmosphere.

  • A base is added to the solution.

  • The electrophile is added dropwise to the stirred solution at room temperature or 0 °C, depending on the reactivity.

  • The reaction is stirred until completion (monitored by TLC).

  • The reaction mixture is quenched with water and the product is extracted with an organic solvent.

  • The combined organic layers are washed, dried, and concentrated.

  • The crude product is purified by column chromatography or recrystallization.

NMR Sample Preparation and Data Acquisition

Materials:

  • Synthesized pyrimidine derivative (5-10 mg)

  • Deuterated solvent (e.g., CDCl₃, DMSO-d₆)

  • NMR tube

Procedure:

  • Accurately weigh 5-10 mg of the purified compound and dissolve it in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

  • Transfer the solution to an NMR tube.

  • Insert the sample into the NMR spectrometer.

  • Acquire the ¹H NMR spectrum, ensuring proper tuning and shimming of the instrument to achieve optimal resolution.

  • Acquire the ¹³C NMR spectrum. This may require a longer acquisition time due to the lower natural abundance of the ¹³C isotope.

Signaling Pathway and Experimental Workflow

Derivatives of this compound have been investigated as inhibitors of various protein kinases, which are key components of cellular signaling pathways. Dysregulation of these pathways is a hallmark of cancer. The Src kinase signaling pathway is one such critical pathway involved in cell proliferation, survival, and migration.

Below is a diagram of a simplified Src kinase signaling pathway, which can be targeted by pyrimidine-based inhibitors.

Src_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) Src Src Kinase RTK->Src Integrin Integrin FAK FAK Integrin->FAK PI3K PI3K Src->PI3K Ras Ras Src->Ras STAT3 STAT3 Src->STAT3 FAK->Src Akt Akt PI3K->Akt Raf Raf Ras->Raf Proliferation Gene Expression (Proliferation, Survival) STAT3->Proliferation Akt->Proliferation MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Inhibitor Pyrimidine Inhibitor Inhibitor->Src

Caption: Simplified Src Kinase Signaling Pathway.

The following diagram illustrates a typical workflow for the synthesis and characterization of this compound derivatives.

Experimental_Workflow cluster_characterization Structural Characterization Start Starting Materials: 2-Chloro-4-methyl-6-nitropyrimidine & N-Substituent Precursor Synthesis Synthesis of This compound & N-Substitution Start->Synthesis Purification Purification (Column Chromatography / Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR FTIR FTIR Spectroscopy Purification->FTIR MS Mass Spectrometry Purification->MS FinalProduct Pure Derivative NMR->FinalProduct FTIR->FinalProduct MS->FinalProduct

Caption: Experimental Workflow for Derivative Synthesis and Characterization.

References

A Comparative Guide to the Mass Spectrometry Analysis of 2-Chloro-6-methylpyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of mass spectrometry-based analytical approaches for the characterization of 2-Chloro-6-methylpyrimidin-4-amine. It includes a detailed examination of its fragmentation patterns, a comparison with its structural isomer, and outlines standardized experimental protocols for both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Performance Comparison: GC-MS vs. LC-MS/MS

The choice between GC-MS and LC-MS/MS for the analysis of this compound depends on several factors, including the sample matrix, required sensitivity, and the specific goals of the analysis (e.g., qualitative identification vs. quantitative determination).

FeatureGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Principle Separation based on volatility and polarity, followed by electron ionization (EI) and mass analysis.Separation based on polarity, followed by soft ionization (e.g., ESI) and tandem mass analysis.
Ionization Typically hard ionization (EI), leading to extensive fragmentation.Typically soft ionization (e.g., Electrospray Ionization - ESI), often preserving the molecular ion.
Fragmentation Provides a detailed fragmentation pattern useful for structural elucidation and library matching.Fragmentation is controlled in the collision cell, allowing for targeted analysis of specific precursor-product ion transitions (MRM).
Sensitivity Generally good, but can be limited by thermal degradation of the analyte.Often provides higher sensitivity, especially for polar and thermally labile compounds.
Selectivity Good, based on both retention time and mass spectrum.Excellent, due to the specificity of Multiple Reaction Monitoring (MRM) transitions.
Sample Derivatization May be required to improve volatility and thermal stability.Generally not required.
Throughput Can be high for automated systems.High-throughput is achievable with modern UPLC systems.

Mass Spectral Data and Fragmentation Analysis

The primary analytical techniques for the characterization of this compound and its isomer, 2-Amino-4-chloro-6-methylpyrimidine, are GC-MS and LC-MS/MS. Electron ionization (EI) mass spectrometry, typically used in GC-MS, provides characteristic fragmentation patterns that are crucial for structural identification.

The molecular weight of both this compound and its isomer is 143.57 g/mol .[1][2]

Table 1: Key Mass Spectral Fragments from GC-MS (Electron Ionization) Analysis

CompoundMolecular Ion (m/z)Key Fragment Ions (m/z)Data Source
This compound 143108, 80, 53PubChem CID: 312629[2]
2-Amino-4-chloro-6-methylpyrimidine 143108, 80, 53PubChem CID: 21810[1]

The identical key fragment ions suggest a similar primary fragmentation pathway for both isomers under electron ionization, likely initiated by the loss of a chlorine atom or rearrangement of the pyrimidine ring. The fragment at m/z 108 likely corresponds to the loss of a chlorine radical.

Proposed Fragmentation Pathway

The following diagram illustrates a plausible electron ionization fragmentation pathway for this compound.

G Fragmentation Pathway of this compound M C5H6ClN3+ (m/z 143) Molecular Ion F1 [M-Cl]+ (m/z 108) M->F1 - Cl• F2 [C4H4N2]+ (m/z 80) F1->F2 - HCN F3 [C3H3N]+ (m/z 53) F2->F3 - HCN

Caption: Proposed EI fragmentation of this compound.

Experimental Protocols

Below are detailed, standardized protocols for the analysis of this compound using GC-MS and LC-MS/MS. These are proposed methodologies based on common practices for similar analytes.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This method is suitable for the qualitative and quantitative analysis of this compound, particularly for purity assessment and identification.

1. Sample Preparation:

  • Dissolve 1 mg of the sample in 1 mL of a suitable solvent (e.g., methanol, acetonitrile).

  • Perform serial dilutions to obtain the desired concentration range for calibration standards.

  • If analyzing from a complex matrix, a liquid-liquid extraction or solid-phase extraction (SPE) may be necessary to remove interferences.

2. GC-MS Parameters:

  • Gas Chromatograph: Agilent 8890 GC System or equivalent.

  • Injector: Split/splitless injector at 250°C.

  • Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Oven Program:

    • Initial temperature: 100°C, hold for 1 minute.

    • Ramp to 250°C at 15°C/min.

    • Hold at 250°C for 5 minutes.

  • Mass Spectrometer: Agilent 5977B MSD or equivalent.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 40-300.

  • Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol

This method is ideal for high-sensitivity quantification of this compound in complex matrices such as biological fluids or environmental samples.

1. Sample Preparation:

  • Dissolve 1 mg of the sample in 1 mL of mobile phase A/mobile phase B (50:50).

  • Prepare calibration standards by serial dilution.

  • For biological samples, a protein precipitation step (e.g., with acetonitrile) followed by centrifugation is recommended.

2. LC-MS/MS Parameters:

  • Liquid Chromatograph: Agilent 1290 Infinity II LC System or equivalent.

  • Column: Zorbax Eclipse Plus C18 (50 mm x 2.1 mm, 1.8 µm) or equivalent.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient:

    • 0-1 min: 5% B

    • 1-5 min: 5% to 95% B

    • 5-6 min: 95% B

    • 6-6.1 min: 95% to 5% B

    • 6.1-8 min: 5% B

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: Agilent 6470 Triple Quadrupole LC/MS or equivalent.

  • Ionization Mode: Electrospray Ionization (ESI), positive mode.

  • Capillary Voltage: 4000 V.

  • Gas Temperature: 300°C.

  • Gas Flow: 8 L/min.

  • Nebulizer: 35 psi.

  • MRM Transitions: To be determined by infusing a standard solution of this compound to identify the precursor ion (likely [M+H]⁺ at m/z 144) and optimize collision energies for the most abundant and specific product ions.

Experimental Workflow

The following diagram outlines the general workflow for the mass spectrometry analysis of this compound.

G General Mass Spectrometry Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing SP1 Standard/Sample Weighing SP2 Dissolution & Dilution SP1->SP2 SP3 Extraction (if needed) SP2->SP3 A1 Chromatographic Separation (GC or LC) SP3->A1 A2 Ionization (EI or ESI) A1->A2 A3 Mass Analysis (MS or MS/MS) A2->A3 D1 Peak Integration A3->D1 D2 Library Matching / Spectrum Interpretation D1->D2 D3 Quantification D2->D3 R R D3->R Final Report

Caption: A generalized workflow for MS analysis.

Conclusion

Both GC-MS and LC-MS/MS are powerful techniques for the analysis of this compound. GC-MS with electron ionization is highly effective for structural confirmation due to its reproducible and extensive fragmentation patterns, which are suitable for library matching. For quantitative analysis, especially at low concentrations or in complex matrices, LC-MS/MS with electrospray ionization offers superior sensitivity and selectivity. The choice of method should be guided by the specific analytical requirements of the research or drug development stage.

References

A Comparative Crystallographic Analysis of 2-Chloro-6-methylpyrimidin-4-amine and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An objective guide to the solid-state structures of key pyrimidine intermediates.

This guide provides a detailed comparison of the single-crystal X-ray diffraction data for 2-Chloro-6-methylpyrimidin-4-amine and a selection of its structurally related analogs. Understanding the three-dimensional arrangement of these molecules in the solid state is crucial for rational drug design, polymorphism screening, and the development of robust crystallization processes. The data presented herein, including unit cell parameters, space group symmetries, and hydrogen bonding networks, offer valuable insights into the subtle structural variations that arise from substitutions on the pyrimidine core.

Crystallographic Data Comparison

The following table summarizes the key crystallographic parameters for this compound and three of its analogs, allowing for a direct comparison of their solid-state structures.

Compound NameMolecular FormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)β (°)V (ų)Z
This compound [1]C₅H₆ClN₃MonoclinicP2₁/c7.1256 (8)7.8537 (8)13.0769 (15)115.678 (1)659.54 (13)4
Methyl 4-amino-2-chloropyrimidine-5-carboxylate [2]C₆H₆ClN₃O₂MonoclinicPc3.9110 (8)10.136 (2)9.848 (2)98.71 (3)385.89 (13)2
4-Chloro-6-methoxypyrimidin-2-amine [3]C₅H₆ClN₃OMonoclinicP2₁/c3.7683 (2)16.4455 (2)10.7867 (2)94.550 (1)666.36 (4)4
2,4-Dichloro-6-methylpyrimidine C₅H₄Cl₂N₂MonoclinicP2₁/n3.821 (1)12.185 (2)14.809 (3)94.39 (2)686.6 (3)4

Experimental Protocols

Detailed methodologies for the synthesis and crystallization of the compared compounds are provided below.

Synthesis and Crystallization of this compound[1]

A solution of 2-chloro-4-methyl-6-nitropyrimidine (5 g, 15.77 mmol) in dichloromethane (50 ml) was added slowly to a solution of iron powder and hydrochloric acid (10 g, 178 mmol). The mixture was stirred for 6 hours at room temperature. After filtration, the organic phase was evaporated on a rotary evaporator to yield the title compound. Block-like colorless crystals were obtained by the slow evaporation of a solution of the compound (0.5 g, 3.5 mmol) in ethanol (25 ml) at room temperature over approximately 7 days.

Synthesis and Crystallization of Methyl 4-amino-2-chloropyrimidine-5-carboxylate[2]

The title compound was synthesized according to a previously reported procedure. Crystals suitable for X-ray analysis were obtained by dissolving the compound (0.5 g) in dichloromethane (50 ml) and allowing the solvent to evaporate slowly at room temperature for about 5 days.[2]

Synthesis and Crystallization of 4-Chloro-6-methoxypyrimidin-2-amine[3]

A hot ethanol solution (20 ml) of 2-amino-4-chloro-6-methoxypyrimidine (36 mg) was warmed over a heating magnetic stirrer hotplate for a few minutes. The resulting solution was allowed to cool slowly to room temperature. Single crystals of the title compound appeared from the mother liquor after a few days.[3]

Synthesis and Crystallization of 2,4-Dichloro-6-methylpyrimidine

Crystals of 2,4-dichloro-6-methylpyrimidine suitable for X-ray analysis were obtained by slow evaporation from a methanol solution.

Visualizing Molecular Interactions and Experimental Processes

The following diagrams illustrate the general workflow of X-ray crystallography and a representative signaling pathway where pyrimidine derivatives often play an inhibitory role.

experimental_workflow General Workflow for Single-Crystal X-ray Crystallography cluster_synthesis Sample Preparation cluster_data_collection Data Collection cluster_structure_determination Structure Determination Synthesis Synthesis of Compound Purification Purification Synthesis->Purification Crystallization Crystallization Purification->Crystallization CrystalMounting Crystal Mounting Crystallization->CrystalMounting Diffraction X-ray Diffraction CrystalMounting->Diffraction XraySource X-ray Source XraySource->Diffraction Detector Detector Diffraction->Detector DataProcessing Data Processing Detector->DataProcessing StructureSolution Structure Solution (Phase Problem) DataProcessing->StructureSolution StructureRefinement Structure Refinement StructureSolution->StructureRefinement Validation Validation StructureRefinement->Validation FinalStructure FinalStructure Validation->FinalStructure Final Crystal Structure

Caption: A flowchart illustrating the key stages of single-crystal X-ray crystallography.

signaling_pathway Inhibition of a Kinase Signaling Pathway by a Pyrimidine Analog cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Ligand Growth Factor Receptor Receptor Tyrosine Kinase (RTK) Ligand->Receptor Binding Kinase Kinase Domain Receptor->Kinase Activation ADP ADP Kinase->ADP Substrate Substrate Protein Kinase->Substrate ATP ATP ATP->Kinase PhosphoSubstrate Phosphorylated Substrate Substrate->PhosphoSubstrate Phosphorylation Downstream Downstream Signaling PhosphoSubstrate->Downstream CellularResponse Cellular Response (e.g., Proliferation) Downstream->CellularResponse Inhibitor Pyrimidine Analog (Inhibitor) Inhibitor->Kinase Inhibition

Caption: A diagram showing the inhibition of a generic kinase signaling pathway.

References

A Comparative Guide to the Reactivity of 2-Chloro-6-methylpyrimidin-4-amine and Other Chloropyrimidines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the reactivity of 2-Chloro-6-methylpyrimidin-4-amine with other common chloropyrimidine building blocks. The strategic functionalization of the pyrimidine scaffold is a cornerstone in the synthesis of a multitude of biologically active molecules. Understanding the nuanced reactivity of substituted chloropyrimidines is critical for designing efficient synthetic routes and achieving desired molecular targets. This document outlines the theoretical underpinnings of their reactivity, presents available experimental data, and provides standardized protocols for key transformations.

Principles of Reactivity: The Influence of Substituents

The reactivity of the chlorine atoms on a pyrimidine ring is predominantly governed by the electronic nature of the ring itself and its substituents. The electron-deficient character of the pyrimidine ring, owing to the two nitrogen atoms, generally facilitates nucleophilic aromatic substitution (SNAr). However, the position of the chlorine atom and the electronic effects of other substituents can significantly modulate this reactivity.

In the case of This compound , the presence of two electron-donating groups—the amino group at the 4-position and the methyl group at the 6-position—increases the electron density of the pyrimidine ring. This increase in electron density is expected to decrease the electrophilicity of the carbon atom attached to the chlorine at the 2-position, thereby reducing its reactivity towards nucleophilic attack compared to unsubstituted or electron-deficient chloropyrimidines.

Conversely, chloropyrimidines lacking such electron-donating groups, such as 2-chloropyrimidine and 2,4-dichloropyrimidine , are generally more reactive in SNAr reactions due to the greater electron deficiency of the pyrimidine ring. In 2,4-dichloropyrimidine, the chlorine at the 4-position is typically more susceptible to nucleophilic attack than the chlorine at the 2-position, although this selectivity can be influenced by reaction conditions and the nature of the nucleophile.

For palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura and Buchwald-Hartwig amination, the electronic properties of the substituents also play a crucial role, influencing the oxidative addition step of the catalytic cycle. Electron-donating groups can sometimes hinder this step, requiring more robust catalytic systems.

Comparative Reactivity Data

Direct, side-by-side quantitative kinetic data for the reactivity of this compound in comparison to other chloropyrimidines under identical conditions is not extensively available in the public domain. The following tables summarize representative reaction yields and conditions from the literature to provide a qualitative and semi-quantitative basis for comparison.

Disclaimer: The data presented below is compiled from various sources with different reaction conditions and should be interpreted as illustrative rather than a direct quantitative comparison of reactivity.

Nucleophilic Aromatic Substitution (SNAr) with Amines
ChloropyrimidineNucleophileConditionsProductYield (%)Reference
This compound VariesVaries4-amino-6-methyl-2-(substituted)pyrimidineVaries[1]
2-Chloropyrimidine MorpholineWater, KF, 130°C2-MorpholinopyrimidineHigh
2,4-Dichloropyrimidine AnilineK₂CO₃, DMAc, rt, 1h4-Anilino-2-chloropyrimidine & 2-Anilino-4-chloropyrimidine (70:30)High
4-Chloro-2,6-dimethylpyrimidine n-Butylamineneat, 30°C4-(Butylamino)-2,6-dimethylpyrimidine-
Suzuki-Miyaura Coupling
ChloropyrimidineBoronic AcidCatalyst/Base/SolventTemperature (°C)TimeProductYield (%)Reference
This compound Arylboronic acidPd catalyst, base, solventVariesVaries4-amino-2-aryl-6-methylpyrimidineVaries
2-Chloropyrimidine Phenylboronic acidPd(PPh₃)₄/K₂CO₃/Dioxane-H₂O100 (MW)15 min2-Phenylpyrimidine>95 (LC-MS)
2,4-Dichloropyrimidine Phenylboronic acidPd(PPh₃)₄/K₂CO₃/Dioxane-H₂O100 (MW)15 min2-Chloro-4-phenylpyrimidine>95 (LC-MS)
Resin-supported chloropyrimidines Arylboronic acidsPd₂(dba)₃/P(t-Bu)₃, KF, THF50Overnight4-(substituted amino)-6-arylpyrimidinesModerate[2]
Buchwald-Hartwig Amination
ChloropyrimidineAmineCatalyst/Ligand/Base/SolventTemperature (°C)TimeProductYield (%)Reference
This compound VariesPd catalyst, ligand, base, solventVariesVariesN-substituted-4-amino-6-methylpyrimidin-2-amineVaries
2-Chloropyrimidine Various primary and secondary aminesPd(OAc)₂/RuPhos, NaOtBu, Toluene80-110Varies2-Aminopyrimidine derivativesGood to Excellent
5-(Bromomethyl)-2-chloropyrimidine Various aminesVariesVariesVaries5-(Bromomethyl)-2-aminopyrimidine derivativesVaries

Experimental Protocols

Detailed methodologies are crucial for reproducible research. The following are representative protocols for key reactions involving chloropyrimidines.

General Protocol for Nucleophilic Aromatic Substitution (SNAr)
  • To a solution of the chloropyrimidine derivative (1.0 equiv.) in a suitable solvent (e.g., ethanol, DMF, or water), add the amine nucleophile (1.1-1.5 equiv.) and a base (e.g., K₂CO₃, Et₃N, or DIPEA) (1.5-2.0 equiv.).

  • Stir the reaction mixture at room temperature or heat as required (typically 25-100 °C).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, perform an aqueous work-up by adding water and extracting the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or recrystallization.

General Protocol for Suzuki-Miyaura Coupling (Microwave-Assisted)
  • In a microwave reactor vial, combine the chloropyrimidine (1.0 equiv.), the arylboronic acid (1.2 equiv.), and a base such as K₂CO₃ or K₃PO₄ (2.0-3.0 equiv.).

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and a suitable solvent system (e.g., 1,4-dioxane/water).

  • Seal the vial and flush with an inert gas (e.g., argon or nitrogen).

  • Subject the reaction mixture to microwave irradiation at a specified temperature (e.g., 100-150 °C) for a designated time (e.g., 15-30 minutes).

  • After cooling, dilute the mixture with an organic solvent and wash with water and brine.

  • Dry the organic layer, concentrate, and purify the product by chromatography.

General Protocol for Buchwald-Hartwig Amination
  • To a Schlenk flask under an inert atmosphere, add the chloropyrimidine (1.0 equiv.), the amine (1.2 equiv.), a palladium pre-catalyst (e.g., Pd₂(dba)₃ or a palladacycle, 1-5 mol%), a suitable phosphine ligand (e.g., Xantphos, RuPhos, 1.2-1.5 times the Pd amount), and a strong, non-nucleophilic base (e.g., NaOtBu or LHMDS, 1.4 equiv.).

  • Add a dry, degassed solvent (e.g., toluene or 1,4-dioxane).

  • Heat the reaction mixture to the required temperature (typically 80-110 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.

  • After cooling to room temperature, quench the reaction with saturated aqueous NH₄Cl and extract with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the residue by column chromatography.

Visualizing Reaction Pathways and Logic

To aid in understanding the reaction mechanisms and decision-making process for selecting a chloropyrimidine, the following diagrams are provided.

SNAr_Mechanism Chloropyrimidine Chloropyrimidine Meisenheimer Meisenheimer Intermediate Chloropyrimidine->Meisenheimer + Nu⁻ (Slow) Nucleophile Nucleophile (Nu⁻) Nucleophile->Meisenheimer Product Substituted Pyrimidine Meisenheimer->Product - Cl⁻ (Fast) Leaving_Group Cl⁻ Meisenheimer->Leaving_Group

Caption: General mechanism of Nucleophilic Aromatic Substitution (SNAr).

Suzuki_Catalytic_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Aryl-Pd(II)-Cl OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation PdII_Aryl_R Aryl-Pd(II)-R' Transmetalation->PdII_Aryl_R RedElim Reductive Elimination PdII_Aryl_R->RedElim RedElim->Pd0 Product (Aryl-R') Aryl_Cl Aryl-Cl (Chloropyrimidine) Aryl_Cl->OxAdd Boronic_Acid R'-B(OH)₂ Boronic_Acid->Transmetalation Base Base Base->Transmetalation

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Buchwald_Hartwig_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Aryl-Pd(II)-Cl OxAdd->PdII_Aryl Amine_Coord Amine Coordination PdII_Aryl->Amine_Coord PdII_Amine [Aryl-Pd(II)-Amine]⁺Cl⁻ Amine_Coord->PdII_Amine Deprotonation Deprotonation PdII_Amine->Deprotonation PdII_Amido Aryl-Pd(II)-Amido Deprotonation->PdII_Amido RedElim Reductive Elimination PdII_Amido->RedElim RedElim->Pd0 Product (Aryl-Amine) Aryl_Cl Aryl-Cl (Chloropyrimidine) Aryl_Cl->OxAdd Amine HNR₂ Amine->Amine_Coord Base Base Base->Deprotonation

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Logic_Flow Start Desired Reaction Type? SNAr Nucleophilic Aromatic Substitution (SNAr) Start->SNAr SNAr Pd_Coupling Palladium-Catalyzed Cross-Coupling Start->Pd_Coupling Cross-Coupling High_Reactivity High Reactivity Needed? SNAr->High_Reactivity Mild_Conditions Mild Conditions Sufficient? Pd_Coupling->Mild_Conditions Use_DCP Consider 2,4-Dichloropyrimidine or 2-Chloropyrimidine High_Reactivity->Use_DCP Yes Use_2C6MP4A Consider This compound High_Reactivity->Use_2C6MP4A No Robust_Catalyst Use More Robust Catalyst System Mild_Conditions->Robust_Catalyst No (for less reactive chloropyrimidines) Standard_Catalyst Standard Catalyst May Suffice Mild_Conditions->Standard_Catalyst Yes (for more reactive chloropyrimidines)

Caption: Decision workflow for selecting a chloropyrimidine based on reactivity.

References

Comparative Biological Activity of 2-Chloro-6-methylpyrimidin-4-amine and Its Analogs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological activity of 2-Chloro-6-methylpyrimidin-4-amine and its analogs. The information is supported by experimental data from various studies, focusing on their potential as kinase inhibitors in cancer therapy.

This compound serves as a crucial building block in the synthesis of a variety of biologically active compounds. Its pyrimidine core is a key pharmacophore in many kinase inhibitors, including the FDA-approved drug Dasatinib. This guide delves into the structure-activity relationships (SAR) of this compound and its derivatives, highlighting how substitutions at the 2, 4, and 6-positions of the pyrimidine ring influence their biological potency.

Comparative Analysis of Biological Activity

The biological activity of this compound analogs is predominantly evaluated through their inhibitory effects on various protein kinases and their cytotoxic effects on cancer cell lines. The following tables summarize the quantitative data from several key studies, providing a comparative overview of their potency.

Kinase Inhibitory Activity

The inhibitory activity of pyrimidine derivatives is often quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the activity of a specific kinase by 50%.

Table 1: Inhibitory Activity of 2-Anilinopyrimidine Analogs against c-Met and VEGFR-2 Kinases

Compound IDR1R2c-Met IC50 (nM)VEGFR-2 IC50 (nM)
3a HH8.816.0
3g 2-Fp-F13.14.0
3h 3-Fp-F6.76.0
3i 3-Fp-Br70.646.6
3j 3-Fp-OCH3337.66.1
3m 3-FH25.812.7

Data sourced from a study on anilinopyrimidines as dual inhibitors of c-Met and VEGFR-2.[1][2]

Table 2: Inhibitory Activity of 2-Anilinopyrimidine Derivatives against Cyclin-Dependent Kinases (CDKs)

Compound IDRCDK7 IC50 (µM)CDK8 IC50 (µM)CDK9 IC50 (µM)
5b 4-Chlorophenyl>10>100.059
5d 4-Methoxyphenyl>100.716>10
5f 4-Trifluoromethylphenyl0.479>10>10

Data from a study on anilinopyrimidine derivatives as CDK inhibitors.[3]

Antiproliferative Activity

The anticancer potential of these compounds is often assessed by their ability to inhibit the growth of cancer cell lines, with the EC50 value representing the concentration that inhibits cell growth by 50%.

Table 3: Antiproliferative Activity of 2-Amino-4-chloro-pyrimidine Derivatives

Compound IDR Group at Position 4Cell Line: HCT116 (EC50 in µM)Cell Line: MCF7 (EC50 in µM)
1 4-Methyl piperazine209.17221.91
6 Bromophenyl piperazine89.2489.37

Data from a study on the anticancer activity of 2-amino-4-chloro-pyrimidine derivatives.[4]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of this compound analogs.

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This assay determines the ability of a compound to inhibit the activity of a specific kinase.

  • Reagent Preparation : A stock solution of the test compound is prepared in 100% DMSO and serially diluted in a kinase assay buffer. The final DMSO concentration should not exceed 1%. The recombinant kinase enzyme and its substrate are diluted in the same buffer.

  • Assay Plate Setup : The diluted test compounds or control inhibitors are added to the wells of a 96-well plate. Controls for 100% kinase activity (no inhibitor) and background (no enzyme) are included. A master mix containing ATP and the substrate is then added to each well.

  • Kinase Reaction : The reaction is initiated by adding the diluted kinase enzyme to each well. The plate is then incubated at room temperature for a specified period (e.g., 60 minutes).

  • Signal Detection : A reagent such as ADP-Glo™ is added to stop the kinase reaction and deplete any remaining ATP. Subsequently, a kinase detection reagent is added to convert the generated ADP to ATP, which then produces a luminescent signal through a luciferase/luciferin reaction.

  • Data Acquisition and Analysis : The luminescence is measured using a plate reader. The percent inhibition is calculated relative to the positive control, and the IC50 value is determined by fitting the data to a dose-response curve.[5][6][7]

Cell Viability Assay (MTT Assay)

This colorimetric assay assesses the metabolic activity of cells as an indicator of cell viability following treatment with the test compounds.

  • Cell Seeding : Cancer cells are seeded into a 96-well plate at an optimal density and incubated for 24 hours to allow for attachment.

  • Compound Treatment : The culture medium is replaced with fresh medium containing serial dilutions of the test compounds. A vehicle control (medium with DMSO) is also included. The plate is then incubated for a specified duration (e.g., 48 or 72 hours).

  • MTT Addition : A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well, and the plate is incubated for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.

  • Solubilization : The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement : The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.

  • Data Analysis : The percentage of cell viability is calculated for each treatment group relative to the vehicle control. The EC50 value is then determined from the dose-response curve.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the key signaling pathways targeted by these pyrimidine derivatives and a typical experimental workflow.

EGFR_Signaling_Pathway Ligand EGF/TGF-α EGFR EGFR Ligand->EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization RAS RAS Dimerization->RAS PI3K PI3K Dimerization->PI3K Pyrimidine 2-Anilinopyrimidine Derivative Pyrimidine->Dimerization RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation

Caption: EGFR signaling pathway and the point of inhibition by 2-anilinopyrimidine derivatives.

Kinase_Inhibition_Assay_Workflow Start Start Prep_Reagents Prepare Reagents (Compound, Kinase, Substrate, ATP) Start->Prep_Reagents Add_Compound Add Compound/Control to 96-well Plate Prep_Reagents->Add_Compound Add_Kinase_Mix Add Kinase/Substrate/ATP Mix Add_Compound->Add_Kinase_Mix Incubate Incubate at Room Temp (e.g., 60 min) Add_Kinase_Mix->Incubate Stop_Reaction Stop Reaction & Deplete ATP (e.g., ADP-Glo) Incubate->Stop_Reaction Add_Detection Add Detection Reagent Stop_Reaction->Add_Detection Incubate2 Incubate at Room Temp (e.g., 30 min) Add_Detection->Incubate2 Read_Plate Measure Luminescence Incubate2->Read_Plate Analyze Analyze Data (Calculate IC50) Read_Plate->Analyze End End Analyze->End

Caption: Experimental workflow for an in vitro kinase inhibition assay.

References

Comparative Guide to In Vitro Assays of 2-Chloro-6-methylpyrimidin-4-amine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of in vitro assays for compounds derived from the versatile scaffold, 2-Chloro-6-methylpyrimidin-4-amine. The information presented herein is intended to facilitate the evaluation of the therapeutic potential of these derivatives by providing objective performance comparisons supported by experimental data.

Data Presentation: Comparative Analysis of In Vitro Activities

The following tables summarize the in vitro cytotoxic and anti-inflammatory activities of various derivatives of this compound. The data has been compiled from multiple studies to provide a comparative overview of their potency.

Table 1: In Vitro Cytotoxicity of this compound Derivatives
Compound IDCancer Cell LineAssayIC50 (µM)Reference
Pyrido[2,3-d]pyrimidine 4 MCF-7 (Breast)MTT0.57[1]
HepG2 (Liver)MTT1.13[1]
Pyrido[2,3-d]pyrimidine 11 MCF-7 (Breast)MTT1.31[1]
HepG2 (Liver)MTT0.99[1]
Indazol-pyrimidine 4f MCF-7 (Breast)MTT1.629[1]
Indazol-pyrimidine 4i MCF-7 (Breast)MTT1.841[1]
A549 (Lung)MTT2.305[1]
Thienopyrimidine Derivative HepG-2 (Liver)MTT8.001 ± 0.0445[2]
Table 2: In Vitro Anti-inflammatory Activity of Pyrimidine Derivatives
Compound IDTarget EnzymeAssay TypeIC50 (µM)Selectivity Index (COX-1/COX-2)Reference
Pyrazole Derivative 5u COX-2In Vitro COX Inhibition1.7974.92[3]
Pyrazole Derivative 5s COX-2In Vitro COX Inhibition-72.95[3]
Pyrazole Derivative 5r COX-2In Vitro COX Inhibition-64.40[3]
Pyrazole Derivative 5t COX-2In Vitro COX Inhibition-22.21[3]
Celecoxib (Reference) COX-2In Vitro COX Inhibition-78.06[3]
Diarylpyrazole Derivative 11 COX-2In Vitro COX Inhibition1.24 - 4.122.85 - 7.03[4]

Experimental Protocols

Detailed methodologies for key in vitro assays are provided below to ensure reproducibility and aid in the design of future experiments.

MTT Assay for Cytotoxicity Screening

This protocol assesses the effect of test compounds on cell viability.

Materials:

  • Cancer cell lines (e.g., MCF-7, HepG2, A549)

  • Culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the prepared dilutions. Include wells with untreated cells (negative control) and cells treated with a standard cytotoxic drug (e.g., Doxorubicin) as a positive control.

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.

In Vitro Kinase Inhibition Assay (Luminescence-Based for JAK Kinases)

This protocol is designed for a 384-well plate format, suitable for high-throughput screening of pyrimidine-based kinase inhibitors.

Materials:

  • Purified recombinant JAK enzyme (e.g., JAK1, JAK2, JAK3)

  • Peptide substrate specific for the kinase

  • Assay buffer (optimized for kinase activity)

  • Test compounds dissolved in DMSO

  • ATP

  • ATP detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

  • 384-well plates

  • Luminometer

Procedure:

  • Compound Preparation: Perform serial dilutions of the test compounds in DMSO. Typically, a 10-point, 3-fold serial dilution is performed.

  • Assay Plate Preparation: Add a small volume (e.g., 1 µL) of the diluted compounds, vehicle control (DMSO), and a known potent inhibitor (positive control) to the appropriate wells of the 384-well plate.

  • Kinase Reaction Mixture: Prepare a master mix containing the assay buffer, JAK enzyme, and the peptide substrate. Dispense this mixture into each well.

  • Reaction Initiation: Add ATP to each well to start the kinase reaction. The final ATP concentration should be near its Km value for the specific JAK enzyme.

  • Incubation: Incubate the plate at room temperature or 30°C for a predetermined period (e.g., 60 minutes), ensuring the reaction is in the linear range.

  • Signal Detection: Add the ATP detection reagent to stop the reaction and generate a luminescent signal. Incubate for a short period (e.g., 10 minutes) at room temperature to stabilize the signal.

  • Data Acquisition: Measure the luminescence intensity of each well using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the controls and determine the IC50 value by fitting the data to a dose-response curve.

NF-κB Luciferase Reporter Assay

This assay is used to screen for compounds that inhibit the NF-κB signaling pathway.

Materials:

  • HEK293T cells

  • Culture medium

  • NF-κB firefly luciferase reporter plasmid

  • Renilla luciferase control plasmid (e.g., pRL-TK)

  • Transfection reagent (e.g., Lipofectamine)

  • TNF-α (or other NF-κB activator)

  • Test compounds

  • Dual-Luciferase Reporter Assay System

  • White, opaque 96-well plates

  • Luminometer

Procedure:

  • Cell Seeding and Transfection: Seed HEK293T cells into a 96-well plate. Co-transfect the cells with the NF-κB firefly luciferase reporter plasmid and the Renilla luciferase control plasmid using a suitable transfection reagent. Incubate for 24 hours.

  • Compound Treatment: Pre-treat the transfected cells with various concentrations of the test compounds for 1-2 hours.

  • NF-κB Activation: Stimulate the cells with an NF-κB activator, such as TNF-α (e.g., 10 ng/mL), for 6-8 hours.

  • Cell Lysis: Remove the medium and lyse the cells using the passive lysis buffer provided in the assay kit.

  • Luciferase Assay:

    • Transfer the cell lysate to a new opaque 96-well plate.

    • Add the luciferase assay reagent (LAR II) to measure the firefly luciferase activity.

    • Add the Stop & Glo® reagent to quench the firefly luciferase reaction and simultaneously measure the Renilla luciferase activity.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Calculate the percentage of NF-κB inhibition for each compound concentration compared to the stimulated control and determine the IC50 value.

Visualizations: Workflows and Signaling Pathways

The following diagrams, created using the DOT language, illustrate key experimental workflows and signaling pathways relevant to the in vitro assessment of this compound derivatives.

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis start Seed Cells in 96-well Plate incubate1 Incubate 24h start->incubate1 add_compounds Add Compounds to Cells incubate1->add_compounds prep_compounds Prepare Compound Dilutions prep_compounds->add_compounds incubate2 Incubate 48-72h add_compounds->incubate2 add_mtt Add MTT Solution incubate2->add_mtt incubate3 Incubate 4h add_mtt->incubate3 add_dmso Add DMSO incubate3->add_dmso read_plate Measure Absorbance (570nm) add_dmso->read_plate analyze Calculate IC50 read_plate->analyze

MTT Assay Experimental Workflow

Kinase_Inhibition_Workflow cluster_setup Assay Setup cluster_reaction Kinase Reaction cluster_detection Detection & Analysis prep_compounds Prepare Serial Dilutions of Test Compound plate_compounds Dispense Compounds into 384-well Plate prep_compounds->plate_compounds add_enzyme Add Master Mix to Plate plate_compounds->add_enzyme prep_enzyme Prepare Kinase/Substrate Master Mix prep_enzyme->add_enzyme add_atp Initiate Reaction with ATP add_enzyme->add_atp incubate Incubate (e.g., 60 min) add_atp->incubate add_detection_reagent Add ATP Detection Reagent incubate->add_detection_reagent read_luminescence Measure Luminescence add_detection_reagent->read_luminescence analyze Calculate % Inhibition and IC50 read_luminescence->analyze

Kinase Inhibition Assay Workflow

JAK_STAT_Pathway cytokine Cytokine receptor Cytokine Receptor cytokine->receptor jak JAK receptor->jak recruits p_jak P-JAK jak->p_jak autophosphorylates stat STAT p_stat P-STAT stat->p_stat p_jak->stat phosphorylates dimer STAT Dimer p_stat->dimer dimerizes nucleus Nucleus dimer->nucleus translocates to gene Gene Transcription (Inflammation, Proliferation) nucleus->gene inhibitor Pyrimidine Derivative (JAK Inhibitor) inhibitor->p_jak inhibits

JAK-STAT Signaling Pathway Inhibition

NFkB_Pathway tnfa TNF-α tnfr TNFR tnfa->tnfr ikk IKK Complex tnfr->ikk activates ikb IκB ikk->ikb phosphorylates nfkb NF-κB p_ikb P-IκB ikb->p_ikb nucleus Nucleus nfkb->nucleus translocates to ub_ikb Ub-IκB p_ikb->ub_ikb ubiquitination proteasome Proteasome ub_ikb->proteasome degradation gene Gene Transcription (Inflammatory Response) nucleus->gene inhibitor Pyrimidine Derivative (IKK Inhibitor) inhibitor->ikk inhibits

NF-κB Signaling Pathway Inhibition

References

Validating the Mechanism of Action for 2-Chloro-6-methylpyrimidin-4-amine Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2-chloro-6-methylpyrimidin-4-amine scaffold is a cornerstone in modern medicinal chemistry, serving as a versatile building block for a multitude of pharmacologically active agents.[1] Its derivatives have demonstrated a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[2][3] A predominant mechanism of action for many of these derivatives is the inhibition of protein kinases, which are critical regulators of cellular signaling pathways.[1][4] Dysregulation of these pathways is a hallmark of numerous diseases, most notably cancer.

This guide provides a comparative framework for validating the mechanism of action of novel this compound derivatives, with a focus on their role as kinase inhibitors. We present standardized experimental protocols, comparative data for hypothetical derivatives against a known inhibitor, and visualizations of key signaling pathways and experimental workflows.

Comparative Performance of Pyrimidine Derivatives as Kinase Inhibitors

The efficacy of novel therapeutic agents is benchmarked against established drugs and other experimental compounds. The following table summarizes hypothetical data for two new derivatives, Compound A and Compound B, compared to the well-established dual Src/Abl kinase inhibitor, Dasatinib.[4]

Parameter Compound A Compound B Dasatinib (Reference)
Target Kinase(s) Src, AblEGFRSrc, Abl
IC50 (Src Kinase Assay) 5 nM> 10 µM1 nM
IC50 (Abl Kinase Assay) 8 nM> 10 µM0.5 nM
IC50 (EGFR Kinase Assay) > 10 µM15 nM> 10 µM
Cell Viability (K562 Chronic Myeloid Leukemia Cells) GI50 12 nM5 µM2 nM
Cell Viability (A549 Lung Cancer Cells) GI50 8 µM25 nM> 10 µM
Selectivity Index (Src vs. EGFR) > 2000< 0.0015> 10000

Note: IC50 (half-maximal inhibitory concentration) values represent the concentration of a drug that is required for 50% inhibition in vitro. GI50 (growth inhibition 50) is the concentration of a drug that causes 50% inhibition of cell growth. The selectivity index is a ratio of IC50 values for off-target versus on-target kinases.

Experimental Protocols for Mechanism of Action Validation

Validating the mechanism of action for a potential kinase inhibitor involves a multi-tiered approach, from initial biochemical assays to cell-based studies and downstream signaling analysis.

This assay directly measures the ability of a compound to inhibit the activity of a purified kinase.

  • Principle: A recombinant kinase is incubated with its substrate (often a peptide) and ATP. The inhibitor is added at varying concentrations, and the rate of substrate phosphorylation is measured.

  • Methodology:

    • Prepare a reaction buffer containing the purified kinase, a specific peptide substrate, and ATP.

    • Add the test compound (e.g., Compound A, Compound B) at a range of concentrations.

    • Incubate the reaction mixture at 30°C for a specified time (e.g., 60 minutes).

    • Stop the reaction and quantify the amount of phosphorylated substrate. This can be done using various methods, such as radioactivity (if using ³²P-ATP), fluorescence, or luminescence-based assays.

    • Plot the percentage of kinase inhibition against the compound concentration to determine the IC50 value.

These assays determine the effect of the compound on the growth and survival of cancer cell lines that are dependent on the target kinase.

  • Principle: Cells are treated with the compound, and the number of viable cells is quantified.

  • Methodology (MTT Assay):

    • Seed cancer cells (e.g., K562 for Abl/Src inhibitors, A549 for EGFR inhibitors) in 96-well plates and allow them to adhere overnight.

    • Treat the cells with a serial dilution of the test compound for 48-72 hours.

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

    • Solubilize the formazan crystals with a solubilizing agent (e.g., DMSO).

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate the GI50 value by plotting cell viability against compound concentration.

This technique is used to confirm that the compound inhibits the kinase activity within the cell by observing the phosphorylation status of the target kinase or its downstream substrates.

  • Principle: Proteins from cell lysates are separated by size, transferred to a membrane, and probed with antibodies specific to the phosphorylated and total forms of the target protein.

  • Methodology:

    • Treat cells with the test compound for a specified time.

    • Lyse the cells to extract total protein.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for the phosphorylated form of the target protein (e.g., phospho-Src).

    • Wash and then incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

    • Detect the signal using a chemiluminescent substrate.

    • Strip the membrane and re-probe with an antibody for the total protein to ensure equal loading.

Visualizing Signaling Pathways and Workflows

The Src and Abl tyrosine kinases are key components of signaling pathways that regulate cell proliferation, survival, and migration. The following diagram illustrates a simplified representation of this pathway, which is often targeted by this compound derivatives like Dasatinib.

Src_Abl_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (e.g., PDGFR) GF->RTK Src Src RTK->Src STAT3 STAT3 Src->STAT3 RAS RAS/MAPK Pathway Src->RAS Abl Abl PI3K PI3K/AKT Pathway Abl->PI3K Proliferation Cell Proliferation & Survival STAT3->Proliferation RAS->Proliferation PI3K->Proliferation Inhibitor Pyrimidine Derivative (e.g., Dasatinib) Inhibitor->Src Inhibitor->Abl

Caption: Simplified Src/Abl signaling pathway and the inhibitory action of a pyrimidine derivative.

The process of validating the mechanism of action for a novel compound follows a logical progression from in vitro characterization to cell-based assays.

MOA_Workflow Start Novel this compound Derivative Synthesis BiochemAssay In Vitro Kinase Assay (Determine IC50) Start->BiochemAssay Decision1 Active? BiochemAssay->Decision1 CellViability Cell-Based Viability Assay (Determine GI50 in relevant cell lines) Decision2 Potent in Cells? CellViability->Decision2 TargetEngagement Target Engagement Assay (e.g., Western Blot for p-Target) Decision3 On-Target Effect? TargetEngagement->Decision3 Downstream Analysis of Downstream Signaling Pathways Conclusion Confirmation of Mechanism of Action Downstream->Conclusion Decision1->CellViability Yes Decision2->TargetEngagement Yes Decision3->Downstream Yes

References

A Comparative Guide to the Synthetic Routes of 2-Chloro-6-methylpyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of two primary synthetic routes to 2-Chloro-6-methylpyrimidin-4-amine, a key intermediate in the synthesis of various pharmaceutical compounds. The comparison focuses on objectivity, supported by experimental data, to aid researchers in selecting the most suitable method for their specific needs.

Executive Summary

Two distinct and viable synthetic pathways for the preparation of this compound are evaluated:

  • Route 1: Reduction of a Nitro Precursor: This direct, one-step approach involves the reduction of a commercially available nitropyrimidine derivative. It is a straightforward method, though the availability and cost of the starting material may be a consideration.

  • Route 2: Two-Step Synthesis from a Dichloro Intermediate: This route begins with the high-yield synthesis of 2,4-dichloro-6-methylpyrimidine, followed by a regioselective amination at the C4 position. This pathway offers flexibility but requires careful control of the amination step to ensure selectivity.

This guide presents a detailed examination of both routes, including quantitative data, experimental protocols, and a visual representation of the synthetic strategies.

Data Presentation

The following table summarizes the key quantitative data for the two synthetic routes, allowing for a direct comparison of their efficiency and reaction conditions.

ParameterRoute 1: Reduction of 2-chloro-4-methyl-6-nitropyrimidineRoute 2: From 2,4-dichloro-6-methylpyrimidine
Starting Material 2-chloro-4-methyl-6-nitropyrimidine6-methyluracil (for the intermediate)
Key Intermediate Not applicable2,4-dichloro-6-methylpyrimidine
Overall Yield Not explicitly reported, but expected to be high~76% (over two steps)
Reaction Steps 12
Key Reagents Iron powder, Hydrochloric acidPhosphorus oxychloride, Ammonia
Reaction Time 6 hoursStep 1: 3 hours; Step 2: 4 hours
Reaction Temperature Room TemperatureStep 1: Reflux (105-110 °C); Step 2: 100 °C
Solvent DichloromethaneStep 1: None; Step 2: Ethanol
Purification Filtration and evaporationStep 1: Distillation; Step 2: Crystallization

Experimental Protocols

Route 1: Reduction of 2-chloro-4-methyl-6-nitropyrimidine

Experimental Procedure: [1]

A solution of 2-chloro-4-methyl-6-nitropyrimidine (5 g, 28.8 mmol) in dichloromethane (50 ml) is added slowly to a stirred solution of iron powder (10 g, 179 mmol) and concentrated hydrochloric acid (1 ml) in water (20 ml). The reaction mixture is stirred vigorously for 6 hours at room temperature. After completion of the reaction, the mixture is filtered, and the organic phase is separated. The aqueous phase is extracted with dichloromethane (2 x 25 ml). The combined organic phases are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield this compound.

Route 2: Two-Step Synthesis from 6-methyluracil

Step 1: Synthesis of 2,4-dichloro-6-methylpyrimidine

Experimental Procedure:

In a round-bottom flask equipped with a reflux condenser, 6-methyluracil (10 g, 79.3 mmol) is mixed with phosphorus oxychloride (50 ml, 535 mmol). The mixture is heated to reflux for 3 hours. After cooling, the excess phosphorus oxychloride is removed by distillation under reduced pressure. The residue is poured carefully onto crushed ice, and the resulting precipitate is filtered, washed with cold water, and dried to give 2,4-dichloro-6-methylpyrimidine. The reported yield for this step is in the range of 84-90%.

Step 2: Selective Amination of 2,4-dichloro-6-methylpyrimidine

Experimental Procedure:

2,4-dichloro-6-methylpyrimidine (5 g, 30.7 mmol) is dissolved in ethanol (50 ml) in a sealed pressure vessel. The solution is saturated with ammonia gas, and then heated to 100 °C for 4 hours. The reaction mixture is cooled to room temperature, and the solvent is evaporated under reduced pressure. The residue is taken up in water and the pH is adjusted to 8 with a sodium bicarbonate solution. The product, this compound, precipitates and is collected by filtration, washed with water, and dried. The reported yield for this selective amination is approximately 90%.

Mandatory Visualization

The following diagram illustrates the two synthetic pathways to this compound.

Synthetic_Routes cluster_0 Route 1 cluster_1 Route 2 A 2-chloro-4-methyl-6-nitropyrimidine B This compound A->B  Fe, HCl  DCM, RT, 6h C 6-methyluracil D 2,4-dichloro-6-methylpyrimidine C->D  POCl3  Reflux, 3h D->B  NH3 (aq)  Ethanol, 100°C, 4h

Caption: Comparative flow diagram of synthetic routes to this compound.

References

Purity Analysis of Synthesized 2-Chloro-6-methylpyrimidin-4-amine: A Comparative Guide to HPLC and Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) and alternative analytical techniques for the purity assessment of synthesized 2-Chloro-6-methylpyrimidin-4-amine. The information presented, including experimental protocols and comparative data, is intended to assist researchers in selecting and implementing robust analytical methods for quality control and impurity profiling.

Introduction

This compound is a key intermediate in the synthesis of various pharmaceutical compounds.[1] Ensuring its purity is critical for the safety and efficacy of the final drug product. High-Performance Liquid Chromatography (HPLC) is a widely adopted technique for the purity analysis of pyrimidine derivatives due to its high resolution and sensitivity.[2] This guide details a suitable HPLC method, discusses potential impurities, and compares the performance of HPLC with other analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Capillary Electrophoresis (CE).

Potential Impurities in Synthesized this compound

Understanding the synthetic route is crucial for identifying potential impurities. A common synthesis for this compound involves the reduction of a nitro group.[1] Based on this and related syntheses, potential impurities may include:

  • Starting Material: Unreacted 2-chloro-4-methyl-6-nitropyrimidine.

  • Isomeric Impurity: 2-Amino-4-chloro-6-methylpyrimidine, which can be formed from a different synthetic route or as a byproduct.[3][4]

  • Hydrolysis Product: 2-Hydroxy-6-methylpyrimidin-4-amine, formed by the hydrolysis of the chloro group.

  • Over-chlorination Products: Dichloro-methylpyrimidine derivatives.

High-Performance Liquid Chromatography (HPLC) for Purity Analysis

Reverse-phase HPLC (RP-HPLC) is the method of choice for separating this compound from its potential impurities. The following table outlines a recommended HPLC method, adapted from a method for the closely related isomer, 2-Amino-4-chloro-6-methylpyrimidine.[3]

Table 1: Recommended HPLC Method Parameters

ParameterRecommended Condition
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Acetonitrile, Water, and Phosphoric Acid
Detection UV at an appropriate wavelength (e.g., 254 nm)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Temperature Ambient

Data Presentation: Expected Elution Order and Purity Calculation

The expected elution order in a reverse-phase system is based on the polarity of the compounds, with more polar compounds eluting earlier. The purity of the synthesized this compound can be calculated using the area percentage method from the HPLC chromatogram.

Table 2: Hypothetical HPLC Data for Purity Analysis of this compound

CompoundExpected Retention Time (min)Peak Area% Area
2-Hydroxy-6-methylpyrimidin-4-amine2.55,0000.5
2-Amino-4-chloro-6-methylpyrimidine4.215,0001.5
This compound 5.8 970,000 97.0
2-chloro-4-methyl-6-nitropyrimidine7.110,0001.0

Note: The retention times are hypothetical and should be confirmed experimentally.

Comparison with Alternative Analytical Techniques

While HPLC is a robust method, other techniques can provide complementary information or be advantageous in specific situations.

Table 3: Comparison of Analytical Techniques for Purity Analysis

TechniquePrincipleAdvantagesDisadvantages
HPLC-UV Differential partitioning between a liquid mobile phase and a solid stationary phase.High resolution, sensitivity, and well-established for purity and assay.[2]Higher cost of instrumentation and solvents.
GC-MS Separation based on volatility and partitioning in a gaseous mobile phase, with mass spectrometric detection.Excellent for volatile impurities and provides structural information.Not suitable for non-volatile or thermally labile compounds.
Capillary Electrophoresis (CE) Separation based on the differential migration of charged species in an electric field.High efficiency, minimal sample and solvent consumption.Can have lower sensitivity for some compounds compared to HPLC.
Thin-Layer Chromatography (TLC) Separation on a thin layer of adsorbent material.Simple, rapid, and low cost for qualitative analysis.Lower resolution and sensitivity compared to HPLC.

Experimental Protocols

HPLC Method for Purity Analysis of this compound

1. Instrumentation:

  • High-Performance Liquid Chromatograph with a UV detector.

  • C18 reverse-phase column (4.6 x 150 mm, 5 µm).

2. Reagents and Materials:

  • Acetonitrile (HPLC grade).

  • Water (HPLC grade).

  • Phosphoric acid (analytical grade).

  • Reference standards for this compound and potential impurities.

3. Mobile Phase Preparation:

  • Prepare a suitable mixture of acetonitrile, water, and a small amount of phosphoric acid to adjust the pH (e.g., to around 3). The exact ratio should be optimized to achieve good separation.

4. Standard and Sample Preparation:

  • Standard Solution: Accurately weigh and dissolve the reference standard of this compound in the mobile phase to a known concentration (e.g., 1 mg/mL).

  • Sample Solution: Dissolve the synthesized this compound in the mobile phase to a similar concentration as the standard solution.

5. Chromatographic Conditions:

  • Set the flow rate to 1.0 mL/min.

  • Set the UV detector to a wavelength where the analyte and impurities have significant absorbance (e.g., 254 nm).

  • Inject 10 µL of the standard and sample solutions.

6. Data Analysis:

  • Identify the peaks in the sample chromatogram by comparing their retention times with those of the standards.

  • Calculate the purity of the sample using the area percentage method: % Purity = (Area of the main peak / Total area of all peaks) x 100

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Mobile_Phase Mobile Phase Preparation HPLC_System HPLC System (C18 Column, UV Detector) Mobile_Phase->HPLC_System Standard_Sample Standard & Sample Preparation Standard_Sample->HPLC_System Chromatogram Generate Chromatogram HPLC_System->Chromatogram Injection Peak_Integration Peak Integration & Identification Chromatogram->Peak_Integration Purity_Calculation Purity Calculation (% Area) Peak_Integration->Purity_Calculation

Caption: Experimental workflow for HPLC purity analysis.

Conclusion

The purity of synthesized this compound can be reliably determined using a reverse-phase HPLC method. This guide provides a robust starting point for method development and validation. The choice of analytical technique will depend on the specific requirements of the analysis, with HPLC being the recommended primary method for routine purity assessment. For comprehensive impurity profiling, orthogonal techniques such as GC-MS and LC-MS can provide valuable structural information for unknown impurities.

References

Benchmarking the performance of catalysts for 2-Chloro-6-methylpyrimidin-4-amine functionalization

Author: BenchChem Technical Support Team. Date: December 2025

A comparative guide to catalyst performance in the functionalization of 2-Chloro-6-methylpyrimidin-4-amine reveals that palladium-based catalytic systems are predominant for achieving efficient C-N and C-C bond formations. The primary transformation for this substrate is nucleophilic substitution of the chlorine atom, with Buchwald-Hartwig amination and Suzuki-Miyaura cross-coupling being the most utilized methods. This guide provides an objective comparison of catalyst performance based on available experimental data, details the experimental protocols, and visualizes the reaction workflow.

Catalyst Performance in Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a key method for forming C-N bonds by coupling this compound with various amines. The choice of palladium precursor, ligand, and base significantly influences the reaction's efficiency.

A study on the synthesis of N-aryl-4-(pyridin-3-yl)pyrimidin-2-amine derivatives provides insights into the performance of a dichlorobis(triphenylphosphine)palladium(II) catalyst system. While the specific substrate is not this compound, the functionalization of a similar 2-aminopyrimidine core offers valuable comparative data. The arylation of 2-amino-4-(pyridin-3-yl)pyrimidine with different aryl bromides using dichlorobis(triphenylphosphine)Pd(II), Xantphos as a ligand, and sodium tert-butoxide as a base resulted in yields ranging from 27% to 82%[1][2].

Catalyst SystemAmine Coupling PartnerSolventBaseTemperatureTimeYield (%)Reference
[PdCl2(PPh3)2] / XantphosAryl BromidesTolueneNaOtBuRefluxNot Specified27-82[1][2]

Catalyst Performance in Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction is instrumental in forming C-C bonds, allowing for the introduction of aryl or other carbon-based substituents onto the pyrimidine ring[3]. Research on the Suzuki coupling of 6-chloro-2,4-diaminopyrimidine with aryl boronic acids using tetrakis(triphenylphosphine)palladium(0) demonstrates the feasibility of this approach for related substrates[4].

In a specific example of a related substrate, the coupling of 2-amino-4-chloro-6-methyl-pyridine with 3-pyridineboronic acid using dichlorobis(triphenylphosphine)Pd(II) and sodium carbonate in an acetonitrile/water mixture at 78°C for 7 hours was reported[2]. This provides a baseline for the conditions that could be adapted for this compound.

Catalyst SystemBoronic Acid/EsterSolventBaseTemperatureTimeYield (%)Reference
[Pd(PPh3)4]Aryl Boronic AcidsNot SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedHigh Yields[4]
[PdCl2(PPh3)2]3-Pyridineboronic AcidACN / H2ONa2CO378°C7 hNot specified for this substrate[2]

Experimental Protocols

General Procedure for Buchwald-Hartwig Amination

This protocol is adapted from the synthesis of N-aryl-4-(pyridin-3-yl)pyrimidin-2-amine derivatives[1][2].

  • Reaction Setup: In a dry reaction vessel under a nitrogen atmosphere, combine this compound, the desired aryl halide, a palladium catalyst (e.g., dichlorobis(triphenylphosphine)Pd(II)), a suitable phosphine ligand (e.g., Xantphos), and a base (e.g., sodium tert-butoxide).

  • Solvent Addition: Add a dry, degassed solvent such as toluene.

  • Reaction Conditions: Heat the mixture to reflux and stir for the required time, monitoring the reaction progress by TLC or GC-MS.

  • Work-up and Purification: After cooling to room temperature, the reaction mixture is typically diluted with a suitable organic solvent and washed with water and brine. The organic layer is then dried over a drying agent (e.g., anhydrous MgSO4), filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography.

General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol is based on the coupling of related chloropyrimidine substrates[2][4].

  • Reaction Setup: To a mixture of this compound, the boronic acid or ester, and a palladium catalyst (e.g., [Pd(PPh3)4] or [PdCl2(PPh3)2]) in a reaction flask, add a suitable solvent (e.g., a mixture of acetonitrile and water).

  • Base Addition: Add an aqueous solution of a base, such as sodium carbonate.

  • Degassing: Bubble nitrogen gas through the mixture for several minutes to remove oxygen.

  • Reaction Conditions: Heat the reaction mixture at a specified temperature (e.g., 78°C) under a nitrogen atmosphere with stirring for several hours.

  • Work-up and Purification: Upon completion, the reaction is cooled, and the product is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The final product is purified by chromatography or recrystallization.

Experimental Workflow and Logic

The following diagram illustrates a typical workflow for benchmarking catalyst performance in the functionalization of this compound.

G cluster_0 Catalyst Screening cluster_1 Performance Evaluation cluster_2 Data Analysis and Comparison A Define Reaction: This compound + Coupling Partner B Select Catalysts: - Palladium Precursors - Ligands A->B C Select Reaction Conditions: - Solvents - Bases - Temperatures B->C D Run Parallel Reactions C->D E Monitor Reaction Progress: TLC, GC-MS, HPLC D->E F Isolate and Characterize Product E->F G Calculate Yield and Purity F->G H Tabulate Results: Yield, Time, TON, TOF G->H I Identify Optimal Catalyst System H->I

References

Safety Operating Guide

Proper Disposal of 2-Chloro-6-methylpyrimidin-4-amine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This document provides essential safety and logistical information for the proper disposal of 2-Chloro-6-methylpyrimidin-4-amine (CAS No. 14394-60-6), a compound recognized for its use as an important organic intermediate.[1] Adherence to these procedures is critical for ensuring personnel safety, protecting the environment, and maintaining regulatory compliance. This substance is classified as hazardous and must be managed as a controlled waste stream from point of generation to final disposal.

Hazard Profile and Safety Data

This compound is considered hazardous. It is harmful if swallowed and causes skin and serious eye irritation.[2][3][4] It may also cause respiratory irritation.[2][3][4] Appropriate personal protective equipment (PPE) must be worn at all times when handling this chemical for disposal.

Hazard ClassificationGHS CodeDescription
Acute Toxicity, OralH302Harmful if swallowed[3]
Skin Corrosion/IrritationH315Causes skin irritation[2][3][4]
Serious Eye Damage/IrritationH319Causes serious eye irritation[2][3][4]
Specific Target Organ ToxicityH335May cause respiratory irritation[2][3][4]

Experimental Protocol: Step-by-Step Disposal Procedure

The following protocol outlines the mandatory steps for the safe disposal of this compound and associated contaminated materials. Improper disposal, such as discarding in regular trash or pouring down the drain, is strictly prohibited.[2][5]

1. Personal Protective Equipment (PPE) and Safety Preparation:

  • Eye/Face Protection: Wear splash-proof safety goggles and a face shield.[5][6]

  • Hand Protection: Use chemical-resistant gloves (e.g., nitrile or neoprene).[5]

  • Body Protection: Wear a lab coat and any additional protective clothing to prevent skin exposure.[5]

  • Respiratory Protection: Conduct all handling within a certified chemical fume hood. If this is not possible or if dust is generated, use a NIOSH/MSHA-approved respirator.[5][6][7]

  • Safety Stations: Ensure an eyewash station and safety shower are immediately accessible.[2][7]

2. Waste Identification and Segregation:

  • Hazardous Waste Designation: Treat all this compound waste, including unused product and contaminated labware (e.g., gloves, wipes, pipette tips), as hazardous waste.[5]

  • Waste Stream Segregation: This compound is a halogenated organic substance due to the chlorine atom. It is crucial to segregate this waste into a dedicated "Halogenated Organic Waste" stream.[5] Do not mix with non-halogenated, acidic, or other incompatible waste streams.[8][9]

3. Waste Collection and Containment:

  • Primary Container: Collect waste in a designated, compatible, and leak-proof container.[5][8] Plastic containers are often preferred to minimize the risk of breakage.[5]

  • Labeling: Immediately label the waste container with the words "HAZARDOUS WASTE ," the full chemical name "This compound ," and the approximate concentration or quantity.[8][9]

  • Container Management: Keep the waste container tightly sealed at all times, except when adding waste.[8][9]

4. Decontamination of Empty Containers:

  • Triple Rinsing: Any container that held the pure compound must be decontaminated. This involves a triple-rinse procedure with a suitable solvent (e.g., acetone or ethanol).[5][9]

  • Rinsate Collection: The solvent used for rinsing (rinsate) is also considered hazardous waste. Collect all rinsate and add it to the designated halogenated organic waste container.[5][9]

  • Final Container Disposal: After triple-rinsing, deface or remove the original label. The decontaminated container may then be disposed of as non-hazardous solid waste, pending institutional policy.[5]

5. Spill Management:

  • Containment: In case of a spill, ensure the area is well-ventilated and evacuate unnecessary personnel.[7]

  • Cleanup: Carefully sweep up the solid material and place it into a suitable, labeled container for hazardous waste disposal.[2] Avoid generating dust.[2] For similar compounds, dampening the solid spill with water is recommended to prevent it from becoming airborne.[7]

  • Decontamination: Clean the spill area thoroughly with soap and water, collecting all cleaning materials as contaminated hazardous waste.[7]

6. Final Disposal:

  • Professional Disposal: Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed professional waste disposal company.[7][10]

  • Method: The recommended disposal method for similar chlorinated compounds is controlled incineration in a chemical incinerator equipped with an afterburner and scrubber.[7][10]

Disposal Workflow Visualization

The following diagram illustrates the logical workflow for the proper disposal of this compound.

G cluster_prep Phase 1: Preparation & Segregation cluster_contain Phase 2: Containment cluster_final Phase 3: Final Disposition start Start: Identify Waste (Pure compound, contaminated items) ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe Safety First container Select Compatible Hazardous Waste Container segregate Segregate as 'Halogenated Organic Waste' ppe->segregate segregate->container label_container Label Container Correctly ('Hazardous Waste', Chemical Name) container->label_container storage Store in Designated Satellite Accumulation Area add_waste Add Waste to Container label_container->add_waste seal Keep Container Tightly Sealed add_waste->seal seal->storage request_pickup Request Pickup via EHS or Licensed Contractor storage->request_pickup disposal Final Disposal (Controlled Incineration) request_pickup->disposal

References

Personal protective equipment for handling 2-Chloro-6-methylpyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling of chemical compounds is paramount. This document provides critical safety and logistical information for 2-Chloro-6-methylpyrimidin-4-amine (CAS No. 5600-21-5), including personal protective equipment (PPE) protocols and disposal guidelines.[1]

Chemical Hazards:

This compound is considered hazardous.[1] It is known to cause skin and serious eye irritation, and may also cause respiratory irritation.[1] It is harmful if swallowed.[2]

Hazard Identification and Personal Protective Equipment:

Proper PPE is essential to minimize exposure and ensure personal safety when handling this compound. The following table summarizes the required protective equipment.

Hazard CategoryGHS ClassificationRecommended Personal Protective Equipment
Skin Corrosion/Irritation Category 2[1]Gloves: Wear protective gloves. Inspect gloves prior to use and dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices.[3] Protective Clothing: Wear impervious clothing. The type of protective equipment must be selected according to the concentration and amount of the dangerous substance at the specific workplace.[3]
Serious Eye Damage/Eye Irritation Category 2[1]Eye Protection: Use safety glasses with side-shields conforming to EN166 or NIOSH-approved standards.[3] Face Protection: In situations with a potential for splashing, a face shield should be worn in addition to safety glasses or goggles.[4][5]
Specific target organ toxicity (single exposure) Category 3 (Respiratory system)[1]Respiratory Protection: Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.[6] This should be used in a well-ventilated area or outdoors.[1]
Acute Toxicity, Oral Category 4[7]General Hygiene: Wash hands thoroughly after handling.[1] Do not eat, drink, or smoke when using this product.[6]

Operational and Disposal Plans:

A systematic approach to handling and disposal is crucial for laboratory safety.

Handling Protocol:

  • Engineering Controls: Handle in a well-ventilated area, preferably in a chemical fume hood to minimize inhalation of dust.[3] Ensure that eyewash stations and safety showers are close to the workstation.[1]

  • Personal Protective Equipment (PPE): Before handling, don the appropriate PPE as detailed in the table above.

  • Dispensing: Carefully weigh and dispense the solid material, avoiding the creation of dust.

  • Reactions: When used in reactions, ensure the setup is secure and contained.

  • Post-Handling: After handling, wash hands and any exposed skin thoroughly.[1] Remove and properly store or dispose of contaminated PPE.

Disposal Protocol:

  • Waste Collection: Collect waste material and any contaminated items (e.g., gloves, weighing paper) in a suitable, labeled, and closed container for disposal.[3]

  • Waste Disposal: Dispose of the chemical waste and contaminated packaging through a licensed professional waste disposal service.[3] Do not allow the chemical to enter the environment.[1] Follow all local, state, and federal regulations for hazardous waste disposal.

Experimental Workflow:

The following diagram illustrates the standard workflow for handling and disposing of this compound in a laboratory setting.

Workflow for Handling and Disposal of this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Review Safety Data Sheet (SDS) B Don Personal Protective Equipment (PPE) (Gloves, Goggles, Lab Coat) A->B C Work in a Ventilated Area (e.g., Fume Hood) B->C D Weigh and Dispense Chemical C->D E Perform Experimental Procedure D->E F Collect Waste in Labeled Container E->F G Decontaminate Work Area E->G J Dispose of Chemical Waste via Licensed Professional Service F->J H Remove and Dispose of PPE Properly G->H I Wash Hands Thoroughly H->I

Caption: Workflow for handling and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Chloro-6-methylpyrimidin-4-amine
Reactant of Route 2
Reactant of Route 2
2-Chloro-6-methylpyrimidin-4-amine

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.